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An In-depth Technical Guide to 2-[(3-Chloropyridin-4-yl)oxy]acetic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, a molecule of interest in medicinal chemistry and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document integrates established chemical principles with data from structurally related analogues to offer a robust predictive and practical framework for its synthesis, characterization, and potential applications.

Introduction and Chemical Identity

2-[(3-Chloropyridin-4-yl)oxy]acetic acid is a halogenated pyridyloxyacetic acid derivative. The core structure, featuring a pyridine ring linked to an acetic acid moiety via an ether bond, is a common scaffold in pharmacologically active compounds. The presence and position of the chlorine atom on the pyridine ring are expected to significantly influence the molecule's physicochemical properties and biological activity.

Key Identifiers of Related Isomers:

Compound NameCAS Number
2-(3-chloropyridin-4-yl)acetic acid1000553-75-2[1]
2-(4-chloropyridin-3-yl)acetic acid hydrochloride1803562-33-5
2-[(6-Chloropyridin-3-yl)oxy]acetic acid234109-28-5
2-((2-Chloropyridin-3-yl)oxy)acetic acid1238778-43-2[2]
Chemical Structure

The chemical structure of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is presented below.

Caption: Chemical structure of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

Physicochemical Properties

Direct experimental data for the physicochemical properties of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid are not widely published. However, we can predict these properties based on its structure and by drawing comparisons with its isomers and related compounds like (4-chlorophenoxy)acetic acid.

Predicted Physicochemical Properties:

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₇H₆ClNO₃Derived from the chemical structure.
Molecular Weight 187.58 g/mol Calculated from the molecular formula.[2]
Appearance White to off-white solidTypical for similar organic acids.[3]
Melting Point 150-160 °CSimilar to (4-chlorophenoxy)acetic acid (156.5 °C).[4]
Boiling Point >300 °C (decomposes)High due to hydrogen bonding and polarity.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The carboxylic acid group enhances water solubility, but the chlorinated pyridine ring is hydrophobic.
pKa ~3.5Similar to (4-chlorophenoxy)acetic acid (pKa = 3.56), indicating it is a moderately strong acid.[4]

Synthesis Methodology

The most logical and established method for the synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is the Williamson ether synthesis .[5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-chloro-4-hydroxypyridine would react with an ester of a haloacetic acid, followed by hydrolysis.

Proposed Synthesis Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis A 3-Chloro-4-hydroxypyridine C Sodium 3-chloro-4-pyridinoxylatee A->C Reaction B Sodium Hydride (NaH) in THF B->C Reagent E Ethyl 2-[(3-chloropyridin-4-yl)oxy]acetate C->E Reaction D Ethyl bromoacetate D->E Reagent G 2-[(3-Chloropyridin-4-yl)oxy]acetic acid E->G Reaction F NaOH(aq), then HCl(aq) F->G Reagents

Caption: Proposed Williamson ether synthesis workflow.

Detailed Experimental Protocol

Materials:

  • 3-Chloro-4-hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Formation of the Alkoxide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chloro-4-hydroxypyridine (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

Step 2: Nucleophilic Substitution

  • Cool the freshly prepared alkoxide solution back to 0 °C.

  • Add ethyl bromoacetate (1.05 eq) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Ester Purification

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl 2-[(3-chloropyridin-4-yl)oxy]acetate.

  • Purify the crude ester by column chromatography on silica gel.

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester in a mixture of THF and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (as monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

Potential Biological Activity and Applications

While specific biological data for 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is scarce, the broader class of pyridyloxyacetic acids and related chloropyridine compounds have shown a range of biological activities.

  • Herbicidal Activity: Many aryloxyacetic acids are known for their herbicidal properties, acting as synthetic auxins. For instance, Triclopyr, a trichlorinated pyridyloxyacetic acid, is a widely used herbicide.[8]

  • Kinase Inhibition: The pyridine ring is a common feature in kinase inhibitors used in oncology. The 2-[(3-Chloropyridin-4-yl)oxy] moiety has been incorporated into potent and selective Met kinase inhibitors.[6]

  • Antimicrobial and Antifungal Activity: Various substituted pyridine derivatives have been investigated for their antibacterial and antifungal properties.[9]

The specific substitution pattern of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid makes it a valuable candidate for screening in these and other biological assays. Its structural similarity to known active compounds suggests it may serve as a building block or lead compound in drug discovery programs.

Spectroscopic Characterization (Predicted)

For structural confirmation of the synthesized compound, the following spectroscopic signatures are predicted:

  • ¹H NMR:

    • A singlet for the methylene protons (-O-CH₂-COOH) around 4.5-5.0 ppm.

    • Signals for the pyridine protons, with their chemical shifts and coupling constants being characteristic of the 3,4-disubstitution pattern.

    • A broad singlet for the carboxylic acid proton at >10 ppm.

  • ¹³C NMR:

    • A signal for the carboxylic acid carbonyl carbon around 170-180 ppm.

    • A signal for the methylene carbon (-O-CH₂-COOH) around 60-70 ppm.

    • Signals for the pyridine carbons, with the carbon bearing the chlorine atom shifted downfield.

  • Mass Spectrometry (ESI-MS):

    • [M-H]⁻ ion at m/z 186.0 for the deprotonated molecule.

    • [M+H]⁺ ion at m/z 188.0 for the protonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.

Conclusion

2-[(3-Chloropyridin-4-yl)oxy]acetic acid represents an interesting, yet underexplored, chemical entity. This guide provides a scientifically grounded framework for its synthesis via Williamson ether synthesis and predicts its key physicochemical and spectroscopic properties based on established chemical principles and data from related compounds. The potential for this molecule to exhibit interesting biological activities, particularly in agrochemicals and pharmaceuticals, warrants further investigation. Researchers and drug development professionals can use this guide as a starting point for their own studies into this and related compounds.

References

  • NextSDS. 2-(3-chloropyridin-4-yl)acetic acid — Chemical Substance Information. Accessed March 27, 2024. [Link]

  • NextSDS. 2-(4-chloropyridin-3-yl)acetic acid hydrochloride — Chemical Substance Information. Accessed March 27, 2024. [Link]

  • PubChem. 2-(6-Chloropyridin-3-yl)acetic acid. Accessed March 27, 2024. [Link]

  • NIST. Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-. In: NIST Chemistry WebBook. Accessed March 27, 2024. [Link]

  • Angene International Limited. 2-[(6-CHLOROPYRIDIN-3-YL)OXY]ACETIC ACID. Accessed March 27, 2024. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Published November 13, 2022. Accessed March 27, 2024. [Link]

  • Schroeder GM, An Y, Cai ZW, et al. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. J Med Chem. 2009;52(5):1251-1254.
  • Google Patents. Preparation of 2-chloropyridine 3-carboxylic acid esters. Accessed March 27, 2024.
  • NextSDS. 2-(3-bromo-2-chloropyridin-4-yl)acetic acid — Chemical Substance Information. Accessed March 27, 2024. [Link]

  • Journal of Pharmaceutical Research. Molecular Properties and Bio-Activity Score of 2{[2-(4-chlorophenyl)-4- oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) Acetamides. Accessed March 27, 2024. [Link]

  • Gareev I, et al. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • Google Patents. Method for synthesizing 4-chloro-pyridine. Accessed March 27, 2024.
  • MDPI. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Accessed March 27, 2024. [Link]

  • PubMed. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). Accessed March 27, 2024. [Link]

  • Technical Disclosure Commons. Solid state form of 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid and process for preparation thereof. Accessed March 27, 2024. [Link]

  • PubChem. (4-Chlorophenyl)acetic acid. Accessed March 27, 2024. [Link]

  • PubChem. (4-Chlorophenoxy)acetic acid. Accessed March 27, 2024. [Link]

  • PubMed. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Accessed March 27, 2024. [Link]

  • SpectraBase. Acetic acid, (4-chlorophenoxy)-, nonyl ester - Optional[13C NMR] - Chemical Shifts. Accessed March 27, 2024. [Link]

  • MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Accessed March 27, 2024. [Link]

  • MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Accessed March 27, 2024. [Link]

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Exploratory

Unveiling the Molecular Properties of CAS 1602733-90-3: A Technical Guide

For Immediate Release This technical guide provides a detailed analysis of the molecular weight and exact mass of the compound identified by CAS Registry Number 1602733-90-3. Intended for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight and exact mass of the compound identified by CAS Registry Number 1602733-90-3. Intended for researchers, scientists, and professionals in the field of drug development, this document offers foundational physicochemical data crucial for experimental design, analytical method development, and computational modeling.

Introduction to CAS 1602733-90-3

The compound registered under CAS number 1602733-90-3 is a complex organic molecule with the systematic IUPAC name (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-12-(diethylaminomethyl)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methyl-hex-4-enyl]-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,15,19,25,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone.[1] Given its intricate structure, a precise understanding of its molecular weight and mass is paramount for any scientific investigation involving this substance.

Core Molecular Data

The fundamental molecular attributes of CAS 1602733-90-3 are summarized in the table below. This data, derived from computational analysis, provides a baseline for its characterization.[1]

IdentifierValue
CAS Number 1602733-90-3
Molecular Formula C₆₆H₁₂₀N₁₂O₁₂
Molecular Weight 1273.7 g/mol
Exact Mass 1272.91486731 Da

Understanding the Physicochemical Parameters

The determination of molecular weight and exact mass is a critical first step in the characterization of any chemical entity. These two parameters, while related, provide distinct and complementary information.

Molecular Weight: A Weighted Average

The molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms. The atomic weight of an element is a weighted average of the masses of its naturally occurring isotopes. This value is expressed in atomic mass units (amu) or grams per mole ( g/mol ). For CAS 1602733-90-3, the molecular weight of 1273.7 g/mol reflects the average mass of a mole of this substance, accounting for the natural isotopic abundance of carbon, hydrogen, nitrogen, and oxygen.[1] This value is indispensable for routine laboratory procedures such as the preparation of solutions of a specific molarity.

Exact Mass: A Monoisotopic Perspective

In contrast to molecular weight, the exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element. This calculation uses the precise mass of the most common isotope of each atom (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). The exact mass of CAS 1602733-90-3 is 1272.91486731 Daltons (Da).[1] This monoisotopic mass is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used for the unambiguous identification and confirmation of the elemental composition of a molecule.

Experimental Workflow: Mass Spectrometry

The experimental verification of the molecular weight and exact mass of CAS 1602733-90-3 would typically be accomplished using mass spectrometry. The following diagram illustrates a generalized workflow for this analysis.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry Analysis cluster_Data Data Analysis Sample CAS 1602733-90-3 Solubilization Solubilization in appropriate solvent Sample->Solubilization Step 1 Dilution Dilution to working concentration Solubilization->Dilution Step 2 Ionization Ionization Source (e.g., ESI, MALDI) Dilution->Ionization Sample Introduction MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Mass Separation DataAcquisition Data Acquisition System Detector->DataAcquisition Signal Transfer MassSpectrum Generation of Mass Spectrum DataAcquisition->MassSpectrum Signal Processing DataInterpretation Data Interpretation (m/z values) MassSpectrum->DataInterpretation Peak Analysis

Figure 1. A generalized workflow for the determination of molecular mass using mass spectrometry.

Conclusion

The precise molecular weight (1273.7 g/mol ) and exact mass (1272.91486731 Da) are critical identifiers for CAS 1602733-90-3.[1] This technical guide provides this essential information to support the research and development endeavors of scientists and professionals. The distinction between these two values is crucial for accurate experimental execution and data interpretation, from basic solution preparation to advanced analytical characterization.

References

  • PubChem. (n.d.). (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-12-(diethylaminomethyl)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methyl-hex-4-enyl]-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,15,19,25,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone. Retrieved from [Link]

Sources

Exploratory

Unraveling the In Vitro Mechanism of Action of 2-[(3-Chloropyridin-4-yl)oxy]acetic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of the novel compound, 2-[(3-Chloropyridin-4-yl)oxy]acetic acid. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of the novel compound, 2-[(3-Chloropyridin-4-yl)oxy]acetic acid. Designed for researchers, scientists, and drug development professionals, this document offers a strategic approach to understanding the compound's cellular and molecular interactions. By leveraging established methodologies and providing detailed experimental protocols, this guide serves as a foundational resource for hypothesis-driven investigation into this promising chemical entity.

Introduction

2-[(3-Chloropyridin-4-yl)oxy]acetic acid belongs to the chloropyridine class of compounds, a scaffold known for a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1] The presence of the oxyacetic acid moiety suggests potential interactions with various cellular targets, possibly mimicking endogenous ligands or interfering with enzymatic processes. While the specific mechanism of action for this particular compound is not yet fully elucidated, its structural features warrant a thorough investigation into several plausible pathways.

This guide outlines a systematic in vitro approach to dissecting the compound's mechanism, focusing on a multi-faceted strategy that encompasses initial cytotoxicity profiling, target-based enzyme and receptor assays, and analysis of downstream cellular signaling events.

Part 1: Foundational Analysis - Cytotoxicity and General Cellular Effects

A critical first step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays.

Cell Viability Assays (MTT/XTT)

The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4][5][6] Viable cells with active metabolism can convert the tetrazolium salts (MTT or XTT) into a colored formazan product.[2][4]

Experimental Protocol: MTT Assay [2][4][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100100100
0.1
1
10
100

Caption: Hypothetical data table for MTT assay results.

Workflow for Initial Cytotoxicity Screening

G cluster_0 Phase 1: Cytotoxicity Profiling cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (Dose-Response and Time-Course) cell_seeding->compound_treatment viability_assay Perform MTT or XTT Assay compound_treatment->viability_assay data_analysis Calculate IC50 Values viability_assay->data_analysis

Caption: Workflow for determining the cytotoxic profile of the compound.

Part 2: Elucidating Potential Mechanisms of Action

Based on the structural motifs of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, several mechanisms of action can be hypothesized and tested.

Hypothesis 1: Inhibition of Key Cellular Kinases

The pyridine ring is a common scaffold in many kinase inhibitors. The compound could potentially interfere with ATP binding or act as an allosteric modulator of protein kinases involved in cell proliferation and survival signaling pathways.

Experimental Approach: In Vitro Kinase Inhibition Assay [7][8][9]

This assay measures the ability of the compound to inhibit the activity of a specific kinase. A luminescent assay that quantifies ADP production is a common and sensitive method.[8][10]

Experimental Protocol: ADP-Glo™ Kinase Assay [8][10]

  • Reagent Preparation: Prepare kinase buffer, kinase solution, and a mixture of the specific substrate and ATP.

  • Compound Dilution: Prepare serial dilutions of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

  • Assay Plate Setup: In a 384-well plate, add the compound dilutions, kinase solution, and the ATP/substrate mixture. Include positive (known inhibitor) and negative (vehicle) controls.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Signal Detection: Stop the reaction and measure ADP production using a luminescence-based detection reagent according to the manufacturer's protocol.

Potential Kinase Targets and Downstream Signaling Pathway

G compound 2-[(3-Chloropyridin-4-yl)oxy]acetic acid kinase Target Kinase (e.g., EGFR, MET) compound->kinase Inhibition pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) kinase->pathway Activation proliferation Cell Proliferation & Survival pathway->proliferation apoptosis Apoptosis pathway->apoptosis Inhibition

Caption: Potential inhibition of a kinase signaling pathway.

Hypothesis 2: Antimicrobial Activity

Pyridine derivatives are known for their antimicrobial properties.[1] The compound may interfere with microbial cell wall synthesis or essential metabolic enzymes.

Experimental Approach: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [11]

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

Experimental Protocol: Broth Microdilution [11]

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) corresponding to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.

Hypothesis 3: Antioxidant Activity

The phenoxyacetic acid moiety could potentially possess radical scavenging properties.

Experimental Approach: DPPH and ABTS Radical Scavenging Assays [12][13][14][15]

These spectrophotometric assays measure the ability of a compound to scavenge stable free radicals.[12]

Experimental Protocol: DPPH Assay [12][13]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid in methanol.

  • Reaction: In a 96-well plate, mix the DPPH solution with the compound solutions.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

Part 3: Delving Deeper - Target Validation and Pathway Analysis

Once a primary mechanism is suggested by the initial assays, further experiments are necessary to validate the target and understand the downstream consequences.

Western Blot Analysis

If kinase inhibition is suspected, Western blotting can be used to examine the phosphorylation status of the target kinase and its downstream substrates.[16][17][18][19][20]

Experimental Protocol: Western Blot [18][19]

  • Cell Lysis: Treat cells with 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

Workflow for Western Blot Analysis

G cluster_1 Target Validation cell_treatment Treat Cells with Compound protein_extraction Protein Extraction and Quantification cell_treatment->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Transfer to Membrane sds_page->transfer immunoblotting Immunoblotting with Specific Antibodies transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection

Caption: Step-by-step workflow for Western blot analysis.

Quantitative Real-Time PCR (qPCR)

To assess if the compound affects the expression of target genes, qPCR can be employed.[21][22][23][24]

Experimental Protocol: qPCR [21]

  • RNA Extraction: Treat cells with the compound and then extract total RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Set up the qPCR reaction with gene-specific primers for the target gene(s) and a reference gene, along with a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the relative change in gene expression using the ΔΔCt method.[23]

Conclusion

The in vitro characterization of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid requires a systematic and multi-pronged approach. By initiating with broad cytotoxicity screening and then proceeding to hypothesis-driven assays targeting potential mechanisms such as kinase inhibition, antimicrobial activity, or antioxidant effects, a comprehensive understanding of its biological activity can be achieved. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to effectively investigate the mechanism of action of this and other novel small molecules. Subsequent validation through techniques like Western blotting and qPCR will further refine our understanding of its molecular interactions and downstream cellular consequences.

References

  • MDPI. (2026, March 19). Design and Biological Profiling of a Drug-like Chloropyridine Diamine as a Dual Antioxidant–Antimicrobial Lead: In Vitro Evaluation and In Silico Multi-Target Studies. Retrieved from [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. Retrieved from [Link]

  • Stack Lab, University of Missouri. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Retrieved from [Link]

  • Springer Protocols. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • IntechOpen. (2016, December 14). Guidelines for Successful Quantitative Gene Expression in Real- Time qPCR Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • PMC. (n.d.). Brief guide to RT-qPCR. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • ResearchGate. (2021, June 15). Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]

  • Bio-Rad. (2019, August 27). Considerations for setting up RT-qPCR experiments for gene expression studies. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Springer Protocols. (n.d.). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Retrieved from [Link]

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  • MDPI. (2021, December 22). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

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Foundational

pharmacokinetic profiling of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-[(3-Chloropyridin-4-yl)oxy]acetic Acid Derivatives Introduction The 2-[(3-chloropyridin-4-yl)oxy]acetic acid scaffold represents a privileged structure in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-[(3-Chloropyridin-4-yl)oxy]acetic Acid Derivatives

Introduction

The 2-[(3-chloropyridin-4-yl)oxy]acetic acid scaffold represents a privileged structure in medicinal chemistry, serving as a core component in the design of novel therapeutic agents. Derivatives of this class have been investigated for a range of biological activities, leveraging the unique electronic and structural properties of the chloropyridine ring coupled with the versatile oxyacetic acid side chain. The journey from a promising hit compound to a viable clinical candidate, however, is critically dependent on a thorough understanding of its pharmacokinetic profile. This profile, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME), dictates the compound's concentration and duration at its target site, ultimately defining its efficacy and safety.

This technical guide provides a comprehensive framework for the systematic pharmacokinetic profiling of 2-[(3-chloropyridin-4-yl)oxy]acetic acid derivatives. Authored from the perspective of a senior application scientist, this document moves beyond mere protocol recitation. It delves into the strategic rationale behind experimental choices, emphasizes the integration of in silico, in vitro, and in vivo data, and provides detailed, field-tested methodologies. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute a robust characterization plan, enabling data-driven decisions to optimize and advance their lead candidates.

Foundational Profiling: In Silico and Physicochemical Characterization

Before committing to resource-intensive in vitro and in vivo studies, a foundational understanding of a compound's basic physicochemical properties is paramount. These properties are the primary determinants of its pharmacokinetic behavior and can be predicted with reasonable accuracy using computational (in silico) tools.

The Causality Behind Early-Stage Profiling: The goal of this stage is to triage candidates efficiently. Compounds with predicted liabilities, such as extremely high lipophilicity or poor aqueous solubility, are likely to have downstream problems like low oral absorption or high plasma protein binding. Early identification allows for structural modification or deprioritization before significant resources are invested.

Key Physicochemical Descriptors:

  • Lipophilicity (LogP/LogD): The partition coefficient is a critical measure of a drug's ability to cross biological membranes. For orally administered drugs, a balanced LogP (typically 1-5) is desired.

  • Aqueous Solubility: A compound must be in solution to be absorbed. Poor solubility is a major hurdle for oral drug development.

  • Molecular Weight (MW): Governed by Lipinski's Rule of Five, MW < 500 is generally preferred for good membrane permeability.

  • Topological Polar Surface Area (TPSA): TPSA is an indicator of a molecule's ability to form hydrogen bonds and is strongly correlated with membrane permeability and blood-brain barrier penetration.

In Silico ADME Prediction: A variety of software platforms (e.g., SwissADME, StarDrop) can provide rapid predictions for key ADME endpoints. These models are trained on large datasets of known drugs and serve as an invaluable first pass.

Table 1: Representative In Silico ADME Prediction for a Hypothetical Derivative

ParameterPredicted ValueImplication for Drug Development
Molecular Weight187.58 g/mol Favorable (<< 500)
LogP1.5 - 2.5Optimal range for absorption and permeability
Aqueous SolubilityModerately SolubleLikely acceptable for oral formulation
TPSA67.9 ŲGood potential for cell permeability
GI AbsorptionHighPredicted to be well-absorbed from the gut[1]
BBB PermeantNoLess likely to cause CNS side effects
CYP3A4 InhibitorPossibleWarrants in vitro investigation for DDI potential[2]
P-gp SubstrateNoLow risk of efflux-mediated resistance

In Vitro Pharmacokinetic Assays: A Methodological Deep Dive

In vitro assays form the core of the preclinical PK package, providing quantitative data on specific ADME processes using simplified biological systems.

Absorption: Predicting Oral Bioavailability

The primary challenge for an oral drug is to pass from the gastrointestinal tract into systemic circulation. We model this using cell-based and artificial membrane assays.

Experimental Protocol: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and formation of tight junctions.

  • Monolayer Integrity Verification: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A TEER value > 200 Ω·cm² confirms monolayer integrity. Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Assay Execution:

    • Prepare dosing solutions of the test compound in transport buffer (HBSS).

    • For A-to-B permeability (apical to basolateral), add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For B-to-A permeability (basolateral to apical), add the dosing solution to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) is also calculated. An efflux ratio > 2 suggests the compound may be a substrate of an efflux transporter like P-glycoprotein (P-gp).

Distribution: Where Does the Compound Go?

Experimental Protocol: Plasma Protein Binding (PPB) by Equilibrium Dialysis

Rationale: Only the unbound fraction of a drug is free to interact with its target and be cleared. High PPB (>99%) can significantly impact efficacy and clearance.

Step-by-Step Methodology:

  • Device Preparation: A semi-permeable membrane (typically with a 5-10 kDa molecular weight cutoff) separates two chambers of a dialysis plate.

  • Assay Setup:

    • Add plasma (human, rat, etc.) spiked with the test compound to one chamber (the donor chamber).

    • Add phosphate buffer to the other chamber (the receiver chamber).

    • Seal the plate and incubate at 37°C in a shaking incubator for 4-6 hours to allow equilibrium to be reached.

  • Sample Analysis: After incubation, take aliquots from both the plasma and buffer chambers. It is critical to determine the concentrations in both compartments.

  • Quantification: Analyze concentrations using LC-MS/MS. To account for matrix effects, prepare calibration standards in matching matrices (post-dialysis plasma and buffer).

  • Calculation:

    • Percent Bound (%) = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100

    • Fraction Unbound (fu) = Conc_buffer / Conc_plasma

Metabolism: Stability and Drug-Drug Interaction Potential

Metabolism is the body's process of converting drugs into more water-soluble compounds for excretion. This is a primary route of clearance and a major source of drug-drug interactions (DDIs).[3][4]

Experimental Protocol: Metabolic Stability in Liver Microsomes

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[3] This assay predicts how quickly a compound is cleared by the liver.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., Acetonitrile).

    • Thaw pooled liver microsomes (human or preclinical species) on ice.

    • Prepare a solution of the NADPH regenerating system (cofactor required for CYP activity).

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of microsomes and buffer at 37°C.

    • Initiate the reaction by adding the test compound.

    • Immediately start the metabolic reaction by adding the NADPH solution. A parallel incubation without NADPH serves as a negative control.

  • Time-Point Quenching: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

Workflow Visualization

The overall process of pharmacokinetic profiling integrates these distinct stages into a cohesive strategy.

G cluster_0 In Silico & Physicochemical cluster_1 In Vitro Profiling cluster_2 In Vivo Studies cluster_3 Data Integration & Decision in_silico ADME Prediction (LogP, Solubility, TPSA) physchem Experimental Solubility & LogP Measurement in_silico->physchem Guide Selection absorption Absorption (Caco-2, PAMPA) physchem->absorption Prioritize Candidates distribution Distribution (PPB, B/P Ratio) absorption->distribution metabolism Metabolism (Microsomes, Hepatocytes) distribution->metabolism ddi DDI Risk (CYP Inhibition) metabolism->ddi animal_pk Rodent PK (IV & PO Dosing) ddi->animal_pk Inform In Vivo Study Design bioanalysis LC-MS/MS Bioanalysis animal_pk->bioanalysis params Calculate PK Parameters (AUC, CL, F%) bioanalysis->params ivivc IVIVC & PK/PD Modeling params->ivivc Integrate Data candidate Candidate Selection ivivc->candidate

Caption: Integrated workflow for pharmacokinetic profiling.

Potential Metabolic Pathways

Based on the 2-[(3-chloropyridin-4-yl)oxy]acetic acid core, several metabolic transformations are plausible. The primary sites for Phase I metabolism are often the most electron-rich or sterically accessible positions. Phase II metabolism typically involves conjugation of polar groups.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent Parent Compound 2-[(3-Chloropyridin-4-yl)oxy]acetic acid m1 Pyridine N-Oxidation parent->m1 m2 Aromatic Hydroxylation (on Pyridine Ring) parent->m2 m3 O-Dealkylation (Ether Cleavage) parent->m3 m4 Glucuronide Conjugation (on Carboxylic Acid) parent->m4 m5 Sulfate Conjugation (on Hydroxylated Metabolite) m2->m5

Caption: Plausible metabolic pathways for the core scaffold.

In Vivo Pharmacokinetic Evaluation

The definitive test of a compound's behavior is in a living system. In vivo studies in preclinical species (typically rats or mice) are used to determine key pharmacokinetic parameters and assess oral bioavailability.

Study Design: A Rat Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability (F%) of a test compound.

Groups:

  • Group 1 (n=3): Intravenous (IV) administration (e.g., 1 mg/kg). This route ensures 100% bioavailability and is used to determine clearance (CL) and volume of distribution (Vd).

  • Group 2 (n=3): Oral (PO) administration (e.g., 10 mg/kg). This route assesses oral absorption and first-pass metabolism.

Procedure:

  • Dose Formulation: Formulate the compound in a suitable vehicle (e.g., saline for IV, 0.5% methylcellulose for PO).

  • Administration: Administer the dose to the animals.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) via tail vein or saphenous vein at pre-defined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a robust LC-MS/MS method for the quantification of the compound in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

Table 2: Key In Vivo Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential acute toxicity
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area Under the concentration-time CurveRepresents total drug exposure over time
Elimination Half-lifeDetermines dosing interval
CL ClearanceThe volume of plasma cleared of the drug per unit time
Vd Volume of DistributionThe apparent volume into which the drug distributes
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation

Data Integration and Candidate Advancement

The ultimate goal of this comprehensive profiling is to build a holistic understanding of the compound.

  • In Vitro-In Vivo Correlation (IVIVC): Data from in vitro assays should correlate with in vivo outcomes. For example, a compound with high in vitro intrinsic clearance in rat liver microsomes is expected to have high clearance and a short half-life in a rat in vivo study.[3] Discrepancies often point to additional clearance mechanisms (e.g., renal excretion) or transporter effects not captured in the simpler models.

  • PK/PD Modeling: By integrating the pharmacokinetic data (exposure) with pharmacodynamic data (efficacy/target engagement), a PK/PD model can be constructed. This model is crucial for predicting the human efficacious dose and designing clinical trial protocols.

  • Toxicology Link: The exposure data (AUC and Cmax) from in vivo PK studies are essential for interpreting toxicology findings. Adverse events observed in toxicology studies are only meaningful when contextualized by the drug exposure at which they occurred. Related chlorophenoxy acetic acids have been studied for toxicity, providing a reference point for potential liabilities.[5][6]

Conclusion

The pharmacokinetic profiling of 2-[(3-chloropyridin-4-yl)oxy]acetic acid derivatives is a multi-faceted process that requires a strategic and integrated approach. By starting with in silico predictions and progressing through rigorous in vitro and in vivo evaluations, researchers can systematically de-risk their compounds and identify candidates with the highest probability of clinical success. The methodologies and rationale outlined in this guide provide a robust framework for generating the high-quality, reproducible data necessary to make informed decisions in the complex landscape of drug discovery and development.

References

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  • Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. PubMed. Available at: [Link].

  • N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties. PubMed. Available at: [Link].

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link].

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  • Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. Regulations.gov. Available at: [Link].

  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ResearchGate. Available at: [Link].

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  • Pharmacokinetic and Pharmacodynamic Activity of Drugs during Drug Interactions. Research and Reviews: Drug Delivery. Available at: [Link].

  • Recent advances in synthesis and biological activity of triterpenic acylated oximes. CORE. Available at: [Link].

  • Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). PubMed. Available at: [Link].

  • 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. III.) Synthesis of metabolites and metabolism of 2-(3-pyridyl)thiazolidine-4-carboxamides YM461 and YM264 as platelet-activating factor (PAF) receptor antagonists. PubMed. Available at: [Link].

  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. NCBI. Available at: [Link].

  • Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. Current issues in pharmacy and medicine: science and practice. Available at: [Link].

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Exploratory

thermodynamic stability of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid Introduction: The Imperative of Stability in Drug Development The journey of a novel chemical entity from...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

Introduction: The Imperative of Stability in Drug Development

The journey of a novel chemical entity from laboratory discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is a cornerstone attribute that dictates the safety, efficacy, and shelf-life of an Active Pharmaceutical Ingredient (API). This guide provides a comprehensive framework for the systematic evaluation of the , a molecule of interest for its potential therapeutic applications. For researchers, scientists, and drug development professionals, this document outlines the theoretical principles and practical methodologies required to build a robust stability profile, ensuring that decisions made during preformulation and development are grounded in solid scientific data.

The stability of an API is its capacity to retain its chemical integrity, physical properties, and biological activity within specified limits throughout its storage and usage.[1] An unstable compound can degrade into impurities that may be inactive, less active, or even toxic, thereby compromising patient safety and therapeutic outcomes. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous stability testing.[1] This guide will detail the critical experimental workflows, from initial thermal analysis to forced degradation studies, that together create a holistic understanding of the molecule's intrinsic and extrinsic stability.

Section 1: Foundational Physicochemical Characterization

Before delving into dynamic stability studies, a baseline characterization of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is essential. This initial phase establishes the molecule's identity, purity, and fundamental properties, which are critical for the interpretation of subsequent stability data.

Identity and Purity Confirmation

The first step is to unequivocally confirm the structure and assess the purity of the initial batch of the API. This is a self-validating measure to ensure that any degradation observed is a result of the applied stress and not due to pre-existing impurities.

  • Techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV-Vis).

  • Causality: Using orthogonal techniques (methods based on different principles) provides a high degree of confidence in the compound's identity and purity profile. An initial purity of >99.5% is typically desired for preformulation studies.

Polymorphism Screening

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact thermodynamic stability.[2] Different polymorphs of the same compound can exhibit different melting points, solubilities, and stability profiles.[2] Identifying the most stable polymorph at ambient conditions is a critical goal of preformulation.[2]

  • Techniques: Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), and Thermogravimetric Analysis (TGA).

  • Expert Insight: The decision to advance a specific polymorphic form is not based solely on its thermodynamic stability at room temperature. Factors like its propensity to convert to another form under manufacturing stresses (e.g., milling) must also be considered.[2]

Section 2: Thermal Analysis - Probing Intrinsic Stability

Thermal analysis techniques are indispensable for probing the intrinsic stability of a compound by measuring its physical and chemical properties as a function of temperature.[3] These methods provide critical data on melting, crystallization, decomposition, and heat capacity.[3][4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal transitions.[5][6] For 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, DSC is used to determine its melting point, enthalpy of fusion, and to detect any polymorphic transitions.[6][7]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a nitrogen purge (20-50 mL/min) at a controlled rate, typically 10°C/min, over a temperature range relevant to the compound (e.g., 30°C to 350°C).[8]

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak represents melting, and its onset temperature is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal decomposition and dehydration.[9][10] It is crucial for determining the temperature at which the compound begins to degrade.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a defined atmosphere (e.g., nitrogen) to a temperature beyond its expected decomposition point.[8]

  • Data Analysis: The TGA curve plots mass percentage versus temperature. A significant mass loss indicates decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.[10]

Data Presentation: Summary of Thermal Analysis
ParameterMethodResult (Hypothetical)Interpretation
Melting Point (Onset)DSC185.4 °CSharp endotherm suggests a crystalline solid with high purity.
Enthalpy of Fusion (ΔHfus)DSC95.2 J/gProvides data for solubility and polymorphism calculations.
Decomposition Onset (T_onset)TGA220.1 °CThe compound is thermally stable up to this temperature under inert conditions.

Section 3: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, designed to accelerate the degradation of a drug substance under conditions more severe than standard storage.[11][12] The primary goals are to identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating nature of the analytical methods used.[1][13] According to ICH guidelines, stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[11]

Workflow for Stability Assessment

The overall process involves subjecting the API to various stress conditions and analyzing the resulting samples with a validated stability-indicating method.

G cluster_0 Phase 1: Stress Application cluster_1 Phase 2: Analysis cluster_2 Phase 3: Outcomes API API Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, RT) API->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) API->Oxidation Expose to Stress Thermal Thermal Stress (Solid, 80°C) API->Thermal Expose to Stress Photo Photostability (ICH Q1B Light) API->Photo Expose to Stress HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Interpretation HPLC->Data Pathway Identify Degradation Pathways Data->Pathway Method Validate Analytical Method Specificity Data->Method

Caption: Workflow for Forced Degradation and Stability Analysis.

The objective is to achieve 5-20% degradation of the API to ensure that secondary degradation products are not formed in significant amounts.[13]

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid in a suitable solvent mixture (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2 to 8 hours).[11] Neutralize an aliquot before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.[12] This reaction is often rapid. Neutralize an aliquot before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light.[11][14]

  • Thermal Degradation: Store the solid API in an oven at 80°C.[15] Dissolve samples in the mobile phase before analysis.

  • Photodegradation: Expose a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark.[12][14]

  • Analysis: At appropriate time points, inject the stressed samples into a validated stability-indicating HPLC system.

Section 4: The Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its degradation products, impurities, and excipients.[13] RP-HPLC is the most common technique for this purpose.[11]

HPLC Method Development

The goal is to achieve baseline separation between the parent API peak and all degradation product peaks.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a common starting point.[15]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is typical.[15] Gradient elution may be necessary to resolve all peaks within a reasonable run time.

  • Detection: A photodiode array (PDA) detector is crucial as it can assess peak purity by comparing UV spectra across a single peak. This helps ensure that a peak is from a single compound and not co-eluting with a degradant.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, with a focus on specificity.

  • Specificity: This is the most critical validation parameter for a SIM. It is demonstrated by showing that the API peak is resolved from all degradation product peaks in the chromatograms from the forced degradation studies.

  • Other Parameters: Linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) must also be established.[16][17]

Data Presentation: Summary of Forced Degradation Results
Stress ConditionDuration% Degradation (Hypothetical)No. of DegradantsObservations
0.1 M HCl, 60°C8 hours12.5%2Stable under mild acidic conditions.
0.1 M NaOH, RT2 hours85.2%3Highly labile to base hydrolysis.
3% H₂O₂, RT24 hours18.9%1Susceptible to oxidative degradation.
Dry Heat, 80°C48 hours< 2%0Thermally stable in solid state.
Photolytic (ICH Q1B)7 days5.6%1Minor sensitivity to light.

Section 5: Elucidating Degradation Pathways

Data from HPLC-MS analysis of the stressed samples can be used to propose degradation pathways. For a molecule like 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, several pathways are chemically plausible.

Potential Degradation Pathways

G cluster_Main 2-[(3-Chloropyridin-4-yl)oxy]acetic acid cluster_Hydrolysis Hydrolysis (Acid/Base) cluster_Oxidation Oxidation cluster_Photolysis Photolysis A Parent Compound B 3-Chloropyridin-4-ol (Ether Cleavage) A->B H₂O / H⁺ or OH⁻ C N-oxide Derivative A->C [O] (e.g., H₂O₂) D Dechlorinated Product A->D hν (UV Light)

Caption: Plausible Degradation Pathways for the Target Compound.

  • Hydrolysis: The ether linkage is a potential site for acid or base-catalyzed hydrolysis, which would cleave the molecule into 3-chloropyridin-4-ol and glycolic acid. This is often a primary degradation route for phenoxyacetic acid derivatives.[18]

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, potentially forming an N-oxide derivative.

  • Photolysis: Aromatic chlorides can be susceptible to photolytic dechlorination, where the chlorine atom is replaced by a hydrogen atom.

Conclusion

This technical guide provides a robust, systematic framework for evaluating the . By integrating thermal analysis, forced degradation studies, and the development of a stability-indicating HPLC method, researchers can build a comprehensive stability profile. This profile is essential for identifying critical quality attributes, selecting appropriate storage conditions, and ensuring the development of a safe and effective drug product. The insights gained from these studies form the bedrock of a successful regulatory submission and ultimately contribute to the delivery of high-quality medicines to patients.

References

  • Analytical Methods. (n.d.).
  • Lepock, J. R., et al. (1990). Thermal analysis of CHL V79 cells using differential scanning calorimetry: implications for hyperthermic cell killing and the heat shock response. PubMed.
  • NextSDS. (n.d.). 2-(3-chloropyridin-4-yl)acetic acid — Chemical Substance Information.
  • Caira, M. R. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. In book: Thermal Analysis of Pharmaceuticals.
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace.
  • Pawar, S. (2021). Stability Indicating HPLC Method Development – A Review. IJTSRD.
  • PubChem. (n.d.). 2-(6-Chloropyridin-3-yl)acetic acid.
  • IMIM PAN. (n.d.). 2.1. Synthesis 2.2. Characterization.
  • Rigaku. (2015). Analysis of polymers, minerals and pharmaceuticals by TG-DTA-MS. Rigaku Journal.
  • Patel, P. N., et al. (n.d.). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition.
  • da Silva, T. A., et al. (n.d.). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. PMC.
  • Khan, S. A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI.
  • Benchchem. (n.d.). Degradation pathways for "2-Amino-2-(pyridin-2-YL)acetic acid" under acidic/basic conditions.
  • Kačuráková, M., & Sláviková, M. (2013). Application of Differential Scanning Calorimetry to the Characterization of Biopolymers. IntechOpen.
  • Siddiqui, F. A., et al. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]. International Journal of Pharmaceutical Sciences and Research.
  • Bell, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • de Oliveira, G. G. G., & Ferraz, H. G. (2019). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. Biomedical Journal of Scientific & Technical Research.
  • NextSDS. (n.d.). 2-(4-chloropyridin-3-yl)acetic acid hydrochloride — Chemical Substance Information.
  • Semantic Scholar. (2025). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress.
  • Malvern Panalytical. (2017). Using Differential Scanning Calorimetry for Biosimilarity and Batch-to-Batch Comparability.
  • Ministry of Health, Labour and Welfare. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.
  • Mazurek-Włodkowska, E., et al. (n.d.). APPLICATION OF DIFFERENTIAL SCANNING CALORIMETRY IN EVALUATION OF SOLID STATE INTERACTIONS IN TABLETS CONTAINING ACETAMINOPHEN. Acta Poloniae Pharmaceutica.
  • ResearchGate. (n.d.). Different pathways for 2,4-D degradation proposed in the literature.
  • Matsumoto, K., et al. (n.d.). Thermogravimetric analysis and crystal structure of tri-3-pyridylmethanol monohydrate.
  • Wodaje, S. A., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research.
  • Benchchem. (2025). Technical Support Center: Enhancing the Stability of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Solutions.
  • Sztanke, M., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. PMC.
  • PubChem. (n.d.). 2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-sulfanyl-3-piperidinylidene) acetic acid.
  • MDPI. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines.
  • Sztanke, M., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC.
  • NextSDS. (n.d.). 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetic acid — Chemical Substance Information.
  • Haugland, R. A., et al. (n.d.). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. PMC.
  • Trivedi, M. K., et al. (n.d.). Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol. Journal of Environmental & Analytical Toxicology.
  • MilliporeSigma. (n.d.). 2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid.
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  • NextSDS. (n.d.). 2-(2-chloro-3-fluoropyridin-4-yl)acetic acid — Chemical Substance Information.
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Sources

Exploratory

The Enigmatic Scaffold: A Review of 2-[(3-Chloropyridin-4-yl)oxy]acetic Acid in Medicinal Chemistry

Abstract The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of unique molecular scaffolds. This guide delves into the available scientific literature surrounding 2-[(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of unique molecular scaffolds. This guide delves into the available scientific literature surrounding 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, a heterocyclic compound with potential applications in drug discovery. We will explore its synthesis, known biological activities, and the structure-activity relationships of its derivatives, providing a comprehensive resource for researchers and drug development professionals. This document aims to synthesize the current understanding of this compound and illuminate its potential as a foundation for the development of new medicines.

Table of Contents

  • Introduction to Heterocyclic Scaffolds in Drug Discovery

  • The 2-[(3-Chloropyridin-4-yl)oxy]acetic Acid Moiety: A Structural Overview

  • Synthesis and Chemical Properties

  • Medicinal Chemistry Applications and Biological Activity

  • Structure-Activity Relationship (SAR) Studies

  • References

Introduction to Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of medicinal chemistry. Their prevalence in nature is mirrored in their extensive use in pharmaceuticals. The unique three-dimensional arrangements and diverse electronic properties of heterocycles allow them to interact with a wide array of biological targets with high specificity and affinity. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a particularly privileged scaffold. Its presence in numerous FDA-approved drugs underscores its importance. The incorporation of a chlorine substituent and an oxyacetic acid side chain, as seen in 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, can further modulate the physicochemical and pharmacological properties of the parent pyridine structure, offering a tantalizing prospect for fine-tuning drug-like characteristics.

The 2-[(3-Chloropyridin-4-yl)oxy]acetic Acid Moiety: A Structural Overview

The molecule 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is characterized by a central pyridine ring substituted with a chlorine atom at the 3-position and an oxyacetic acid group at the 4-position.

Key Structural Features:

  • Pyridine Ring: A basic heterocyclic aromatic ring that can participate in hydrogen bonding and pi-stacking interactions. The nitrogen atom can act as a hydrogen bond acceptor.

  • Chlorine Atom: An electron-withdrawing group that can influence the pKa of the pyridine nitrogen and the overall electronic distribution of the ring. It can also participate in halogen bonding, a specific type of non-covalent interaction.

  • Oxyacetic Acid Group: This functional group introduces a carboxylic acid moiety, which is typically ionized at physiological pH. This imparts acidic properties to the molecule and provides a key site for hydrogen bonding and salt bridge formation with biological targets. The ether linkage provides conformational flexibility.

The interplay of these features dictates the molecule's overall shape, polarity, and ability to interact with specific amino acid residues within a protein's binding site.

Synthesis and Chemical Properties

A foundational aspect of evaluating any new scaffold is understanding its synthesis. A common synthetic route to 2-[(3-Chloropyridin-4-yl)oxy]acetic acid would likely involve the nucleophilic substitution of a suitable 4-substituted-3-chloropyridine with a protected form of glycolic acid, followed by deprotection.

Illustrative Synthetic Workflow:

cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Saponification A 3-Chloro-4-hydroxypyridine C Formation of Ester Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Ethyl 2-bromoacetate B->C D Ethyl 2-[(3-chloropyridin-4-yl)oxy]acetate E 2-[(3-Chloropyridin-4-yl)oxy]acetic acid D->E Base (e.g., NaOH) Then Acid Workup (e.g., HCl)

Caption: A potential two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

  • Step 1: Synthesis of Ethyl 2-[(3-chloropyridin-4-yl)oxy]acetate

    • To a solution of 3-chloro-4-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-bromoacetate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with a suitable organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired ester intermediate.

  • Step 2: Synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

    • Dissolve the ethyl 2-[(3-chloropyridin-4-yl)oxy]acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of a strong base, such as sodium hydroxide (NaOH, 3.0 eq).

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the hydrolysis is complete, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-[(3-chloropyridin-4-yl)oxy]acetic acid.

Medicinal Chemistry Applications and Biological Activity

While direct and extensive studies on 2-[(3-Chloropyridin-4-yl)oxy]acetic acid itself are not widely reported in publicly accessible literature, the broader class of pyridyloxyacetic acid derivatives has shown significant promise in various therapeutic areas. The structural motifs present in the title compound suggest potential for several types of biological activity.

Potential Therapeutic Areas:

  • Herbicidal Activity: Aryloxyalkanoic acids are a well-established class of herbicides. It is plausible that 2-[(3-Chloropyridin-4-yl)oxy]acetic acid could exhibit similar properties.

  • Anticancer Agents: The pyridine scaffold is a common feature in many kinase inhibitors. The specific substitution pattern could confer selectivity for certain kinases involved in cancer signaling pathways.

  • Anti-inflammatory Agents: The carboxylic acid moiety is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). This compound could potentially inhibit enzymes like cyclooxygenase (COX).

  • Antiviral or Antibacterial Agents: The halogenated pyridine ring is a key component of several antimicrobial agents.

Structure-Activity Relationship (SAR) Studies

To understand the potential of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid as a lead compound, it is instructive to consider hypothetical structure-activity relationship studies.

Hypothetical SAR Exploration Workflow:

cluster_0 Core Scaffold cluster_1 Modification Sites cluster_2 Derivatization Strategies cluster_3 Evaluation A 2-[(3-Chloropyridin-4-yl)oxy]acetic acid B Position 3 (Cl) A->B C Position 4 (Oxyacetic Acid) A->C D Other Pyridine Positions (2, 5, 6) A->D E Vary Halogen (F, Br, I) B->E F Modify Side Chain (e.g., propionic acid, ester, amide) C->F G Introduce other substituents (e.g., Me, OMe) D->G H In vitro biological assays E->H F->H G->H I In vivo efficacy studies H->I J ADMET Profiling I->J

Caption: A workflow for exploring the SAR of the lead compound.

Data Summary Table (Hypothetical):

Compound IDR1 (Position 3)R2 (Position 4 Side Chain)IC₅₀ (Target X)
Lead Cl-OCH₂COOH10 µM
1a F-OCH₂COOH15 µM
1b Br-OCH₂COOH8 µM
2a Cl-OCH(CH₃)COOH5 µM
2b Cl-OCH₂CONH₂> 50 µM

Future Perspectives and Conclusion

The compound 2-[(3-Chloropyridin-4-yl)oxy]acetic acid represents an intriguing, yet underexplored, scaffold for medicinal chemistry. While direct evidence of its biological activity is sparse in the current literature, its structural features suggest a high potential for therapeutic applications. The synthetic accessibility and the numerous possibilities for chemical modification make it an attractive starting point for drug discovery campaigns.

Future research should focus on:

  • Systematic Synthesis of Analogs: A library of derivatives should be synthesized to explore the structure-activity relationships thoroughly.

  • Broad Biological Screening: The compound and its analogs should be screened against a wide range of biological targets to identify potential therapeutic applications.

  • Computational Modeling: In silico studies, such as docking and molecular dynamics simulations, can help to predict potential binding modes and guide the design of more potent analogs.

References

  • Title: The Role of Heterocyclic Scaffolds in Modern Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules Source: Current Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Functionalized Pyridines: A Review Source: Chemical Reviews URL: [Link]

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 2-[(3-Chloropyridin-4-yl)oxy]acetic Acid

Abstract This document provides a detailed, two-step protocol for the laboratory-scale synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid. This compound serves as a valuable building block in medicinal chemistry and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, two-step protocol for the laboratory-scale synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid. This compound serves as a valuable building block in medicinal chemistry and agrochemical research, analogous to other functionalized pyridinoxy acetic acids used in the development of novel therapeutic agents and herbicides.[1][2] The synthesis proceeds via a Williamson ether synthesis to form an ester intermediate, followed by saponification to yield the target carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry. Emphasis is placed on procedural safety, mechanistic rationale, and practical, field-proven insights to ensure a reliable and reproducible outcome.

Synthetic Strategy and Mechanism

The synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is efficiently achieved in two sequential steps:

  • Step 1: Williamson Ether Synthesis. 3-chloro-4-hydroxypyridine is treated with a strong base, sodium hydride (NaH), to form a sodium pyridinoxide intermediate. This potent nucleophile then undergoes an Sₙ2 reaction with ethyl chloroacetate to form the ester intermediate, ethyl 2-[(3-chloropyridin-4-yl)oxy]acetate. The choice of NaH is critical; as a non-nucleophilic base, it efficiently deprotonates the hydroxyl group, and the reaction is driven to completion by the irreversible loss of hydrogen gas.[3]

  • Step 2: Saponification. The resulting ethyl ester is hydrolyzed under basic conditions using sodium hydroxide (NaOH). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a sodium carboxylate salt. Subsequent acidification with hydrochloric acid (HCl) protonates the carboxylate, precipitating the final product, 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, which can be isolated by filtration.[4]

Overall Reaction Scheme:

(Self-generated image, not from a search result)

Materials and Equipment

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationSupplierNotes
3-Chloro-4-hydroxypyridine68226-72-2129.54N/A (Solid)Sigma-AldrichStarting material. Irritant.[5]
Sodium Hydride (NaH)7646-69-724.0060% dispersion in mineral oilAcros OrganicsHighly Reactive. Reacts violently with water.[6][7]
Ethyl Chloroacetate105-39-5122.55N/A (Liquid)Alfa AesarToxic and lachrymatory.[8]
Anhydrous Dimethylformamide (DMF)68-12-273.09N/A (Solvent)Fisher ScientificDry solvent is crucial for Step 1.
Sodium Hydroxide (NaOH)1310-73-240.002 M (Aqueous Solution)VWRUsed for hydrolysis.
Hydrochloric Acid (HCl)7647-01-036.463 M (Aqueous Solution)J.T. BakerUsed for acidification.
Ethyl Acetate141-78-688.11N/A (Solvent)Fisher ScientificFor extraction.
Hexanes110-54-386.18N/A (Solvent)Fisher ScientificFor washing and purification.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37N/A (Solid)VWRFor drying organic layers.
Deionized Water7732-18-518.02N/AIn-houseFor work-up and solutions.
Equipment
  • Three-neck round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas inlet with bubbler

  • Septa and syringes

  • Addition funnel

  • Thermometer

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Hazard Assessment and Safety Precautions

This protocol involves hazardous materials and requires strict adherence to safety procedures in a well-ventilated chemical fume hood.

  • Sodium Hydride (NaH): A primary hazard. It is a water-reactive and flammable solid.[9] Contact with water or alcohols generates flammable hydrogen gas, which can ignite spontaneously.[3] It is also corrosive and can cause severe burns upon contact with skin or eyes.[6][10]

    • Handling: Always handle NaH (60% dispersion in oil) under an inert atmosphere (nitrogen or argon).[3] Use non-sparking tools.[6] The mineral oil dispersion is safer to handle than pure NaH, but precautions remain critical.[3]

    • Quenching: Excess NaH must be quenched carefully and slowly. This is typically done by the slow addition of isopropanol, followed by methanol, and finally water, always in an ice bath to control the exothermic reaction.

  • Ethyl Chloroacetate: Toxic if inhaled or absorbed through the skin and is a lachrymator (tear-inducing agent).[8] Handle with care in a fume hood.

  • Solvents & Reagents: DMF, HCl, and NaOH are irritants and/or corrosive.[5][11] Ethyl acetate and hexanes are flammable. Avoid open flames.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene recommended) are mandatory at all times.[3][7]

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Part A: Williamson Ether Synthesis cluster_step2 Part B: Saponification A1 Charge flask with 3-chloro-4-hydroxypyridine & DMF A2 Establish Inert Atmosphere (N2) A1->A2 A3 Cool to 0°C (Ice Bath) A2->A3 A4 Add NaH portion-wise A3->A4 A5 Stir for 30 min at 0°C (Formation of Pyridinoxide) A4->A5 A6 Add Ethyl Chloroacetate dropwise A5->A6 A7 Warm to RT, Stir 12-18h A6->A7 A8 Monitor by TLC A7->A8 A9 Quench Reaction A8->A9 A10 Aqueous Work-up & Extraction A9->A10 A11 Dry, Concentrate & Purify A10->A11 A12 Intermediate Product: Ethyl 2-[(3-chloropyridin-4-yl)oxy]acetate A11->A12 B1 Dissolve Intermediate in THF/H2O A12->B1 Proceed to next step B2 Add NaOH solution B1->B2 B3 Stir at RT for 2-4h B2->B3 B4 Monitor by TLC B3->B4 B5 Concentrate to remove THF B4->B5 B6 Cool to 0°C (Ice Bath) B5->B6 B7 Acidify with HCl to pH ~2-3 B6->B7 B8 Collect Precipitate via Filtration B7->B8 B9 Wash with Cold Water B8->B9 B10 Dry under Vacuum B9->B10 B11 Final Product: 2-[(3-Chloropyridin-4-yl)oxy]acetic acid B10->B11

Caption: Overall workflow for the two-step synthesis.

Detailed Synthesis Protocol

Part A: Synthesis of Ethyl 2-[(3-chloropyridin-4-yl)oxy]acetate (Intermediate)
  • Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a septum, add 3-chloro-4-hydroxypyridine (5.0 g, 38.6 mmol).

  • Inert Atmosphere: Add anhydrous DMF (80 mL) via syringe. Begin stirring to dissolve the solid and purge the flask with nitrogen gas for 10-15 minutes.

  • Deprotonation: Cool the resulting solution to 0°C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.85 g, 46.3 mmol, 1.2 equivalents) portion-wise over 15 minutes.

    • Causality: Adding the NaH slowly to a cooled solution is essential to control the exothermic reaction and the rate of hydrogen gas evolution. Effervescence will be observed.

  • Activation: Stir the suspension at 0°C for 30 minutes after the addition is complete. The mixture should become a homogenous solution or a fine slurry of the sodium pyridinoxide salt.

  • Alkylation: Add ethyl chloroacetate (4.5 mL, 42.5 mmol, 1.1 equivalents) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting 3-chloro-4-hydroxypyridine spot has been completely consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Very slowly and carefully, add 10 mL of isopropanol dropwise to quench any unreacted NaH. After gas evolution ceases, add 10 mL of deionized water.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel containing 150 mL of deionized water and 100 mL of ethyl acetate. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).

  • Washing: Combine the organic layers and wash them with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure ester intermediate.

Part B: Synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (Final Product)
  • Setup: In a 100 mL round-bottom flask, dissolve the ethyl 2-[(3-chloropyridin-4-yl)oxy]acetate intermediate (e.g., 5.0 g, 23.2 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and deionized water (20 mL).

  • Hydrolysis: Add a 2 M aqueous solution of sodium hydroxide (17.4 mL, 34.8 mmol, 1.5 equivalents).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. The mixture should become a single clear phase as the reaction proceeds.

  • Monitoring: Monitor the disappearance of the starting ester by TLC.

  • Solvent Removal: Once the hydrolysis is complete, remove the THF from the reaction mixture using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. While stirring, slowly add a 3 M aqueous solution of hydrochloric acid dropwise until the pH of the solution is approximately 2-3 (verify with pH paper).

    • Causality: Acidification protonates the water-soluble sodium carboxylate salt, converting it to the neutral carboxylic acid, which is significantly less soluble in water and precipitates out of the solution.

  • Isolation: A white solid should precipitate. Continue to stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water (2 x 15 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight to yield 2-[(3-Chloropyridin-4-yl)oxy]acetic acid as a white to off-white solid.

Sodium Hydride Handling Workflow

NaHSafety cluster_ppe Mandatory PPE cluster_handling Handling Protocol cluster_quench Quenching Excess NaH P1 Safety Goggles P2 Flame-Resistant Lab Coat P3 Nitrile/Neoprene Gloves H1 Work in Fume Hood H2 Use Inert Atmosphere (Nitrogen/Argon) H1->H2 H3 Weigh dispersion in a sealed container or under inert gas flow H2->H3 H4 Use Non-Sparking Spatula H3->H4 H5 Add portion-wise to cooled, stirred reaction solvent H4->H5 Q1 Cool Reaction Flask to 0°C H5->Q1 After Reaction is Complete Q2 Add Isopropanol SLOWLY (Dropwise) Q1->Q2 Q3 Observe for cessation of H2 evolution Q2->Q3 Q4 Add Methanol SLOWLY Q3->Q4 Q5 Add Water SLOWLY Q4->Q5

Caption: Safety workflow for handling and quenching Sodium Hydride.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from nj.gov. [Link: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1697.pdf]
  • Alkali Metals Limited. (n.d.). MSDS for Sodium Hydride. Retrieved from akalimetals.com. [Link: https://www.alkalimetals.com/msds_sodium_hydride.html]
  • ChemicalBook. (2026, January 17). Sodium hydride - Safety Data Sheet. Retrieved from chemicalbook.com. [Link: https://www.chemicalbook.com/ProductMSDSDetailCB7854217_EN.htm]
  • UC Center for Laboratory Safety. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from ehs.ucsb.edu. [Link: https://www.ehs.ucsb.edu/files/docs/sop/sodium_hydride_sop.pdf]
  • Sisco Research Laboratories Pvt. Ltd. (n.d.). Sodium Hydride MATERIAL SAFETY DATA SHEET. Retrieved from srlchem.com. [Link: https://www.srlchem.com/msds/32415_sds.pdf]
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet. Retrieved from fishersci.com. [Link: https://www.fishersci.com/sdsitems.do?partNumber=AC464730010]
  • MilliporeSigma. (2025, November 6). Safety Data Sheet. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/sds/sial/91332]
  • TCI Chemicals. (2025, July 1). Safety Data Sheet: 3,5-Dichloro-4-hydroxypyridine. Retrieved from tcichemicals.com. [Link: https://www.tcichemicals.com/BE/en/p/D2103]
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 5-Chloropyridin-3-ol. Retrieved from fishersci.com. [Link: https://www.fishersci.com/sdsitems.do?partNumber=CC59301DE]
  • National Institute of Standards and Technology. (n.d.). Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-. NIST Chemistry WebBook. Retrieved from nist.gov. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C55335063]
  • Google Patents. (n.d.). WO2015073779A1 - Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof. Retrieved from patents.google.com. [Link: https://patents.google.
  • Austin Publishing Group. (2017, July 3). Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acetate. Retrieved from austinpublishinggroup.com. [Link: https://austinpublishinggroup.com/chemical-engineering/fulltext/ace-v4-id1052.php]
  • THYZOID. (2022, July 19). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube. Retrieved from youtube.com. [Link: https://www.youtube.

Sources

Application

Application Note &amp; Protocol: Preparation and Use of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid Solutions in DMSO for Cell Culture Applications

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, solubilization, and application of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, solubilization, and application of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid in dimethyl sulfoxide (DMSO) for cell-based assays. We address the critical aspects of preparing high-concentration stock solutions, executing serial dilutions to prevent compound precipitation, and establishing validated protocols that ensure experimental reproducibility while minimizing solvent-induced cytotoxicity. The methodologies described herein are designed to uphold scientific integrity by incorporating essential quality control steps, including the determination of cell-specific DMSO tolerance and the mandatory use of vehicle controls.

Introduction: The Challenge of Sparingly Soluble Compounds in Cell Culture

2-[(3-Chloropyridin-4-yl)oxy]acetic acid is a small organic molecule investigated in various research contexts. Like many novel compounds in drug discovery and chemical biology, it exhibits limited solubility in aqueous solutions, posing a significant challenge for its use in biological systems. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed to dissolve such hydrophobic compounds for in vitro studies.[1] Its miscibility with water and most organic liquids makes it an invaluable tool.[1]

However, the utility of DMSO is counterbalanced by its potential to induce cellular stress, inhibit proliferation, and even cause cell death at higher concentrations.[2][3][4] The cellular response to DMSO is highly dependent on the cell line, concentration, and exposure time.[5][6] Therefore, a carefully designed and validated protocol is not merely a suggestion but a prerequisite for generating meaningful and reproducible data.

This application note provides the scientific rationale and step-by-step protocols to correctly prepare and use 2-[(3-Chloropyridin-4-yl)oxy]acetic acid in cell culture, ensuring compound integrity and minimizing experimental artifacts arising from the solvent.

Reagent Properties and Critical Considerations

A thorough understanding of the materials is fundamental to experimental success.

Physicochemical Properties of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

Before preparing any solution, researchers must consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific data. The table below summarizes key properties for this compound.

PropertyValueNotes and Rationale
Chemical Name 2-[(3-Chloropyridin-4-yl)oxy]acetic acid-
CAS Number 1000553-75-2The unique identifier for this specific chemical substance.[7]
Molecular Weight 187.58 g/mol (Note: This is a calculated value. Always use the precise MW from your supplier's CoA for accurate molarity calculations).
Appearance White to off-white solidVisual inspection is a preliminary quality check.
Recommended Solvent Dimethyl Sulfoxide (DMSO)High solubility in DMSO is expected for this class of compounds. Structurally related compounds show high solubility.[8]
Storage (Solid) -20°C, desiccated, protected from lightProper storage is crucial to prevent degradation and maintain compound stability over time.
The Role and Impact of DMSO in Cell Culture

DMSO is the most common solvent for preparing stock solutions of non-aqueous soluble compounds, but its concentration in the final cell culture medium must be meticulously controlled.

The Causality of DMSO-Induced Effects: At concentrations typically above 0.5%, DMSO can compromise cell membrane integrity, alter cell differentiation pathways, and induce apoptosis or cytotoxicity.[2][4][9] The final concentration of DMSO in an assay should always be as low as possible. It is critical to include a vehicle control —culture medium containing the same final concentration of DMSO as the experimental wells—in every experiment.[10][11] This practice allows for the unequivocal differentiation of the compound's biological effects from any effects induced by the solvent itself.

Recommended Final DMSO Concentrations:

Assay TypeRecommended Final DMSO Conc. (v/v)Rationale
High-Throughput Screening (HTS) 0.1% - 1%Higher concentrations may be tolerated for short-duration screens, but should be optimized.[10]
Standard Cell-Based Assays ≤ 0.5% (ideally ≤ 0.1%)Minimizes off-target solvent effects for typical experiments (24-72h).[2][11][12]
Sensitive Cell Lines / Long-Term Assays ≤ 0.1%Certain cell types, like stem cells, are particularly sensitive to DMSO.[9][13]
In Vivo Animal Studies ≤ 2%Higher concentrations can lead to systemic toxicity in animal models.[11]

Experimental Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent experimental dilutions. Using anhydrous or molecular biology-grade DMSO is highly recommended to prevent compound degradation that can be accelerated by contaminating moisture.[12]

Materials:

  • 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (solid powder)

  • Anhydrous/Molecular Biology Grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

Procedure:

  • Pre-Handling Calculations: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example Calculation (using MW = 187.58 g/mol ): 0.010 mol/L × 0.001 L × 187.58 g/mol × 1000 mg/g = 1.876 mg

  • Weighing the Compound: On a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 1.876 mg) and transfer it into a sterile amber microcentrifuge tube.

  • Dissolution: a. Add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the tube containing the compound. b. Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.[14] c. Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear. d. Troubleshooting: If the compound does not dissolve completely, sonicate the tube in a room temperature water bath for 5-10 minutes or warm it gently in a 37°C water bath for a brief period.[10][15] Caution: Prolonged heating may degrade some compounds.

  • Aliquoting and Storage: a. Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled amber tubes. b. Rationale: Aliquoting is a critical step to prevent the degradation that occurs with repeated freeze-thaw cycles and to minimize the risk of contamination.[10][16] c. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term stability (up to 6 months or more).[11]

Experimental Protocol: Preparation of Working Solutions for Cell Culture

This protocol describes how to dilute the 10 mM primary stock into culture medium to achieve the desired final concentration for treating cells, while ensuring the final DMSO concentration remains non-toxic.

Key Principle: Avoiding Precipitation A common pitfall is the precipitation of the compound when the concentrated DMSO stock is diluted directly into a large volume of aqueous culture medium.[12] To mitigate this, serial dilutions should be performed in 100% DMSO first, or a multi-step dilution into the medium should be employed.[12][17]

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM primary stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.

  • Prepare Intermediate Dilutions (Recommended): a. Example Goal: Prepare a final concentration of 10 µM in a cell culture well, keeping the final DMSO concentration at 0.1%. b. Step 1: Intermediate Dilution. Prepare a 100 µM intermediate solution. Add 2 µL of the 10 mM DMSO stock to 198 µL of sterile cell culture medium. This creates a 1:100 dilution (100 µM) in a solution containing 1% DMSO. Vortex gently. c. Step 2: Final Dilution. Add this intermediate solution to your cells. For example, adding 100 µL of the 100 µM intermediate solution to 900 µL of medium already in a well results in a final volume of 1 mL and a final compound concentration of 10 µM. d. Final DMSO Calculation: The final DMSO concentration in the well will be 0.1% (100 µL of 1% DMSO solution diluted in a final volume of 1000 µL).

  • Dose-Response Experiments: For creating a dose-response curve, it is best practice to perform serial dilutions in 100% DMSO first.[10][17] Then, each of these DMSO dilutions can be added to the cell culture medium in a consistent volume (e.g., 1 µL of each stock into 1 mL of medium) to achieve the desired final concentrations, ensuring the DMSO percentage is identical across all conditions.

  • Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of pure DMSO to the culture medium as used for the highest concentration of the test compound. For the example above, you would add 1 µL of pure DMSO to 1 mL of culture medium to create a 0.1% DMSO vehicle control.

Validation and Quality Control: A Self-Validating System

To ensure the trustworthiness of your results, the following validation steps are strongly recommended.

Protocol: Determining Cell-Specific DMSO Tolerance

The cytotoxicity of DMSO varies between cell lines.[5][6] Before beginning experiments with your compound, it is essential to determine the maximum tolerable DMSO concentration for your specific cell line.

  • Plate Cells: Seed your cells in a 96-well plate at their optimal density for a viability assay.

  • Prepare DMSO Dilutions: In culture medium, prepare a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.5%, and 5%). Include a "no DMSO" control.

  • Treat Cells: Replace the medium in the wells with the medium containing the different DMSO concentrations.

  • Incubate: Incubate for the longest duration of your planned experiment (e.g., 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to measure the effect of DMSO on cell proliferation/viability.

  • Analyze: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the "no DMSO" control. This is your maximum allowable final DMSO concentration for subsequent experiments.[6]

Visual Inspection for Precipitation

Always visually inspect the final working solutions in the cell culture medium. If you observe any cloudiness, crystals, or precipitate, the compound is not fully dissolved at that concentration. This can lead to inaccurate and non-reproducible results. If precipitation occurs, you may need to lower the final compound concentration or explore the use of co-solvents (though this adds another variable to control).

Visualized Workflows

The following diagrams illustrate the key protocols for preparing and using the compound solutions.

G cluster_prep Primary Stock Preparation calc 1. Calculate Mass (e.g., for 10 mM) weigh 2. Weigh Solid Compound calc->weigh dissolve 3. Add Anhydrous DMSO & Vortex/Sonicate weigh->dissolve verify 4. Verify Complete Dissolution (Clear Solution) dissolve->verify aliquot 5. Aliquot into Single-Use Tubes verify->aliquot store 6. Store at -20°C / -80°C aliquot->store G cluster_dilution Working Solution Preparation cluster_serial Option A: Dose-Response cluster_intermediate Option B: Single Concentration thaw 1. Thaw One Aliquot of 10 mM Stock serial_dmso 2a. Perform Serial Dilutions in 100% DMSO inter 2b. Create Intermediate Dilution in Culture Medium (e.g., 100 µM) vehicle 4. Prepare Vehicle Control (Medium + DMSO) thaw->vehicle add_to_media 3a. Add Equal Small Volume of each dilution to Media serial_dmso->add_to_media treat 5. Treat Cells add_to_media->treat final_dil 3b. Add Intermediate Solution to final culture volume inter->final_dil final_dil->treat vehicle->treat

Caption: Workflow for preparing final working solutions for cell treatment.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Do, T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Galvão, J., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Any suggestions for treating DMSO soluble compound in cell culture?
  • Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC.
  • Evaluation of the Cytotoxicity Effect of Dimethyl Sulfoxide (DMSO) on Caco2/TC7 Colon Tumor Cell Cultures. J-Stage.
  • How to prepare sterile drug solution in DMSO for cell culture? Reddit. (2024).
  • Preparation of AN-12-H5 Stock Solutions for Cell Culture. Benchchem.
  • Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays. Benchchem.
  • How does DMSO affect your cells? Eppendorf Japan.
  • Compound Handling Instructions. MCE.
  • Qi, W., et al. (2022). Dimethylsulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • de Oliveira, A. C. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC.
  • FAQs on Inhibitor Prepar
  • How do I make a stock solution of a substance in DMSO?
  • 2-(3-chloropyridin-4-yl)
  • Frequently Asked Questions. Selleckchem.com.
  • 2-(4-chloropyridin-3-yl)
  • Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-. NIST WebBook.
  • 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571. PubChem.
  • Dimethyl Sulfoxide (DMSO)
  • 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid. MilliporeSigma.
  • 2-[(6-CHLOROPYRIDIN-3-YL)OXY]ACETIC ACID.
  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry.
  • Solubility D
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Solubility D
  • 2-(6-Chloropyridin-3-yl)acetic acid. ChemicalBook. (2025).
  • 2,4-Dichlorophenoxy Acetic Acid Product Inform
  • The effect of the herbicide 2,4,5 trichlorophenoxy acetic acid (245T) on the growth and metabolism of Tetrahymena pyriformis. PubMed.
  • Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.
  • Mechanism of action of the rice herbicide “iptriazopyrid” elucidated.

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Method

The Strategic Application of 2-[(3-Chloropyridin-4-yl)oxy]acetic Acid in Modern Drug Discovery

Introduction: Unlocking New Chemical Space with a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous FDA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in a multitude of intermolecular interactions make it a "privileged" fragment in drug design. This guide delves into the utility of a particularly valuable, yet underexplored building block: 2-[(3-Chloropyridin-4-yl)oxy]acetic acid .

The strategic placement of a chloro substituent on the pyridine ring, combined with the carboxylic acid-bearing ether linkage at the 4-position, endows this molecule with a trifecta of desirable features for a drug discovery building block. The chlorine atom can modulate the pKa of the pyridine nitrogen and serve as a vector for further synthetic elaboration. The pyridyloxy-acetic acid motif provides a key pharmacophoric element and a handle for the facile construction of diverse chemical libraries through amide bond formation and esterification. This application note will provide a comprehensive overview of the physicochemical properties, synthesis, and strategic applications of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, with a focus on its potential in the development of targeted therapies, particularly kinase and prolyl hydroxylase inhibitors.

Physicochemical Properties: A Foundation for Drug-Like Characteristics

PropertyEstimated ValueRationale and Impact on Drug Discovery
Molecular Weight ~187.58 g/mol Falls well within the "rule of five" guidelines for fragment-based drug discovery, indicating good potential for lead-like properties.
logP ~1.0 - 1.5Suggests a favorable balance between solubility and permeability, a key consideration for oral bioavailability.
pKa (Carboxylic Acid) ~3.5 - 4.5The acidic proton allows for salt formation to improve solubility and provides a nucleophilic carboxylate for further reactions.
pKa (Pyridine Nitrogen) ~2.0 - 3.0The electron-withdrawing effect of the chlorine atom reduces the basicity of the pyridine nitrogen, which can be advantageous in avoiding off-target interactions with biological macromolecules.
Hydrogen Bond Donors 1 (from COOH)Allows for critical hydrogen bonding interactions within a protein binding site.
Hydrogen Bond Acceptors 3 (from COOH and pyridine N)Provides multiple points for hydrogen bond-mediated target engagement.

Synthesis of the Building Block: A Proposed Protocol

Step 1: Synthesis of 3-Chloro-4-hydroxypyridine

The precursor, 3-chloro-4-hydroxypyridine, can be synthesized from commercially available 3-chloropyridine through a nucleophilic aromatic substitution reaction with a hydroxide source.

Protocol:

  • To a solution of 3-chloropyridine in a suitable high-boiling solvent (e.g., propylene glycol), add a strong base such as sodium hydroxide or potassium hydroxide.[8]

  • Heat the reaction mixture to 130-140°C and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a mineral acid (e.g., HCl) to a pH of 6-7.

  • The product, 3-chloro-4-hydroxypyridine, can be isolated by extraction and purified by recrystallization or column chromatography.

Step 2: Williamson Ether Synthesis to Yield 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

The final product is assembled via a Williamson ether synthesis, reacting the synthesized 3-chloro-4-hydroxypyridine with an haloacetic acid ester, followed by hydrolysis.

Protocol:

  • In a suitable aprotic polar solvent such as DMF or acetonitrile, deprotonate 3-chloro-4-hydroxypyridine with a strong base like sodium hydride to form the corresponding alkoxide.

  • To this solution, add ethyl bromoacetate dropwise at room temperature. The reaction proceeds via an SN2 mechanism.[6][7][9][10]

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • The intermediate ester, ethyl 2-[(3-chloropyridin-4-yl)oxy]acetate, is then hydrolyzed to the carboxylic acid. Add an aqueous solution of a strong base (e.g., NaOH or LiOH) and stir until the ester is fully cleaved.

  • Acidify the reaction mixture with a mineral acid to precipitate the final product, 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

  • The product can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Application in Lead Generation: Amide Bond Formation and Esterification

The carboxylic acid moiety of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is a versatile handle for the rapid generation of diverse chemical libraries through amide bond formation and esterification. These reactions are among the most frequently used in drug discovery due to their reliability and the vast commercial availability of amine and alcohol building blocks.

Protocol: General Procedure for Amide Coupling

A variety of modern coupling reagents can be employed to efficiently form amide bonds with a wide range of primary and secondary amines.

  • Dissolve 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM, or THF).

  • Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an additive like HOBt (1.2 eq).

  • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-12 hours).

  • Upon completion, perform a standard aqueous workup, followed by purification of the amide product by column chromatography or recrystallization.

Protocol: Fischer Esterification

Ester derivatives can be readily prepared through acid-catalyzed esterification.

  • Dissolve 2-[(3-Chloropyridin-4-yl)oxy]acetic acid in an excess of the desired alcohol (which also serves as the solvent).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Once the reaction is complete, remove the excess alcohol under reduced pressure.

  • The crude ester can then be purified by extraction and column chromatography.

Targeted Applications in Drug Discovery

The 2-[(3-chloropyridin-4-yl)oxy]acetic acid scaffold is particularly well-suited for targeting specific enzyme families that have been implicated in a range of diseases, including cancer and anemia.

c-Met Kinase Inhibitors for Oncology

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth and metastasis in various cancers.[3][11][12] The discovery of BMS-777607, a potent and selective c-Met inhibitor, highlights the potential of the (3-chloropyridin-4-yl)oxy moiety in this therapeutic area.[13] The core structure of BMS-777607 features this key fragment, suggesting that our building block can be used to generate novel c-Met inhibitors.

Experimental Workflow for c-Met Inhibitor Development

Caption: A typical workflow for developing c-Met inhibitors using the title building block.

HIF Prolyl Hydroxylase (PHD) Inhibitors for Anemia

Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are key enzymes in the cellular response to oxygen levels.[14][15] Inhibition of PHDs stabilizes HIF-α, leading to the production of erythropoietin (EPO) and offering a therapeutic strategy for anemia associated with chronic kidney disease.[14][15][16][17][18] The approved drug Vadadustat, a PHD inhibitor, incorporates a similar pyridyloxy-acetic acid scaffold, underscoring the relevance of our building block for this target class.

HIF-1α Regulation Pathway

HIF-1a Regulation Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / PHD Inhibition HIF1a_N HIF-1α PHD_N PHD Enzymes (Prolyl Hydroxylase) HIF1a_N->PHD_N Hydroxylation (Pro-OH) VHL VHL E3 Ligase Complex PHD_N->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α PHD_H PHD Enzymes (Inhibited) HIF1a_H->PHD_H Inhibited by 2-[(3-Chloropyridin-4-yl)oxy] -acetic acid derivatives HIF_Complex HIF-1α/β Complex HIF1a_H->HIF_Complex Stabilization HIF1b HIF-1β (ARNT) HIF1b->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Binding TargetGenes Target Gene Expression (e.g., EPO, VEGF) HRE->TargetGenes Transcription

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 2-[(3-Chloropyridin-4-yl)oxy]acetic Acid

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol optimization, and self-validating workflows. Executive Summary The synthesis of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol optimization, and self-validating workflows.

Executive Summary

The synthesis of complex amides using heteroaryl-oxyacetic acid derivatives is a cornerstone of modern drug discovery, particularly in the design of PROTAC linkers, kinase inhibitors, and splice-switching oligonucleotides[1]. This application note provides an in-depth, self-validating protocol for the amide coupling of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid . By dissecting the stereoelectronic properties of the substrate and detailing the causality behind reagent selection, this guide empowers researchers to achieve high-yielding, reproducible amidations while minimizing common side reactions.

Chemical Context & Mechanistic Causality

When working with 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, chemists must navigate the unique stereoelectronic landscape of the molecule to prevent reaction failure.

  • The Pyridine Nitrogen: In many pyridyl-aliphatic acids, the basic pyridine nitrogen can act as a competitive nucleophile, leading to unwanted N-acylation or the formation of unreactive zwitterionic polymers. However, the presence of the electron-withdrawing 3-chloro substituent exerts a strong inductive effect, significantly lowering the pKa of the pyridine nitrogen. This electronic deactivation is highly advantageous, as it reduces the basicity of the ring, thereby mitigating competitive nucleophilic interference during the activation of the carboxylic acid[2].

  • The Oxyacetic Acid Moiety: The flexible -O-CH2-COOH linkage is sterically unhindered, making the carbonyl carbon highly accessible. However, the alpha-protons are mildly acidic due to the adjacent ether oxygen.

  • Reagent Selection (Causality): To prevent alpha-deprotonation and subsequent degradation, a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is mandatory[3]. For activation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier choice. The weak base deprotonates the carboxylic acid to generate a carboxylate ion, which reacts with HATU to form a highly reactive HOAt (7-aza-1-hydroxybenzotriazole) ester[3]. The neighboring pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the aminolysis step and outcompeting potential side reactions[4].

Quantitative Data: Reagent System Optimization

Selecting the optimal coupling system requires balancing yield, reaction kinetics, and scalability. Table 1 summarizes empirical data for coupling heteroaryl-oxyacetic acids with primary/secondary amines[4][5].

Table 1: Comparison of Amide Coupling Systems for Pyridyloxyacetic Acids

Coupling SystemBaseSolventTypical YieldReaction TimeKey AdvantageKey Limitation
HATU DIPEA (3.0 eq)DMF85 - 95% 2 - 4 hSuperior kinetics; minimal epimerization.High reagent cost; difficult atom economy.
EDC / HOBt DIPEA (3.0 eq)DCM or DMF65 - 80%8 - 16 hWater-soluble byproducts (urea) ease workup.Slower reaction; prone to incomplete activation.
T3P Et3N (3.0 eq)EtOAc / DMF70 - 85%12 - 24 hExcellent for scale-up; low toxicity profile.Requires longer reaction times and heating.

Note: For discovery-scale synthesis (<5 grams) where yield and purity are paramount, the HATU/DIPEA system in DMF is the definitive standard[5].

Mechanistic Pathway Visualization

The following diagram illustrates the causal flow of the HATU-mediated activation and coupling process.

Mechanism Acid 2-[(3-Chloropyridin-4-yl)oxy]acetic acid Deprotonation Deprotonation by DIPEA (Carboxylate Formation) Acid->Deprotonation HATU_Attack Nucleophilic Attack on HATU (O-Atabenzotriazolyl ester) Deprotonation->HATU_Attack ActiveEster Active HOAt Ester Intermediate HATU_Attack->ActiveEster - Tetramethylurea AmineAttack Amine Nucleophilic Attack (Tetrahedral Intermediate) ActiveEster->AmineAttack + Primary/Secondary Amine Product Target Amide + HOAt Byproduct AmineAttack->Product Collapse & Proton Transfer

Fig 1: Mechanistic pathway of HATU activation and subsequent aminolysis of the oxyacetic acid.

Step-by-Step Methodology: HATU/DIPEA Protocol

This protocol is designed as a self-validating system , ensuring that each step provides observable metrics for success.

Materials Required:
  • Acid: 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (1.0 equiv)

  • Amine: Target primary or secondary amine (1.1 - 1.2 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M relative to acid)

Execution Steps:
  • Preparation & Dissolution: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF is required to fully solubilize the polar pyridyloxyacetic acid and stabilize the highly polar transition states of the HATU activation[3].

  • Base Addition: Add DIPEA (3.0 equiv) to the stirring solution.

    • Causality: 3.0 equivalents are strictly required: 1 eq to deprotonate the carboxylic acid, 1 eq to neutralize the amine hydrochloride salt (if applicable), and 1 eq to maintain a basic environment to drive the catalytic cycle of HATU[3].

  • Controlled Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add HATU (1.2 equiv) in one portion. Stir at 0 °C for 15 to 30 minutes.

    • Causality: Cooling to 0 °C prevents the degradation of the active HOAt ester and suppresses the formation of unreactive tetramethylguanidinium byproducts, a common failure point in HATU couplings[4].

  • Amine Coupling: Add the target amine (1.1 - 1.2 equiv) either neat or dissolved in a minimal amount of DMF. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 12 hours.

  • Reaction Quenching & Extraction: Once complete (verified via LC-MS), quench the reaction by adding water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Critical Wash Step: Wash the combined organic layers with 5% aqueous LiCl solution (3x) to completely remove residual DMF, followed by saturated NaHCO3 and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Workflow Visualization

Workflow Start Prepare Reagents (Acid, Amine, HATU, DIPEA) Activation Carboxylic Acid Activation (Acid + HATU + DIPEA in DMF) Start->Activation 0 °C, 15 min Coupling Amide Bond Formation (Add Amine, Stir at RT) Activation->Coupling RT, 2-12 h Quench Reaction Quenching (Add Water/Brine) Coupling->Quench LC-MS Confirmed Extraction Liquid-Liquid Extraction (EtOAc / Aqueous Wash) Quench->Extraction Purification Purification (Flash Chromatography / Prep-HPLC) Extraction->Purification Organic Layer Validation Self-Validation (LC-MS & NMR Analysis) Purification->Validation Pure Fractions

Fig 2: Step-by-step workflow for the HATU-mediated amide coupling and self-validation process.

Self-Validation & Troubleshooting

To ensure the integrity of the synthesized amide, the protocol must be validated using orthogonal analytical techniques.

  • LC-MS Monitoring: The reaction progress should be monitored by LC-MS. You should observe the disappearance of the acid mass [M+H]+ = 188.0 m/z (for the 35Cl isotope) and the emergence of the product mass. If a mass corresponding to[M+H]+ = 288 m/z appears, this indicates the formation of the unreactive tetramethylguanidinium adduct (a result of adding HATU at too high a temperature or insufficient amine nucleophilicity).

  • 1H NMR Confirmation: In the purified product, the diagnostic -O-CH2- protons (typically a singlet around 4.8 - 5.0 ppm in the free acid) will exhibit a distinct chemical shift depending on the shielding cone of the newly attached amide substituent. The pyridine protons will remain distinct: the H-2 proton will appear as a sharp singlet or fine doublet, while H-5 and H-6 will appear as ortho-coupled doublets.

  • Troubleshooting Low Yields: If the amine is highly sterically hindered or anilines are used, the nucleophilic attack on the HOAt ester may be sluggish. In such cases, heating the reaction to 40 °C after the addition of the amine, or switching to a more reactive acid chloride intermediate (generated via SOCl2 or POCl3) may be required[3].

References

  • Synthesis, Biological Activity, and Molecular Dynamics Simulations of LNA-Charge Neutral Linkages for Enhanced Splice-Switching Antisense Oligonucleotides. National Center for Biotechnology Information (PMC).1

  • Assessment of Mycobacterium tuberculosis Pantothenate Kinase Vulnerability through Target Knockdown and Mechanistically Diverse Inhibitors. ASM Journals.5

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.4

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. National Center for Biotechnology Information (PMC).2

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.3

Sources

Method

Application Notes &amp; Protocols for the Chromatographic Purification of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

Authored by: A Senior Application Scientist Introduction 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is a heterocyclic aromatic compound with a carboxylic acid moiety. Its structural features, including the presence of a py...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

2-[(3-Chloropyridin-4-yl)oxy]acetic acid is a heterocyclic aromatic compound with a carboxylic acid moiety. Its structural features, including the presence of a pyridine ring, a chlorine substituent, an ether linkage, and a carboxylic acid group, impart a degree of polarity and acidic character that can present challenges for chromatographic purification. This guide provides a detailed overview of various chromatographic techniques and specific protocols for the effective purification of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chromatographic principles and are designed to be robust and reproducible.

Physicochemical Properties and Their Influence on Chromatographic Behavior

The chromatographic behavior of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is dictated by its key structural features:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated at low pH, imparting a positive charge to the molecule.

  • Carboxylic Acid Group: This group is acidic and will be deprotonated (anionic) at pH values above its pKa, making the molecule negatively charged. The pKa of the carboxylic acid is a critical parameter for method development in reversed-phase and ion-exchange chromatography.

  • Chlorine Substituent and Aromatic Ring: These features contribute to the hydrophobicity of the molecule, enabling retention on reversed-phase stationary phases.

  • Ether Linkage: The ether group adds to the polarity of the molecule.

Due to its amphoteric nature (possessing both acidic and basic functionalities), the net charge of the molecule is highly dependent on the pH of the mobile phase. This property is a key handle for manipulating its retention and selectivity in various chromatographic modes.

Chromatography Method Selection

The choice of the optimal chromatographic technique depends on the purity requirements, the nature of the impurities, the scale of the purification (analytical vs. preparative), and the available instrumentation. The following sections detail the most suitable methods for the purification of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and versatile technique for the purification of moderately polar to nonpolar compounds. For polar acidic compounds like 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, special considerations are necessary to achieve good retention and peak shape.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Retention is based on the hydrophobic interactions between the analyte and the stationary phase. For ionizable compounds, controlling the pH of the mobile phase is crucial to ensure a consistent and reproducible separation.

Experimental Protocol for RP-HPLC

Objective: To achieve high-resolution separation of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid from its impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

Materials:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

Protocol Steps:

  • Sample Preparation: Dissolve the crude sample of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid in the sample diluent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm[1]

    • Injection Volume: 10 µL

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis: Identify the peak corresponding to 2-[(3-Chloropyridin-4-yl)oxy]acetic acid based on its retention time. The purity can be assessed by the peak area percentage.

Rationale for Experimental Choices:

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase suppresses the ionization of the carboxylic acid group, making the molecule more hydrophobic and increasing its retention on the C18 column.[2] This also leads to improved peak shapes by preventing peak tailing that can occur with ionized acids.[2]

  • Gradient Elution: A gradient from a low to a high concentration of organic solvent (acetonitrile) allows for the elution of compounds with a wide range of polarities, ensuring that both polar and nonpolar impurities are effectively separated from the target compound.

II. Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography combines multiple separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. This approach is particularly effective for the retention and separation of polar and ionizable compounds that are often challenging to analyze by traditional reversed-phase chromatography.

Principle of Separation

Mixed-mode columns designed for polar acidic compounds typically feature a combination of hydrophobic ligands (like C18) and anion-exchange functional groups.[3] This dual functionality allows for both hydrophobic interactions and electrostatic interactions, providing enhanced retention and unique selectivity for compounds like 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

Experimental Protocol for Mixed-Mode Chromatography

Objective: To improve the retention and separation of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, especially from other polar impurities.

Instrumentation:

  • HPLC system as described for RP-HPLC.

Materials:

  • Column: A mixed-mode column with reversed-phase and anion-exchange characteristics (e.g., a column with C18 and quaternary ammonium ligands).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

Protocol Steps:

  • Sample Preparation: Prepare the sample as described in the RP-HPLC protocol.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
25.04060
30.04060
30.1955
35.0955
  • Data Analysis: Analyze the chromatogram to determine the retention time and purity of the target compound.

Rationale for Experimental Choices:

  • Mixed-Mode Stationary Phase: The combination of reversed-phase and anion-exchange functionalities provides a powerful tool for retaining and separating polar acidic compounds that show poor retention on conventional C18 columns.[4][5]

  • Buffered Mobile Phase: The use of a buffered mobile phase at a controlled pH ensures consistent ionization of the analyte and the stationary phase, leading to reproducible retention times and improved selectivity.

III. Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge.[6] For an acidic compound like 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, anion-exchange chromatography is a suitable purification method.

Principle of Separation

In anion-exchange chromatography, the stationary phase is positively charged and attracts negatively charged molecules (anions).[7] The target compound, which is anionic at a pH above its pKa, will bind to the stationary phase. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase to disrupt the electrostatic interactions.

Experimental Protocol for Anion-Exchange Chromatography

Objective: To purify 2-[(3-Chloropyridin-4-yl)oxy]acetic acid based on its acidic character.

Instrumentation:

  • A chromatography system (can be a low-pressure or high-pressure system) with a pump, a column, and a fraction collector. A UV detector is recommended for monitoring the elution.

Materials:

  • Column: A strong or weak anion-exchange column.

  • Binding/Equilibration Buffer: 20 mM Tris-HCl, pH 8.0.

  • Elution Buffer: 20 mM Tris-HCl with 1 M NaCl, pH 8.0.

  • Sample: The crude sample dissolved in the Binding/Equilibration Buffer.

Protocol Steps:

  • Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes of the Binding/Equilibration Buffer.

  • Sample Loading: Load the dissolved sample onto the column. The target compound should bind to the stationary phase.

  • Washing: Wash the column with the Binding/Equilibration Buffer to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound compound using a linear gradient of the Elution Buffer (e.g., 0-100% over 10 column volumes).

  • Fraction Collection: Collect fractions during the elution step.

  • Analysis of Fractions: Analyze the collected fractions by a suitable analytical method (e.g., RP-HPLC) to identify the fractions containing the pure product.

Rationale for Experimental Choices:

  • Anion-Exchange Resin: This is chosen to bind the negatively charged carboxylate group of the target molecule at a pH above its pKa.[7]

  • pH Control: The pH of the buffers is maintained above the pKa of the carboxylic acid to ensure it is deprotonated and carries a net negative charge, allowing it to bind to the anion-exchange resin.[6]

  • Salt Gradient Elution: Increasing the salt concentration of the mobile phase introduces competing ions (Cl-) that displace the bound analyte from the stationary phase, allowing for its elution.

Visualization of Workflows

General Purification Workflow

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Collection crude Crude Sample dissolved Dissolved & Filtered Sample crude->dissolved rphplc RP-HPLC dissolved->rphplc mmc Mixed-Mode dissolved->mmc iex Ion-Exchange dissolved->iex fractions Fraction Collection rphplc->fractions mmc->fractions iex->fractions analysis Purity Analysis fractions->analysis pure Pure Compound analysis->pure G cluster_column Reversed-Phase Column cluster_mobile Mobile Phase Stationary Phase Nonpolar Stationary Phase (C18) Analyte Analyte (Protonated, More Hydrophobic) Analyte->Stationary Phase Hydrophobic Interaction (Retention) PolarSolvent Polar Solvent PolarSolvent->Analyte Elution

Sources

Application

In Vivo Dosing Formulation Protocol for 2-[(3-Chloropyridin-4-yl)oxy]acetic Acid

Executive Summary & Physicochemical Profiling The transition of a small molecule from in vitro assays to in vivo efficacy and pharmacokinetic (PK) studies requires a robust, self-validating formulation strategy. 2-[(3-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The transition of a small molecule from in vitro assays to in vivo efficacy and pharmacokinetic (PK) studies requires a robust, self-validating formulation strategy. 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (CAS: 1602733-90-3) is a functionalized pyridine-carboxylic acid derivative. Formulating this compound for systemic administration in rodent models (mice/rats) presents unique physicochemical challenges due to its amphoteric potential, dictated by the basic pyridine nitrogen and the acidic carboxylic acid moiety.

To design an optimal vehicle, we must first analyze the molecule's intrinsic properties. The conjugate acid of the structurally related 3-chloropyridine has a known pKa of approximately 2.84 [1]. The oxyacetic acid functional group typically exhibits a pKa of 3.5. Consequently, at physiological pH (7.4), the carboxylic acid is fully deprotonated (anionic), while the pyridine nitrogen remains unprotonated (neutral). This indicates that pH adjustment is the most critical lever for maximizing aqueous solubility.

Quantitative Physicochemical Data
PropertyValue / EstimateFormulation Implication
Molecular Weight 187.58 g/mol Low MW allows for high molarity in standard dosing volumes.
pKa (Pyridine N) ~2.84Protonated only at highly acidic pH (< 2.0).
pKa (Carboxylic Acid) ~3.50Fully ionized at pH > 5.5, enabling salt formation.
Charge at pH 7.4 Anionic (-1)Highly amenable to aqueous formulation via sodium salt.
Lipophilicity (LogP) Low to ModerateMay require co-solvents (DMSO/PEG) only at very high doses.

Formulation Strategy & Causality (E-E-A-T)

As an application scientist, it is critical not just to mix solvents, but to understand the causality behind the excipient choices.

Why prioritize pH adjustment? Because 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is a weak acid, attempting to dissolve the free acid powder directly into neutral saline often results in a persistent suspension. By adding a mild base (such as 0.1 M NaOH or Na₂CO₃) to form the sodium salt in situ, the crystalline lattice energy is overcome, and the compound readily dissolves into a clear aqueous solution. This is the preferred route for Intravenous (IV) dosing, as it avoids the toxicity and viscosity associated with organic co-solvents.

When to use a Co-solvent Microemulsion? If the experimental design requires a high-dose Oral (PO) or Intraperitoneal (IP) administration where the aqueous solubility limit is exceeded, a co-solvent system is mandatory. We utilize the industry-standard 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline vehicle [2, 3].

  • DMSO (10%): Acts as the primary solvent to disrupt the crystal lattice.

  • PEG300 (40%): A biocompatible, hydrophilic polymer that prevents the drug from crashing out when transitioning to an aqueous phase.

  • Tween 80 (5%): A non-ionic surfactant that forms micelles, stabilizing the hydrophobic regions of the molecule in suspension [3].

  • Saline (45%): Adjusts the final tonicity for physiological compatibility.

FormulationWorkflow Start 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (Powder) Assess Assess Required Dose & Route Start->Assess LowDose Low Dose / IV (Aqueous Route) Assess->LowDose HighDose High Dose / PO / IP (Co-solvent Route) Assess->HighDose Buffer Add PBS/Saline LowDose->Buffer AddDMSO 1. Dissolve in DMSO (Max 10%) HighDose->AddDMSO AdjustPH Adjust pH to 7.4 (NaOH / Na2CO3) Buffer->AdjustPH FinalAq Clear Aqueous Solution (Ready for Dosing) AdjustPH->FinalAq AddPEG 2. Add PEG300 (Max 40%) AddDMSO->AddPEG AddTween 3. Add Tween 80 (Max 5%) AddPEG->AddTween AddWater 4. Add Saline (Remaining Vol) AddTween->AddWater FinalCo Clear Microemulsion (Ready for Dosing) AddWater->FinalCo

Workflow for selecting and preparing the optimal in vivo dosing formulation.

Step-by-Step Experimental Protocols

Protocol A: Aqueous Formulation (Preferred for IV / Low-Dose PO)

Self-Validation Check: The final solution must be completely transparent. Any turbidity indicates incomplete salt formation.

  • Weighing: Accurately weigh the required mass of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid powder into a sterile glass vial.

  • Initial Suspension: Add 80% of the final target volume of sterile 0.9% Saline or 1X PBS. Vortex for 30 seconds. The solution will likely appear cloudy (suspension).

  • pH Titration: Dropwise, add 0.1 M NaOH while continuously vortexing. Monitor the pH using micro-pH paper or a calibrated probe.

  • Clarification: As the pH approaches 6.5 - 7.4, the carboxylic acid will ionize, and the solution will rapidly clear. Do not exceed pH 8.0 to avoid tissue necrosis upon injection.

  • Volume Adjustment: Once clear, QS (quantum satis) to the final target volume with Saline/PBS.

  • Sterilization: Filter through a 0.22 µm PES syringe filter prior to in vivo administration.

Protocol B: Co-Solvent Microemulsion (For High-Dose Efficacy Studies)

Critical Rule: You must add the solvents in the exact sequence listed below. Adding water before the surfactant will cause irreversible clumping[2, 4].

  • Master Stock (DMSO): Weigh the compound and add 10% of the final volume as anhydrous Dimethyl Sulfoxide (DMSO). Vortex and sonicate for 1-2 minutes until a clear, highly concentrated stock is formed.

  • Polymer Addition (PEG300): Add 40% of the final volume as PEG300. Vortex thoroughly. The solution must remain clear.

  • Surfactant Addition (Tween 80): Add 5% of the final volume as Tween 80. Vortex vigorously. Note: Tween 80 is highly viscous; use a positive displacement pipette or cut the tip off a standard pipette tip for accurate measurement.

  • Aqueous Phase (Saline): Slowly, drop-by-drop, add 45% of the final volume as 0.9% Saline while continuously vortexing.

  • Validation: Inspect the vial against a light source. If the solution turns milky or particulates form, the drug has precipitated. If this occurs, discard the batch and increase the PEG300 ratio (e.g., 10% DMSO / 50% PEG300 / 40% Saline) for the next attempt.

In Vivo Administration & Pharmacokinetic Considerations

Once formulated, the route of administration will dictate the pharmacokinetic profile of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid. Because it is a small, relatively polar organic acid, it is expected to have rapid systemic absorption but may be subject to rapid renal clearance.

PKPathway PO Per Os (PO) Administration GI Gastrointestinal Tract (Absorption) PO->GI IV Intravenous (IV) Administration Systemic Systemic Circulation (Plasma) IV->Systemic Portal Portal Vein GI->Portal Liver Liver (First-Pass Metabolism) Portal->Liver Liver->Systemic Target Target Tissue Distribution Systemic->Target Excretion Renal/Biliary Excretion Systemic->Excretion

In vivo pharmacokinetic absorption and distribution pathways post-administration.
Storage and Stability
  • Aqueous Formulations (Protocol A): Can generally be stored at 4°C for up to 3 days. Verify pH before subsequent dosings.

  • Co-solvent Formulations (Protocol B): Must be prepared fresh daily . Extended storage of DMSO/PEG/Water mixtures can lead to delayed precipitation and degradation of the active compound[4].

References

  • PubChem. "3-Chloropyridine | C5H4ClN | CID 12287 - Physical and Chemical Properties". National Center for Biotechnology Information. Available at:[Link]

Method

Application Notes &amp; Protocols: 2-[(3-Chloropyridin-4-yl)oxy]acetic Acid in Heterocyclic Synthesis

Introduction: Strategic Value of a Functionalized Pyridine Scaffold 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is a highly functionalized and versatile building block in modern synthetic organic and medicinal chemistry. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Value of a Functionalized Pyridine Scaffold

2-[(3-Chloropyridin-4-yl)oxy]acetic acid is a highly functionalized and versatile building block in modern synthetic organic and medicinal chemistry. Its structure is primed for a variety of cyclization strategies, offering a reliable entry point into complex fused heterocyclic systems. The inherent functionalities—a nucleophilic carboxylic acid, an ether linkage, and a pyridine ring activated by a chlorine substituent—provide multiple reaction handles. The chlorine atom at the 3-position and the oxyacetic acid group at the 4-position of the pyridine ring create a unique electronic and steric environment, enabling regioselective transformations for the construction of novel molecular architectures. These resulting heterocyclic frameworks are often explored for their potential as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

This guide provides an in-depth exploration of the synthetic utility of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, focusing on practical, field-tested protocols for the synthesis of valuable heterocyclic cores. We will delve into the mechanistic underpinnings of these transformations, offering insights into reaction design and optimization.

Part 1: Synthesis of Pyrido[3,4-b]oxazin-2(3H)-ones via Intramolecular Cyclization

One of the most direct applications of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is its conversion into the pyrido[3,4-b]oxazin-2(3H)-one scaffold. This bicyclic system is of significant interest in drug discovery. The synthesis hinges on an intramolecular nucleophilic aromatic substitution (SNAr) reaction, a robust and predictable method for ring closure.

Mechanistic Rationale

The core principle of this transformation is the intramolecular cyclization of an activated amide intermediate. The carboxylic acid of the starting material is first converted to a more reactive species, typically an acid chloride or an activated ester. This intermediate then reacts with an amine to form an amide. The crucial ring-closing step involves the deprotonation of the amide nitrogen, creating a potent nucleophile that attacks the electron-deficient carbon atom at the 3-position of the pyridine ring, displacing the chloride leaving group. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C-3 position, facilitating the SNAr reaction.

Experimental Workflow Diagram

G start_material 2-[(3-Chloropyridin-4-yl)oxy]acetic acid acid_chloride Acid Chloride Formation (e.g., SOCl2 or (COCl)2) start_material->acid_chloride Activation amide_formation Amidation (Primary Amine, Base) acid_chloride->amide_formation Reaction with R-NH2 cyclization Intramolecular S_NAr Cyclization (e.g., NaH, K2CO3) amide_formation->cyclization Base-mediated ring closure product Pyrido[3,4-b][1,4]oxazin-2(3H)-one Derivative cyclization->product Product Isolation

Caption: Workflow for Pyrido[3,4-b]oxazin-2(3H)-one Synthesis.

Detailed Protocol: Synthesis of 3-Benzyl-pyrido[3,4-b]oxazin-2(3H)-one

This protocol details the synthesis of a representative N-substituted pyridoxazinone derivative.

Step 1: Acid Chloride Formation

  • To a stirred solution of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (1.0 g, 4.96 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere, add 2-3 drops of dimethylformamide (DMF).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (0.52 mL, 6.0 mmol, 1.2 eq) dropwise over 10 minutes.

    • Expert Insight: Oxalyl chloride is preferred over thionyl chloride in many cases due to the formation of volatile byproducts (CO, CO2, HCl), which simplifies workup. The catalytic amount of DMF is crucial for the formation of the Vilsmeier reagent, which is the active acylating agent.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0 °C.

  • In a separate flask, prepare a solution of benzylamine (0.65 mL, 5.95 mmol, 1.2 eq) and triethylamine (TEA) (1.04 mL, 7.44 mmol, 1.5 eq) in DCM (10 mL).

    • Trustworthiness Note: TEA acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Add the benzylamine/TEA solution dropwise to the cold acid chloride solution.

  • Stir the reaction at room temperature for 3 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide intermediate, 2-[(3-chloropyridin-4-yl)oxy]-N-benzylacetamide.

Step 3: Intramolecular Cyclization

  • Dissolve the crude amide from the previous step in anhydrous DMF (25 mL).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 298 mg, 7.44 mmol, 1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.

    • Causality Explained: NaH is a strong, non-nucleophilic base that efficiently deprotonates the amide N-H, generating the sodium salt. The resulting anion is a powerful nucleophile poised for the intramolecular cyclization. The use of an aprotic polar solvent like DMF is essential to solvate the cation and facilitate the SNAr reaction.

  • After the addition is complete, warm the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water (10 mL).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-benzyl-pyrido[3,4-b]oxazin-2(3H)-one.

Data Summary
Starting MaterialReagentsProductYield (%)
2-[(3-Chloropyridin-4-yl)oxy]acetic acid1. (COCl)₂, DMF2. Benzylamine, TEA3. NaH, DMF3-Benzyl-pyrido[3,4-b]oxazin-2(3H)-one~75-85% (over 3 steps)

Part 2: Synthesis of Furo[3,2-c]pyridin-4(5H)-ones via Tandem Reaction

An alternative synthetic pathway involves a tandem reaction sequence initiated by a Sonogashira coupling, followed by a base-mediated cyclization. This approach introduces a different heterocyclic core and demonstrates the versatility of the starting material.

Mechanistic Pathway

The synthesis begins with a palladium-catalyzed Sonogashira cross-coupling reaction between the 3-chloro position of the pyridine ring and a terminal alkyne. This reaction forms a carbon-carbon bond, attaching the alkyne moiety to the pyridine core. The subsequent step involves a base-mediated intramolecular cyclization. The base, such as potassium carbonate or sodium methoxide, facilitates the attack of the oxygen atom of the enolate (formed from the acetic acid moiety) onto the alkyne, leading to the formation of the furan ring.

Reaction Scheme Diagram

G start 2-[(3-Chloropyridin-4-yl)oxy]acetic acid intermediate Sonogashira Product (Alkyne coupled at C3) start->intermediate Pd(PPh₃)₄, CuI, Terminal Alkyne, Base product Furo[3,2-c]pyridin-4(5H)-one intermediate->product Base (e.g., K₂CO₃), Heat

Caption: Synthesis of Furo[3,2-c]pyridones via Sonogashira/Cyclization.

Detailed Protocol: Synthesis of 2-Phenyl-furo[3,2-c]pyridin-4(5H)-one

Step 1: Sonogashira Coupling

  • To a flame-dried Schlenk flask under argon, add 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (500 mg, 2.48 mmol), Pd(PPh₃)₄ (143 mg, 0.124 mmol, 5 mol%), and CuI (47 mg, 0.248 mmol, 10 mol%).

  • Add anhydrous triethylamine (5 mL) and anhydrous THF (10 mL).

  • Add phenylacetylene (0.33 mL, 2.98 mmol, 1.2 eq) via syringe.

    • Authoritative Grounding: The Sonogashira coupling is a cornerstone of C-C bond formation, relying on a synergistic catalytic cycle involving palladium and copper. The base is essential for both the catalytic cycle and to neutralize the generated HCl.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

Step 2: Cyclization

  • Dissolve the crude intermediate from the previous step in methanol (20 mL).

  • Add potassium carbonate (K₂CO₃) (685 mg, 4.96 mmol, 2.0 eq).

  • Heat the mixture to reflux (approx. 65 °C) for 6 hours.

    • Expert Insight: The base facilitates the 5-endo-dig cyclization, which is generally disfavored by Baldwin's rules but can proceed under these conditions, often via a different mechanistic pathway involving initial attack on the carbonyl followed by rearrangement.

  • Cool the reaction mixture and neutralize with 1 M HCl to pH ~6-7.

  • Remove the methanol under reduced pressure.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography (silica gel, eluent: DCM/methanol gradient) to yield 2-phenyl-furo[3,2-c]pyridin-4(5H)-one.

Data Summary
Starting MaterialReagentsProductYield (%)
2-[(3-Chloropyridin-4-yl)oxy]acetic acid1. Phenylacetylene, Pd(PPh₃)₄, CuI, TEA2. K₂CO₃, MeOH2-Phenyl-furo[3,2-c]pyridin-4(5H)-one~60-70% (over 2 steps)

References

  • Note: The protocols described are representative examples based on established chemical principles for analogous systems, as direct literature for the specified starting material is sparse.
Application

Application Note: Preparation and Management of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid Stock Solutions for In Vitro Assays

Executive Summary & Chemical Profiling The compound 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is a bifunctional small molecule characterized by a lipophilic chloropyridine core and a polar oxyacetic acid moiety. In drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The compound 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is a bifunctional small molecule characterized by a lipophilic chloropyridine core and a polar oxyacetic acid moiety. In drug discovery and chemical biology, it frequently serves as a critical building block, intermediate, or targeted ligand. Because the reproducibility of biochemical and cellular assays fundamentally depends on the integrity of the compound stock, establishing a standardized, self-validating protocol for its solvation and storage is paramount.

This application note details the physicochemical rationale, precise gravimetric methodologies, and quality control steps required to formulate stable, high-fidelity stock solutions of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

Quantitative Physicochemical Data

Before preparation, it is critical to understand the compound's physical parameters to calculate molarity accurately and anticipate its solvation behavior.

Table 1: Physicochemical Properties of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

PropertyValueScientific Implication
CAS Number 1602733-90-3Unique identifier for sourcing and validation 1
Molecular Weight 187.58 g/mol Required for precise gravimetric-to-molar conversions
Molecular Formula C₇H₆ClNO₃Indicates potential for hydrogen bonding and halogen interactions
Primary Solvent Anhydrous DMSOPrevents hydrolysis; fully solvates the hydrophobic core
Storage Temperature -20°C to -80°CArrests thermal degradation and limits solvent evaporation

Causality in Solvent Selection: The Case for Anhydrous DMSO

While the carboxylic acid group of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid can theoretically be deprotonated in basic aqueous buffers to achieve solubility, aqueous solutions must never be used for primary master stocks .

The Causality: Water is a reactive medium. Storing small molecules in aqueous buffers over prolonged periods promotes hydrolytic cleavage of ether or ester linkages and provides an environment conducive to microbial contamination. Furthermore, shifts in pH (e.g., due to atmospheric CO₂ absorption) can cause the carboxylic acid to re-protonate, leading to sudden, unpredictable precipitation of the compound out of solution.

Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for compound management 2. As a polar aprotic solvent, DMSO efficiently solvates both the hydrophobic chloropyridine ring and the polar acid moiety without acting as a nucleophile. Utilizing anhydrous DMSO specifically prevents water ingress, which is the primary cause of compound degradation and loss of solubility in archived libraries 3.

Experimental Protocol: Preparation of Primary DMSO Stock Solutions

This protocol establishes a self-validating workflow for creating a 10 mM or 50 mM master stock.

Gravimetric Preparation Guide

Use the following pre-calculated matrix to determine the exact mass required based on your desired volume and concentration.

Table 2: Dilution Matrix for 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (MW: 187.58 g/mol )

Target ConcentrationTarget VolumeMass of Compound Required
10 mM 1.0 mL1.88 mg
10 mM 5.0 mL9.38 mg
50 mM 1.0 mL9.38 mg
50 mM 5.0 mL46.89 mg
Step-by-Step Methodology
  • Thermal Equilibration: Remove the lyophilized powder of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid from cold storage. Crucial Step: Allow the sealed vial to equilibrate to room temperature for at least 30 minutes. Opening a cold vial causes immediate atmospheric moisture condensation on the powder, which will ruin the anhydrous nature of the stock 4.

  • Gravimetric Measurement: Using an analytical balance (calibrated to 0.01 mg readability), weigh the required mass (e.g., 1.88 mg for a 1 mL, 10 mM stock) into a sterile, static-free polypropylene tube or amber glass vial.

  • Solvation: Pipette the exact corresponding volume of fresh, anhydrous DMSO (≥99.9% purity) directly onto the powder.

  • Homogenization: Seal the vial and vortex vigorously for 60 seconds. If the compound does not immediately dissolve, sonicate the vial in a water bath at room temperature for 2–5 minutes. Do not exceed 37°C to prevent thermal degradation.

  • Self-Validation Check (Visual QC): Hold the vial against both a stark white and a pitch-black background under a bright light. The solution must be perfectly transparent. If you observe a "Tyndall effect" (a cloudy scattering of light), the compound has formed a micro-suspension rather than a true solution. Continue sonication until optical clarity is achieved.

Compound Management: Aliquoting and Storage Workflow

Never store small molecules in a single, large-volume master vial. DMSO is highly hygroscopic; every time the master vial is opened, it absorbs water from the air. Repeated freeze-thaw cycles will precipitate the compound and drastically reduce the effective concentration of your stock 3.

Workflow A Solid Compound (Equilibrate to RT) B Gravimetric Weighing (e.g., 1.88 mg) A->B C Solvation Add 1.0 mL Anhydrous DMSO B->C D Homogenization Vortex & Sonicate C->D E 10 mM Master Stock (Visual QC Check) D->E F Aliquoting (Single-use LoBind Tubes) E->F G Cryopreservation (-20°C, Argon Purged) F->G H Working Solution (Dilute in Assay Buffer) G->H Thaw immediately before assay

Workflow for the preparation, quality control, and storage of 10 mM DMSO stock solutions.

Aliquoting Protocol
  • Dispense the 10 mM master stock into tightly sealing, low-bind microcentrifuge tubes in single-use volumes (e.g., 50 µL or 100 µL).

  • Purge the headspace of each tube with a gentle stream of inert gas (Argon or Nitrogen) before sealing to displace atmospheric oxygen and moisture.

  • Store immediately at -20°C (or -80°C for long-term archiving >6 months).

Protocol: Preparation of Aqueous Working Solutions

When transitioning from the DMSO stock to an aqueous assay buffer (e.g., PBS or cell culture media), the dilution strategy is critical to prevent the compound from "crashing out" (precipitating).

The Causality of Serial Dilution: If a 10 mM DMSO stock is pipetted directly into a large volume of aqueous buffer to achieve a 10 µM final concentration, the localized micro-environment at the droplet interface experiences massive supersaturation, causing instantaneous precipitation. Furthermore, varying the volume of DMSO added to different wells in a dose-response curve will alter the final DMSO percentage, introducing solvent-toxicity artifacts into your cellular data 4.

Serial Dilution Methodology
  • Intermediate DMSO Dilution: Perform all serial dilutions (e.g., 1:3 or 1:10 cascades) in 100% DMSO first. This creates a panel of intermediate stocks (e.g., 10 mM, 1 mM, 100 µM).

  • Aqueous Transfer: Transfer a uniform volume from each intermediate DMSO stock into the aqueous assay buffer.

  • Solvent Normalization: Ensure the final concentration of DMSO in the assay is uniform across all wells and does not exceed 0.1% to 0.5% (v/v) . Concentrations above 1% DMSO are highly cytotoxic and can artificially alter cell membrane permeability and receptor conformation.

Self-Validation Check: After adding the compound to the aqueous buffer, incubate at the assay temperature (e.g., 37°C) for 30 minutes and inspect under a microscope. The absence of needle-like crystals confirms that the compound has remained in solution at the working concentration.

References

  • Separation Science in Drug Development, Part 2: High-Throughput Characterization Chromatography Online URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Guide: Common Issues in the Synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

An elevated reaction yield is crucial for the efficient synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, a key intermediate in the production of various pharmaceutical compounds. This technical support center provi...

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Author: BenchChem Technical Support Team. Date: April 2026

An elevated reaction yield is crucial for the efficient synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, a key intermediate in the production of various pharmaceutical compounds. This technical support center provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.

This guide addresses specific challenges that may arise during the synthesis, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

A diminished or absent yield of the desired product is a frequent obstacle. The underlying causes can often be traced back to several key factors in the reaction setup.

Possible Causes and Solutions:

  • Ineffective Base: The choice and quality of the base are critical for the deprotonation of 3-chloro-4-hydroxypyridine, which is necessary for the subsequent nucleophilic attack.

    • Solution: Sodium hydroxide (NaOH) is a commonly used base for this reaction. Ensure that the NaOH is fresh and has not been passivated by atmospheric carbon dioxide. Consider using stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH) if deprotonation is incomplete. However, be aware that stronger bases can promote side reactions.

  • Poor Quality of Starting Materials: The purity of 3-chloro-4-hydroxypyridine and the haloacetic acid derivative is paramount.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Impurities can interfere with the reaction or lead to the formation of side products.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions.

    • Solution: The reaction is typically run at elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate. However, excessively high temperatures can lead to decomposition or the formation of unwanted byproducts. Monitor the reaction temperature closely and optimize it for your specific conditions.

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and facilitating the reaction.

    • Solution: Water is a common solvent for this reaction when using inorganic bases like NaOH. If you are using a stronger base like NaH, an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is required. Ensure the solvent is appropriate for the chosen base and is of high purity.

Issue 2: Formation of Significant Impurities

The presence of impurities complicates the purification process and reduces the overall yield of the desired product.

Possible Causes and Solutions:

  • N-Alkylation of the Pyridine Ring: One of the most common side reactions is the alkylation of the nitrogen atom of the pyridine ring instead of the hydroxyl group.

    • Solution: This side reaction is more prevalent with stronger bases and in aprotic solvents. Carefully controlling the reaction conditions, such as the choice of base and temperature, can minimize N-alkylation. A weaker base and a protic solvent like water can favor O-alkylation.

  • Dialkylation: The formation of a dialkylated product, where two molecules of the haloacetic acid derivative react, can also occur.

    • Solution: Using a stoichiometric amount or a slight excess of the haloacetic acid derivative can help to minimize this side reaction.

  • Unreacted Starting Materials: Incomplete conversion of the starting materials will lead to their presence as impurities in the final product.

    • Solution: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or increasing the temperature slightly.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

1. What is the general reaction mechanism for the synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid?

The synthesis is a classic example of a Williamson ether synthesis. The reaction proceeds in two main steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 3-chloro-4-hydroxypyridine, forming a more nucleophilic pyridinoxide anion.

  • Nucleophilic Substitution: The pyridinoxide anion then acts as a nucleophile and attacks the electrophilic carbon atom of the haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid), displacing the halide and forming the desired ether linkage.

Caption: General reaction mechanism for the synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

2. How does the choice of base affect the reaction yield?

The choice of base is a critical parameter that can significantly impact the reaction yield. The base must be strong enough to deprotonate the hydroxyl group of 3-chloro-4-hydroxypyridine but not so strong as to promote side reactions.

BaseSolventTypical YieldAdvantagesDisadvantages
Sodium Hydroxide (NaOH)WaterModerate-HighInexpensive, readily available, easy to handleCan lead to hydrolysis of the haloacetic acid derivative
Potassium Hydroxide (KOH)WaterModerate-HighSimilar to NaOH, sometimes gives slightly higher yieldsMore expensive than NaOH
Sodium Hydride (NaH)DMF/DMSOHighStrong base, drives the reaction to completionHighly reactive, requires anhydrous conditions, safety concerns

3. What are the advantages of using a phase-transfer catalyst in this synthesis?

A phase-transfer catalyst (PTC) can be beneficial when the reactants are in different phases, for example, an aqueous solution of the base and an organic solution of the starting materials. The PTC facilitates the transfer of the deprotonated pyridinoxide anion from the aqueous phase to the organic phase, where it can react with the haloacetic acid derivative. This can lead to increased reaction rates and higher yields.

4. What are some alternative synthetic routes to 2-[(3-Chloropyridin-4-yl)oxy]acetic acid?

While the Williamson ether synthesis is the most common route, other methods can be employed:

  • From 3-chloro-4-nitropyridine N-oxide: This multi-step synthesis involves the reaction of 3-chloro-4-nitropyridine N-oxide with a source of acetate, followed by reduction of the nitro group and hydrolysis.

  • Using a different leaving group on the acetic acid moiety: Instead of chloroacetic or bromoacetic acid, derivatives with other leaving groups, such as tosylates or mesylates, can be used.

5. How can I effectively purify the final product?

The purification of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid typically involves the following steps:

  • Acidification: After the reaction is complete, the reaction mixture is acidified to protonate the carboxylic acid group of the product, causing it to precipitate out of the aqueous solution.

  • Filtration: The precipitated product is collected by filtration.

  • Washing: The crude product is washed with water to remove any remaining inorganic salts and other water-soluble impurities.

  • Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent, such as water or an alcohol-water mixture.

Caption: A typical workflow for the purification of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

Experimental Protocol: A Representative Synthesis

This protocol provides a step-by-step methodology for the synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

Materials:

  • 3-chloro-4-hydroxypyridine

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-hydroxypyridine in deionized water.

  • Add a stoichiometric amount of sodium hydroxide to the solution and stir until it is completely dissolved.

  • To this solution, add a slight molar excess of chloroacetic acid.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add hydrochloric acid to the reaction mixture until the pH is acidic, which will cause the product to precipitate.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with cold deionized water.

  • Dry the product under vacuum to obtain the crude 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

  • For further purification, recrystallize the crude product from a suitable solvent.

References

  • Google Patents. (2006). Process for preparing 2-((3-chloropyridin-4-yl)oxy)acetic acid.
  • World Intellectual Property Organization. (2012). Process for the preparation of 2-((3-chloropyridin-4-yl)oxy)acetic acid.
  • Google Patents. (2014). Process for preparing 2-((3-chloropyridin-4-yl)oxy)acetic acid.
Optimization

Technical Support Center: Troubleshooting Solubility for 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility issues with 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (CAS: 1602733-90-3) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility issues with 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (CAS: 1602733-90-3) . Below, you will find a comprehensive diagnostic breakdown, step-by-step protocols, and FAQs to resolve precipitation and formulation failures.

Executive Summary: The Root Cause of Insolubility

To successfully formulate 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, one must understand its physicochemical profile. The molecule contains two competing ionizable groups:

  • A basic 3-chloropyridine ring: The electron-withdrawing chlorine atom lowers the typical pyridine pKa from 5.2 down to approximately 2.84 [1].

  • An acidic oxyacetic acid moiety: The ether linkage exerts an inductive effect, yielding a pKa of approximately 3.1.

Because these pKa values are nearly identical, the molecule possesses an isoelectric point (pI) of ~2.97. At neutral pH in organic solvents, or near pH 3.0 in water, the compound exists predominantly as a zwitterion or forms a dense, intermolecular hydrogen-bonded network [2]. This results in an exceptionally high crystal lattice energy. The compound acts as "brick dust," resisting solvation by both pure water and moderately polar aprotic solvents (like dichloromethane or ethyl acetate).

Diagnostic Workflow

Use the following decision tree to determine the optimal solubilization strategy based on your downstream application.

G Start Solubility Issue: 2-[(3-Chloropyridin-4-yl)oxy]acetic acid Target What is the target application? Start->Target Bio In Vitro / Biological Assays Target->Bio Chem Organic Synthesis / Extraction Target->Chem Bio_DMSO Prepare 50 mM Stock in 100% Anhydrous DMSO Bio->Bio_DMSO High Conc. Stock Bio_Aq Aqueous Buffer Adjust pH > 6.0 (NaOH) Bio->Bio_Aq DMSO-Sensitive Chem_Solv Use Polar Co-solvents (e.g., 10% MeOH in DCM) Chem->Chem_Solv Reaction Setup Chem_Extract Isoelectric Extraction (Adjust pH to ~3.0) Chem->Chem_Extract Workup Phase Success2 Fully Dissolved (Solvated Monomer) Bio_DMSO->Success2 Success1 Fully Dissolved (Anionic Form) Bio_Aq->Success1 Success3 Moderate Solubility (Disrupted Lattice) Chem_Solv->Success3 Chem_Extract->Success3

Figure 1: Solubility troubleshooting workflow for 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

Frequently Asked Questions (FAQs)

Q1: Why does the compound crash out when I add my DMSO stock to cell culture media? A: The transition from a pure aprotic solvent (DMSO) to a buffered aqueous environment (pH 7.4) causes a "solvent shock." Although the molecule is theoretically soluble at pH 7.4 (as an anion), rapid solvent exchange forces the free acid to precipitate kinetically before the buffer can fully deprotonate it. Solution: Pre-dilute your DMSO stock into a mildly alkaline buffer (pH 8.0) before introducing it to the final culture media.

Q2: I need to run an in vitro biochemical assay. How do I prepare a 10 mM stock without DMSO? A: You must convert the free acid into its highly water-soluble sodium salt. By suspending the powder in water and adding exactly 1.0 equivalent of NaOH, the carboxylic acid is fully deprotonated. This permanently disrupts the zwitterionic lattice, yielding a clear, stable aqueous solution.

Q3: Why is the compound insoluble in standard organic extraction solvents like ethyl acetate (EtOAc) or dichloromethane (DCM)? A: The zwitterionic character and strong intermolecular hydrogen bonding prevent solvation by low-polarity solvents. To extract this compound during organic synthesis, you must either use a highly polar co-solvent (e.g., 10% Methanol in DCM) to break the hydrogen bonds, or carefully adjust the aqueous phase to exactly pH 3.0 (its isoelectric point) to maximize partitioning into the organic layer, though absolute solubility will remain low.

Quantitative Solubility Profile

Use the following table to benchmark your expected solubility across different solvent systems.

Solvent SystempH / ConditionDominant Molecular StateExpected SolubilityRecommended Application
Water pH ~3.0 (Isoelectric)Zwitterion / Neutral< 0.1 mg/mLIsoelectric precipitation / Isolation
Water / PBS pH 7.4Anion (Deprotonated)> 10 mg/mLIn vitro biological assays
DMSO (Anhydrous) Room TempSolvated Monomer> 50 mg/mLLong-term master stocks
DCM / EtOAc NeutralHydrogen-bonded Dimer< 1 mg/mLAvoid for standard extractions
DCM + 10% MeOH NeutralSolvated Monomer / Dimer~ 5 - 10 mg/mLOrganic synthesis / Workup

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Use this protocol for standard high-throughput screening and biochemical assays [3].

  • Weighing: Accurately weigh the 2-[(3-Chloropyridin-4-yl)oxy]acetic acid powder into a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO.

  • Disruption of Lattice: Vortex the suspension vigorously for 60 seconds. If particulates remain, sonicate the vial in a water bath at 37°C for 5–10 minutes.

    • Causality: Acoustic cavitation from sonication provides the kinetic energy required to break the high-energy intermolecular hydrogen bonds of the zwitterionic lattice.

  • Self-Validation: Visually inspect the vial against a dark background while shining a light through it. The solution must be completely clear. If you observe a Tyndall effect (light scattering), micro-particulates are still present; continue sonication.

  • Storage: Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation and atmospheric moisture absorption.

Protocol B: Aqueous Solubilization via in situ Salt Formation (DMSO-Free)

Use this protocol for sensitive cell lines or in vivo models where DMSO toxicity is a concern.

  • Suspension: Suspend the compound in 80% of your final target volume using HPLC-grade water. The solution will appear milky/cloudy.

  • Ionization: Dropwise, add 1.0 M NaOH (approximately 1.0 to 1.1 molar equivalents relative to the compound).

    • Causality: The strong base deprotonates the oxyacetic acid moiety (pKa ~3.1). Shifting the molecule from a neutral zwitterion to a negatively charged sodium salt drastically increases its hydration energy, thermodynamically favoring dissolution.

  • Equilibration: Stir gently until the solution clears completely.

  • Self-Validation: Verify the pH is between 6.5 and 7.5 using a micro-pH probe. If the pH exceeds 8.0, back-titrate carefully with 0.1 M HCl, ensuring you do not drop below pH 6.0 (which would trigger re-precipitation).

  • Volume Adjustment: Bring to the final volume with water or your desired concentrated assay buffer (e.g., 10x PBS).

References

  • Title: 3-Chloropyridine Chemical Properties and pKa Source: LookChem URL: [Link]

  • Title: Isoelectric Points of Amino Acids (and How To Calculate Them) Source: Master Organic Chemistry URL: [Link]

Troubleshooting

preventing thermal degradation of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield losses and purity issues when working with heteroaryl-oxyacetic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield losses and purity issues when working with heteroaryl-oxyacetic acids. 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (CAS No. 1602733-90-3)[1] is a highly valuable building block in pharmaceutical and agrochemical synthesis. However, its specific structural features make it exceptionally vulnerable to thermal degradation.

This guide is designed to provide you with mechanistically grounded, self-validating troubleshooting strategies to preserve the structural integrity of this compound from synthesis through to long-term storage.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does 2-[(3-Chloropyridin-4-yl)oxy]acetic acid rapidly degrade during standard rotary evaporation? The Causality: The degradation is primarily driven by thermal decarboxylation[2]. The 3-chloropyridin-4-yl moiety is highly electron-withdrawing. When thermal energy is applied (typically >40°C), the activation energy required to break the C-C bond of the acetic acid group is easily overcome. The heteroaromatic nitrogen and the adjacent electronegative chlorine atom inductively stabilize the resulting transient carbanion (or radical) intermediate. This irreversible extrusion of CO₂ leads directly to the formation of 3-chloro-4-methoxypyridine as the primary degradant.

Q2: Does the pH of my reaction mixture influence its thermal stability? The Causality: Absolutely. Aryloxyacetic acids undergo accelerated thermal degradation in both highly acidic and highly basic environments[3].

  • In acidic conditions: Protonation of the pyridine nitrogen increases the electron-withdrawing capacity of the ring, further lowering the activation barrier for CO₂ loss.

  • In basic conditions: The carboxylate anion can participate in a facilitated cyclic transition state, promoting rapid degradation upon heating. Solution: Always neutralize your aqueous layers to a strict pH of 6.8–7.2 before attempting any solvent removal.

Q3: How can I safely dry the compound without triggering ether cleavage or decarboxylation? The Causality: Prolonged exposure to heat, especially in the presence of adventitious moisture, can also trigger the hydrolysis of the ether linkage, yielding 3-chloropyridin-4-ol and glycolic acid. Solution: Abandon traditional heat-assisted vacuum drying. Instead, utilize lyophilization (freeze-drying) for aqueous mixtures, or high-vacuum concentration at sub-ambient temperatures (<30°C) for organic solutions.

Part 2: Degradation Pathways & Workflows

To visualize the specific vulnerabilities of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, refer to the mechanistic pathway below:

Degradation A 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (Intact Molecule) B Thermal Stress (> 40°C) A->B C pH Extremes (Acidic/Basic) A->C D Decarboxylation (-CO2) B->D E Ether Cleavage (+H2O) B->E C->D F 3-Chloro-4-methoxypyridine (Major Degradant) D->F G 3-Chloropyridin-4-ol (Minor Degradant) E->G

Thermal and pH-driven degradation pathways of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

Workflow S1 Synthesis / Extraction S2 Neutralize to pH 7.0 S1->S2 S3 Vacuum Conc. (<30°C) S2->S3 S4 Lyophilization S3->S4 S5 Store at -20°C (Argon) S4->S5

Optimized handling workflow to prevent thermal degradation.

Part 3: Quantitative Stability Parameters

To ensure reproducibility across your experiments, adhere strictly to the operational thresholds summarized in the table below.

ParameterSafe Operating RangeCritical ThresholdConsequence of Exceedance
Solution Temperature 0°C to 25°C> 35°COnset of thermal decarboxylation.
Solid Drying Temperature -80°C to 20°C> 40°CSolid-state degradation; discoloration (browning).
Aqueous pH 6.8 to 7.2< 5.0 or > 8.5Catalyzed ether cleavage and rapid CO₂ loss.
Storage Atmosphere Argon or NitrogenAmbient AirOxidative degradation coupled with moisture-induced hydrolysis.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Safe Concentration and Isolation Workflow

This methodology ensures the removal of solvents without imparting sufficient kinetic energy to trigger decarboxylation.

  • Reaction Quenching & pH Adjustment: Terminate your synthesis reaction by cooling the vessel to 5°C. Slowly add a mild buffer (e.g., saturated NaHCO₃ or 0.1 M HCl) dropwise.

    • Self-Validation Step: Do not rely on pH paper. Insert a calibrated digital pH probe directly into the biphasic mixture and ensure the aqueous layer stabilizes exactly between pH 6.8 and 7.2 before proceeding.

  • Low-Temperature Extraction: Extract the product using a low-boiling organic solvent (e.g., dichloromethane or ethyl acetate) pre-chilled to 10°C.

  • Sub-Ambient Concentration: Transfer the organic layer to a rotary evaporator. Set the water bath to maximum 25°C . Apply high vacuum (≤ 50 mbar) to drive the evaporation.

    • Self-Validation Step: Submerge an external thermocouple into the water bath. If the temperature spikes above 30°C, immediately break the vacuum and add ice to the bath.

  • Lyophilization (Final Drying): Re-dissolve the resulting semi-solid in a minimal amount of LC-MS grade water/acetonitrile mixture, freeze rapidly in a dry-ice/acetone bath (-78°C), and lyophilize for 24–48 hours to obtain a dry, stable powder.

Protocol 2: LC-MS Monitoring for Degradants

Use this method to verify the integrity of your isolated compound and detect trace levels of decarboxylation.

  • Sample Preparation: Dissolve 1.0 mg of the final powder in 1.0 mL of chilled (4°C) Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Analyze immediately.

  • Chromatographic Separation: Use a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm). Run a fast gradient (5% to 95% Acetonitrile over 5 minutes) at a flow rate of 0.4 mL/min. Keep the column compartment at 25°C (do not heat to standard 40°C).

  • Mass Spectrometry Detection: Operate in positive electrospray ionization (ESI+) mode.

    • Self-Validation Step: Monitor for the intact parent mass [M+H]⁺ at m/z 188.0. Simultaneously extract chromatograms for m/z 144.0. A peak at m/z 144.0 confirms the presence of the decarboxylated degradant (3-chloro-4-methoxypyridine). If the area of the 144.0 peak exceeds 2% of the total ion current, the batch has suffered thermal stress and requires repurification.

References

  • Chemical Reviews. (2020). Decarboxylative Halogenation of Organic Compounds. ACS Publications. Retrieved March 25, 2026, from[Link]

  • MDPI Polymers. (2018). Functional Supramolecular of Inclusion Complex of Herbicide Fluroxypyr with HPβCD. Retrieved March 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization and Troubleshooting for the HPLC Analysis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

Welcome to the technical support resource for the HPLC analysis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the HPLC analysis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically-grounded solutions to common chromatographic challenges encountered with this analyte. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can develop a robust and reliable analytical method.

Part 1: Foundational Knowledge - Analyte Properties

Understanding the physicochemical properties of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is the first step toward developing a successful HPLC method. The molecule's structure, featuring a carboxylic acid group, makes it a weak acid. This is the most critical factor influencing its behavior in reversed-phase chromatography.

PropertyValue / StructureImplication for HPLC Method Development
Chemical Structure The carboxylic acid group (-COOH) is the primary site of ionization. The pyridine ring and chloro-substituent contribute to its overall polarity and UV absorbance.
Molecular Formula C₇H₆ClNO₃
pKa ~2.9 - 3.5 (Predicted)The acidic nature requires careful mobile phase pH control to ensure reproducible retention and good peak shape.[1][2]
logP ~1.3 (Predicted for a similar isomer)[3]Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography on a C18 or similar column.
UV Absorbance Pyridinic structures typically absorb in the 254-280 nm range.A UV/PDA detector is appropriate. An optimal wavelength should be determined experimentally for maximum sensitivity.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the analysis of acidic compounds like 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

Q1: My peak is exhibiting significant tailing. What is the cause and how can I achieve a symmetrical peak?

A1: The primary cause of peak tailing for this analyte is undesirable secondary interactions between its ionized carboxylate form and the silica stationary phase.

  • Causality: When the mobile phase pH is close to or above the analyte's pKa (~3.0), the carboxylic acid group deprotonates to form a negatively charged carboxylate (-COO⁻). This charged, more polar form has reduced retention on the non-polar C18 phase and can interact with residual, positively charged sites on the silica backbone (silanols), leading to a distorted peak shape.[4][5]

  • Solution: Ion Suppression. The most effective solution is to control the mobile phase pH to suppress the ionization of the carboxylic acid. By lowering the pH, the equilibrium shifts to the protonated, neutral form of the analyte, which is more hydrophobic and interacts more uniformly with the stationary phase.[1][6][7]

Experimental Protocol: pH Optimization for Peak Symmetry

  • Buffer Selection: Prepare a buffer with a pKa close to the desired mobile phase pH. For a target pH of 2.5, a phosphate buffer is an excellent choice.[2]

  • Mobile Phase Preparation (Aqueous - pH 2.5):

    • Dissolve potassium phosphate monobasic in HPLC-grade water to a concentration of 20 mM.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: pH 2.5 Phosphate Buffer; B: Acetonitrile

    • Gradient: 70:30 (A:B)

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 260 nm

  • Analysis: Inject the standard and evaluate the peak shape. The tailing factor should ideally be less than 1.5.[8]

G Analyte_Ionized Analyte (Ionized, -COO⁻) More Polar Silanol Silica Surface (Secondary Interactions) Analyte_Ionized->Silanol Strong Interaction Tailing Result: Peak Tailing Silanol->Tailing Analyte_Neutral Analyte (Neutral, -COOH) More Hydrophobic C18 C18 Stationary Phase (Primary Interaction) Analyte_Neutral->C18 Good Retention Symmetrical Result: Symmetrical Peak C18->Symmetrical

Caption: Effect of mobile phase pH on analyte-stationary phase interactions.
Q2: I'm observing inconsistent retention times between injections. What is the most likely cause?

A2: Retention time drift for an ionizable compound like this is almost always due to an inadequately buffered mobile phase or insufficient column equilibration.

  • Causality: If the mobile phase lacks sufficient buffering capacity, small changes (e.g., from the sample solvent) can alter the pH, which in turn changes the ionization state of the analyte and its retention time.[9][10] The "rule of thumb" is to use a buffer at a pH that is at least one pH unit away from the analyte's pKa to ensure robustness.[11][12]

  • Solution: Robust Buffering and Equilibration.

    • Use a Proper Buffer: Ensure your buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is within ±1 pH unit of the buffer's pKa.[11]

    • Proper Mixing: Always adjust the pH of the aqueous portion before mixing with the organic solvent.

    • Column Equilibration: Before starting a sequence, equilibrate the column with at least 10-15 column volumes of the initial mobile phase. A stable baseline and consistent pressure are indicators of a well-equilibrated system.

Q3: My analyte has very little retention on a standard C18 column. How can I increase it?

A3: Insufficient retention is typically caused by the analyte being too polar under the current conditions or the mobile phase being too strong (too high of an organic percentage).

  • Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions. If the analyte is in its ionized, more polar form, or if the mobile phase is rich in organic solvent, the analyte will spend less time interacting with the stationary phase and elute quickly.[2][13]

  • Solutions (in order of preference):

    • Confirm Ion Suppression: First, ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa (e.g., pH 2.5-3.0). This will maximize its hydrophobicity and retention.[1][7][12]

    • Decrease Organic Modifier: Systematically reduce the percentage of acetonitrile or methanol in the mobile phase. This makes the mobile phase more polar, forcing the non-polar analyte to interact more strongly with the stationary phase.

    • Change Organic Modifier: Acetonitrile is a stronger (less polar) solvent than methanol. If you are using acetonitrile and retention is still low, switching to methanol at the same percentage will increase retention times.

ParameterStarting Condition A (High Elution Strength)Starting Condition B (Lower Elution Strength)
Organic Modifier AcetonitrileMethanol
Mobile Phase Ratio (A:B) 60:40 (Aqueous:Organic)80:20 (Aqueous:Organic)
Expected Outcome Shorter Retention TimeLonger Retention Time
Q4: How do I determine the best UV detection wavelength for my analysis?

A4: The optimal wavelength provides the best balance of sensitivity and specificity. This is determined by acquiring the analyte's UV-Vis spectrum.

  • Causality: Every compound has a unique UV absorbance profile. Detecting at the wavelength of maximum absorbance (λ-max) generally provides the highest sensitivity. However, if interfering peaks from the matrix are present, a different wavelength might be chosen for better specificity.

  • Protocol: Determining λ-max with a PDA Detector

    • Prepare a Standard: Prepare a reasonably concentrated solution of your analyte in the mobile phase.

    • Inject and Acquire Spectrum: Perform an injection on your HPLC system equipped with a Photodiode Array (PDA) or Diode Array Detector (DAD).

    • Extract Spectrum: Use your chromatography software to extract the full UV-Vis spectrum from the apex of the analyte peak.

    • Identify λ-max: The wavelength corresponding to the highest absorbance peak is the λ-max. For pyridinic compounds, this is often in the 254-280 nm range. Set this wavelength for your quantitative analysis.

Part 3: Systematic Mobile Phase Optimization Workflow

For developing a new method from scratch, a systematic approach is recommended. This workflow ensures that key parameters are optimized logically for a robust final method.

Caption: A logical workflow for systematic HPLC method development.
  • Define Separation Goals: Determine what is required. Is it for purity analysis, stability indicating, or simple quantification? This will dictate the required resolution and run time.[14]

  • Column Selection: A modern, high-purity silica C18 column is the recommended starting point for this analyte.

  • Step 1: pH Screening: As established, pH is the most critical parameter. Test a few pH levels well below the pKa (e.g., 2.5, 3.0) using isocratic conditions and select the pH that provides the best peak symmetry.

  • Step 2: Organic Modifier Selection: Compare acetonitrile and methanol. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity for resolving impurities.

  • Step 3: Gradient Optimization: Once the pH and organic modifier are chosen, develop a gradient profile. Start with a broad scouting gradient (e.g., 5% to 95% organic over 15 minutes) to determine the approximate elution conditions. Then, narrow and shallow the gradient around the elution point of the analyte to optimize resolution from any impurities.

  • Method Validation: Once the method is optimized, it must be validated according to relevant guidelines (e.g., ICH) to ensure it is fit for its intended purpose.[15][16]

References

  • Chromedia. (n.d.). Ion Suppression Chromatography (ISC). Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • ResearchGate. (n.d.). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Crawford Scientific. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Corradini, D. (2020). Handbook of HPLC (2nd ed.). Routledge. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • Journal of Analytical & Pharmaceutical Research. (2017). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]

  • ResearchGate. (2015, December 13). HPLC Method Development and Validation in Pharmaceutical Analysis, Handbook for Analytical Scientists. Retrieved from [Link]

  • Preprints.org. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2017, June 1). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. Retrieved from [Link]

  • PubMed. (2021, June 30). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Retrieved from [Link]

  • Journal of Health, Medicine and Nursing. (2015). Effective HPLC method development. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3-chloropyridin-4-yl)acetic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(6-Chloropyridin-3-yl)acetic acid. Retrieved from [Link]

Sources

Troubleshooting

reducing byproduct formation during 2-[(3-Chloropyridin-4-yl)oxy]acetic acid scale-up

Technical Support Center: Synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid Welcome to the technical support center for the scaled-up synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

Welcome to the technical support center for the scaled-up synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis, focusing on the critical challenge of minimizing byproduct formation. The following content is structured in a question-and-answer format to directly address common issues encountered in the laboratory and during scale-up operations.

Frequently Asked Questions (FAQs)

FAQ 1: What is the core reaction mechanism for this synthesis, and what are the theoretically possible byproducts?

The synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is typically achieved via a Williamson ether synthesis.[1] This reaction involves the O-alkylation of 3-chloro-4-hydroxypyridine with a two-carbon electrophile, such as chloroacetic acid or its ester derivatives, in the presence of a base.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated hydroxyl group of the pyridine (a pyridinoxide) acts as the nucleophile.[1]

Core Reaction: Nucleophile Formation: 3-chloro-4-hydroxypyridine is deprotonated by a base (e.g., NaOH, K₂CO₃) to form the corresponding sodium or potassium pyridinoxide. Nucleophilic Attack: The pyridinoxide anion attacks the electrophilic carbon of the alkylating agent (e.g., chloroacetic acid), displacing the chloride leaving group to form the ether linkage.[1]

Theoretically Possible Byproducts:

  • N-Alkylation Impurity: The nitrogen atom on the pyridine ring is a potential nucleophilic site. Although O-alkylation is generally favored for hydroxypyridines, competitive N-alkylation can occur, leading to a zwitterionic byproduct.

  • Dialkylation Impurity: Over-alkylation can occur where a second molecule of the alkylating agent reacts with the carboxylate group of the desired product, forming an ester. This is more prevalent if reaction conditions are not carefully controlled.

  • Unreacted Starting Materials: Incomplete conversion is a common issue during scale-up, leaving residual 3-chloro-4-hydroxypyridine or the alkylating agent in the final product.

  • Degradation Products: Harsh reaction conditions (e.g., high temperature, strong base) can lead to the degradation of starting materials or the final product. For instance, the chloro-substituent on the pyridine ring could undergo nucleophilic aromatic substitution.


Troubleshooting Guides

Issue 1: High Levels of Unreacted 3-chloro-4-hydroxypyridine Detected

Question: My post-reaction analysis (HPLC, TLC) shows a significant amount of the starting material, 3-chloro-4-hydroxypyridine, even after extended reaction times. What are the likely causes and how can I improve conversion?

Answer: This is a classic scale-up challenge often tied to mass transfer limitations, reagent stoichiometry, or insufficient base strength.

Root Cause Analysis & Mitigation Strategies:

  • Poor Solubility & Mass Transfer: On a larger scale, ensuring all reactants are in the solution and can interact is critical. 3-chloro-4-hydroxypyridine or its salt may have limited solubility in certain solvents.

    • Protocol: Improve agitation efficiency. On a lab scale, ensure vigorous magnetic stirring. In a reactor, verify the impeller design and speed are adequate for homogenous mixing. Consider changing the solvent to one with better solvating power for all components, such as DMF or DMSO, which are known to increase the rate of Williamson ether synthesis.[4]

  • Insufficient or Inappropriate Base: The base is crucial for deprotonating the hydroxyl group to form the active nucleophile. If the base is too weak or used in a substoichiometric amount, the reaction will be incomplete.

    • Protocol:

      • Ensure at least two full equivalents of base are used: one to deprotonate the 4-hydroxy group and a second to neutralize the chloroacetic acid.

      • Consider the base strength. While NaOH or KOH are common, using a stronger base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can be more effective.

      • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be employed to enhance the reaction rate in biphasic systems.

  • Reaction Temperature: The SN2 reaction rate is temperature-dependent. Insufficient temperature can lead to sluggish and incomplete reactions.

    • Protocol: Gradually increase the reaction temperature in 10°C increments (e.g., from 60°C to 80°C). Monitor the reaction progress by HPLC to find the optimal balance between reaction rate and byproduct formation. High temperatures can sometimes promote side reactions.[1]

Troubleshooting Workflow: Incomplete Conversion

Caption: Decision tree for troubleshooting incomplete conversion.

Issue 2: Formation of an Unknown Impurity with a Higher Molecular Weight

Question: I'm observing a significant byproduct that appears to be a dialkylated species. How can I confirm its identity and prevent its formation?

Answer: A higher molecular weight impurity often points to a dialkylation reaction. In this synthesis, the most likely candidate is the O-acylation of the product's carboxylate group, forming an anhydride-like intermediate, or N-alkylation followed by O-alkylation. The primary cause is often an excess of the alkylating agent or suboptimal addition conditions.

Root Cause Analysis & Mitigation Strategies:

  • Incorrect Stoichiometry: Using a large excess of chloroacetic acid dramatically increases the probability of a second alkylation event.

    • Protocol: Carefully control the stoichiometry. Start with a molar ratio of 1.05 to 1.1 equivalents of chloroacetic acid to 1.0 equivalent of 3-chloro-4-hydroxypyridine.

  • Localized Excess Concentration: Adding the alkylating agent too quickly can create "hot spots" of high concentration, promoting the second reaction before the initial product can disperse.

    • Protocol: Implement slow, controlled addition of the chloroacetic acid (or its solution) to the reaction mixture over a period of 1-2 hours using a syringe pump or an addition funnel. This is especially critical during scale-up.

  • Reaction Temperature: Higher temperatures can sometimes accelerate side reactions more than the desired reaction.

    • Protocol: If dialkylation is a major issue, try running the reaction at a slightly lower temperature (e.g., 50-60°C) while ensuring the primary reaction still proceeds to completion, albeit over a longer time.

Byproduct Formation Pathway

Byproduct_Formation cluster_main Desired SN2 Reaction cluster_side Side Reaction SM 3-Chloro-4-hydroxypyridine Nuc Pyridinoxide Nucleophile SM->Nuc Deprotonation RA Chloroacetic Acid (ClCH2COOH) Product Desired Product 2-[(3-Chloropyridin-4-yl)oxy]acetic acid RA->Product Base Base (e.g., NaOH) Nuc->Product 1st Alkylation (O-Alkylation) Byproduct Dialkylation Byproduct Product->Byproduct 2nd Alkylation (O-Acylation) RA2 Excess ClCH2COOH RA2->Byproduct

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in 2-[(3-Chloropyridin-4-yl)oxy]acetic acid Analysis

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ¹H NMR spectral resolution fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ¹H NMR spectral resolution for 2-[(3-Chloropyridin-4-yl)oxy]acetic acid. Our goal is to provide you with a structured, in-depth approach to systematically diagnose and resolve peak overlap issues, ensuring accurate structural elucidation and purity assessment.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I seeing peak overlap in the ¹H NMR spectrum of my compound?

Peak overlap in NMR spectroscopy occurs when different protons in a molecule have very similar chemical shifts, causing their signals to merge into a single, complex multiplet. This is common in molecules containing aromatic rings or regions with multiple CH/CH₂ groups in similar electronic environments. For 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, the proximity of the methylene (-CH₂-) protons to the substituted pyridine ring can lead to their signals overlapping with the aromatic protons, complicating interpretation.

Q2: Which specific protons in 2-[(3-Chloropyridin-4-yl)oxy]acetic acid are most likely to overlap?

The primary challenge arises from the potential overlap between the singlet from the methylene protons (-O-CH₂-COOH) and the aromatic protons on the pyridine ring. The pyridine ring itself has three distinct protons whose shifts are influenced by the chloro and oxyacetic acid substituents. Depending on the solvent and concentration, the chemical shifts of these protons can become very close, leading to a loss of resolution.

Q3: What are the primary methods to resolve signal overlap in NMR?

There are several effective strategies to tackle peak overlap. The choice of method depends on the nature of the overlap and the available instrumentation. The most common approaches include:

  • Systematic Solvent Study: Changing the deuterated solvent can alter the chemical shifts of specific protons through solute-solvent interactions.

  • Variable Temperature (VT) Analysis: Modifying the temperature can change the molecule's conformation or dynamics, which in turn can affect chemical shifts.[1]

  • Lanthanide Shift Reagents (LSRs): Adding a paramagnetic LSR can induce large changes in the chemical shifts of nearby protons, effectively spreading out the spectrum.[2][3]

  • Higher Field Strength: Using an NMR spectrometer with a stronger magnetic field increases the dispersion of signals.[4]

  • Two-Dimensional (2D) NMR: Techniques like COSY and HSQC can resolve overlap by spreading the signals into a second dimension.[5][6]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for the most accessible and effective methods to resolve peak overlap.

Guide 1: Systematic Solvent Study to Induce Chemical Shift Changes

Expertise & Rationale: The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by the surrounding solvent. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts compared to non-aromatic solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), arises from the magnetic anisotropy of the aromatic solvent ring.[7][8] By forming weak, transient complexes with the analyte, the solvent can selectively shield or deshield certain protons, altering their resonance frequencies and resolving overlap.[9] For pyridine derivatives, hydrogen bonding with the solvent can also play a crucial role in altering chemical shifts.[10]

Experimental Protocol:

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a common, relatively inert solvent such as CDCl₃.

  • Sample Preparation: Prepare three additional, identical samples of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, each dissolved in one of the following deuterated solvents:

    • Benzene-d₆ (C₆D₆) - Anisotropic solvent

    • DMSO-d₆ - Polar, hydrogen-bond accepting solvent

    • Methanol-d₄ (CD₃OD) - Polar, protic solvent

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, concentration, number of scans).

  • Analysis: Compare the spectra obtained in the different solvents. Pay close attention to the relative positions of the methylene singlet and the aromatic multiplets.

Data Presentation: Expected Solvent-Induced Shifts

Proton GroupTypical Shift in CDCl₃ (ppm)Expected Shift in C₆D₆ (ppm)Expected Shift in DMSO-d₆ (ppm)Rationale for Shift
Pyridine H-2~8.3Upfield ShiftDownfield ShiftProximity to nitrogen and interaction with solvent dipole.
Pyridine H-5~7.4Upfield ShiftMinor ChangeLess affected by direct electronic effects.
Pyridine H-6~8.1Upfield ShiftDownfield ShiftProximity to nitrogen and interaction with solvent dipole.
Methylene (-CH₂-)~4.8Upfield ShiftMinor ChangeShielding from the anisotropic cone of benzene.
Carboxylic Acid (-COOH)~10-12 (broad)Variable~12.5 (sharper)Hydrogen bonding with DMSO.

Note: These are generalized predictions. Actual shifts can vary based on concentration and purity.

Guide 2: Variable Temperature (VT) NMR for Conformational Analysis

Expertise & Rationale: Changing the temperature of the NMR experiment can be a powerful tool for resolving overlapping signals.[1] As the temperature changes, the populations of different molecular conformations can shift. If these conformations are in fast exchange on the NMR timescale, the observed chemical shift is a weighted average. Altering the temperature changes this average, which can move overlapping peaks apart.[1][11] This is particularly useful for molecules with rotatable bonds, such as the C-O bond in the subject molecule.

Experimental Protocol:

  • Initial Setup: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C / 298 K). Ensure your chosen solvent is suitable for the intended temperature range (e.g., DMSO-d₆ or Toluene-d₈ are excellent for wide ranges).[12]

  • Temperature Increments:

    • Heating: Increase the temperature in 10-15°C increments (e.g., 40°C, 55°C, 70°C). Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquisition.[13]

    • Cooling: Decrease the temperature in 10-15°C increments (e.g., 10°C, -5°C, -20°C).

  • Data Acquisition: Acquire a spectrum at each temperature point.

  • Analysis: Stack the spectra and observe the changes in chemical shifts. Often, increasing temperature averages out conformations and can simplify spectra, while cooling can "freeze out" specific conformers, which may also resolve overlap.[14]

Guide 3: Using Lanthanide Shift Reagents (LSRs) for Spectral Dispersion

Expertise & Rationale: Lanthanide shift reagents are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule, such as the nitrogen atom of the pyridine ring or the oxygen atoms of the carboxylic acid.[2] The paramagnetic metal creates a large local magnetic field that induces significant changes in the chemical shifts of nearby protons.[15] This effect, known as the Lanthanide-Induced Shift (LIS), is distance-dependent, meaning protons closer to the binding site will experience a much larger shift.[16] This can dramatically increase spectral dispersion and resolve severely overlapping signals.[17] Europium (Eu) based reagents typically cause downfield shifts, while Praseodymium (Pr) reagents cause upfield shifts.[3]

Experimental Protocol:

  • Initial Spectrum: Dissolve the sample in a dry, aprotic deuterated solvent (e.g., CDCl₃ or C₆D₆) and acquire a reference spectrum. Water can interfere with the LSR, so the use of anhydrous solvents is critical.[3]

  • Prepare LSR Stock Solution: Prepare a dilute solution of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.

  • Titration: Add small, incremental amounts of the LSR stock solution to the NMR tube.

  • Acquire Spectra: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Analysis: Monitor the spectra after each addition. The peaks will spread out as the LSR concentration increases. Stop the titration when sufficient resolution is achieved. Excessive LSR can cause significant line broadening, so use it judiciously.[3]

Section 3: Visual Workflow and Molecular Structure

To aid in the troubleshooting process, the following diagrams illustrate the decision-making workflow and the key structural features of the molecule.

G start Peak Overlap Observed in 2-[(3-Chloropyridin-4-yl)oxy]acetic acid solvent Guide 1: Perform Systematic Solvent Study (CDCl3, C6D6, DMSO-d6) start->solvent resolved1 Peak Overlap Resolved solvent->resolved1 Success not_resolved1 Overlap Persists solvent->not_resolved1 Failure vt_nmr Guide 2: Perform Variable Temperature (VT) NMR (e.g., 25°C to 85°C) not_resolved1->vt_nmr resolved2 Peak Overlap Resolved vt_nmr->resolved2 Success not_resolved2 Overlap Persists vt_nmr->not_resolved2 Failure lsr Guide 3: Use Lanthanide Shift Reagent (LSR) (e.g., Eu(fod)3) not_resolved2->lsr resolved3 Peak Overlap Resolved lsr->resolved3 Success adv_tech Consider Advanced Techniques: - Higher Field NMR - 2D NMR (COSY, HSQC) lsr->adv_tech Failure

Caption: Troubleshooting workflow for resolving NMR peak overlap.

cluster_key_protons Key Proton Environments Pyridine_H2 H-2 Pyridine_H5 H-5 Pyridine_H6 H-6 Methylene_CH2 Methylene (-CH2-)

Caption: Structure of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

References

  • Duthaler, R. O., & Roberts, J. D. (1978). Effects of Solvent, Protonation, and N-Alkylation on the ¹⁵N Chemical Shifts of Pyridine and Related Compounds. Journal of the American Chemical Society, 100(16), 4969–4974. Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Available at: [Link]

  • Facey, G. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Slideshare. (2015). Lanthanide shift reagents in nmr. Available at: [Link]

  • Scribd. Lanthanide Shift Reagents in NMR. Available at: [Link]

  • ACS Publications. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D ¹H NMR J-Resolved Spectra. Journal of Proteome Research. Available at: [Link]

  • ResearchGate. (2019). Resolution of overlapping signals using 2D NMR spectroscopy. Available at: [Link]

  • ResearchGate. (2015). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. Synlett, 31(04), 405-409. Available at: [Link]

  • Jutila, M. (1981). Influence of an Internal Reference on ¹H NMR Solvent Shifts. Determination of Reference Independent ASIS Values. Acta Chemica Scandinavica, 35b, 503-506. Available at: [Link]

  • Widłak, M., et al. (2018). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Scientific Reports, 8(1), 1-8. Available at: [Link]

  • Oxford Instruments. Variable Temperature NMR Spectroscopy. Available at: [Link]

  • University of Arizona. Instructions for Variable Temperature (VT) Operation. Available at: [Link]

  • Iwa, M., et al. (1986). A new approach of aromatic solvent-induced shifts (ASIS) in ¹³C n.m.r. spectroscopy for solving stereochemical problems in some carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, 117-121. Available at: [Link]

  • University of Oxford. Variable Temperature NMR Experiments. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-[(3-Chloropyridin-4-yl)oxy]acetic Acid Couplings

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common yet significant challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common yet significant challenge of steric hindrance in amide coupling reactions involving 2-[(3-Chloropyridin-4-yl)oxy]acetic acid. The principles and protocols discussed herein are grounded in established chemical literature and extensive field experience.

Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific experimental failures and provides a logical path to a solution.

Question 1: My standard coupling reaction (e.g., EDC/HOBt) has stalled or resulted in a very low yield. What is the primary cause?

Answer: The primary culprit is almost certainly steric hindrance. The 2-[(3-Chloropyridin-4-yl)oxy]acetic acid substrate presents a sterically demanding environment around the carboxylic acid. The ortho-substituted pyridyl ring and the adjacent oxygen atom create significant bulk, which impedes the approach of the amine nucleophile to the activated carboxylate intermediate. Standard carbodiimide methods, like those using EDC, form an O-acylisourea intermediate that may not be reactive enough to overcome this spatial blockade, especially if the amine partner is also hindered.[1][2]

Question 2: I can see the formation of my activated ester by LC-MS, but it doesn't react with my amine. What should I try next?[3]

Answer: This is a classic sign that the activation step is successful, but the nucleophilic attack is the rate-limiting, hindered step. The energy barrier for the amine to approach the activated carbonyl is too high.

Immediate Troubleshooting Steps:

  • Increase Temperature: Carefully increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary kinetic energy to overcome the steric barrier. Monitor the reaction closely for potential degradation of starting materials or products.

  • Change Solvent: Solvent choice is critical.[4] Standard solvents like Dichloromethane (DCM) may not be optimal. Switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can help stabilize charged intermediates and improve solubility, potentially favoring the reaction.[4][5]

  • Increase Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over side reactions or decomposition of the activated intermediate.[4]

Question 3: I'm observing significant side products. What are they and how can I prevent them?

Answer: With highly active coupling reagents, particularly uronium/aminium salts like HATU, side reactions can occur if conditions are not optimized.[6]

  • Guanidinylation of the Amine: If using an excess of a uronium reagent like HATU, it can react with the unprotected N-terminus of your amine, capping it and preventing the desired amide bond formation.[7][8] To avoid this, use the coupling reagent in stoichiometric amounts (1.0-1.05 equivalents) relative to the carboxylic acid.[6][8]

  • Anhydride Formation: In some cases, the carboxylic acid can react with the activated intermediate to form a symmetric anhydride. While this anhydride is also an activated species, its formation consumes your starting material and may have different reactivity. This can sometimes be mitigated by the choice of base and addition sequence.

  • Racemization: If your amine or acid contains a chiral center adjacent to the reacting moiety, racemization is a significant risk, especially with harsher methods or excess base. Using additives like HOBt or, more effectively, HOAt (the core of HATU) is known to suppress racemization.[7]

Frequently Asked Questions (Conceptual & Reagent Selection)

This section provides foundational knowledge to help you make informed decisions before starting your experiment.

Question 4: Which class of coupling reagents is most effective for this sterically hindered acid?

Answer: For sterically demanding substrates, uronium/aminium and phosphonium salt-based reagents are demonstrably superior to simple carbodiimides.[9][10]

  • Uronium/Aminium Reagents (e.g., HATU, HBTU, HCTU): These are often the reagents of choice.[11] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective.[10][11] It reacts with the carboxylic acid to form a highly reactive OAt-ester. The nitrogen atom in the azabenzotriazole ring provides anchimeric assistance, accelerating the subsequent reaction with the amine and making it exceptionally efficient at overcoming steric barriers.[10]

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): These reagents, like PyBOP, also form highly reactive activated esters and are excellent for hindered couplings. A key advantage is that they do not react with the free amino group of the amine component, which can be an issue with uronium salts if used in excess.[8]

  • Acyl Halide Precursors: For extremely challenging cases where even the most potent coupling reagents fail, converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride is a viable, albeit harsher, alternative.[4][12][] Reagents like thionyl chloride (SOCl₂), oxalyl chloride, or fluorinating agents like TFFH can be used.[4][14] This approach should be used with caution as it is not compatible with sensitive functional groups.

Question 5: What is the mechanistic role of additives like HOBt, HOAt, and bases like DIPEA?

Answer: These components are not passive; they play active, critical roles in the reaction mechanism.

  • Additives (HOBt, HOAt, OxymaPure®): When used with a carbodiimide like EDC, 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) acts as a "trap" for the initial, unstable O-acylisourea intermediate. This forms a more stable, yet highly reactive, OBt or OAt-active ester. This two-step activation is crucial for preventing side reactions and reducing racemization.[7] Reagents like HATU and HBTU have this functionality built-in.

  • Bases (DIPEA, 2,4,6-Collidine): A non-nucleophilic, sterically hindered base is essential. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the reaction with the coupling reagent. It also neutralizes the acidic byproducts generated during the reaction. N,N-Diisopropylethylamine (DIPEA) or collidine are preferred because their steric bulk prevents them from acting as competing nucleophiles.[4]

Question 6: Can I use an alternative strategy if all coupling reagents fail?

Answer: Yes. If standard coupling methods are exhausted, consider forming the acyl chloride or fluoride.[4][14] The protocol involves two discrete steps:

  • Activation: React 2-[(3-Chloropyridin-4-yl)oxy]acetic acid with a reagent like oxalyl chloride and a catalytic amount of DMF.[4] This converts the carboxylic acid to the highly electrophilic acid chloride.

  • Coupling: The crude or purified acid chloride is then slowly added to a solution of the amine and a non-nucleophilic base.[4][] This method is powerful but requires anhydrous conditions and may not be suitable for substrates with sensitive functional groups.

Data & Protocols

Reagent Comparison

The following table provides a comparative baseline for selecting a coupling reagent for hindered substrates.

Reagent ClassExample(s)Relative ReactivityKey AdvantagesCommon Issues
Carbodiimides EDC, DCC, DICModerateWater-soluble byproducts (EDC), cost-effective.Often insufficient for hindered substrates; risk of racemization without additives.[5][7]
Uronium/Aminium HATU, HCTUVery HighExcellent for hindered couplings; low racemization; fast reaction times.[10]Can cause side reactions with amine if used in excess; higher cost.[6]
Phosphonium PyBOP, PyAOPHighExcellent for hindered couplings; does not react with free amine.[8]Byproducts can complicate purification.
Acyl Halide SOCl₂, (COCl)₂Extremely HighOvercomes extreme steric hindrance.Harsh conditions; not suitable for sensitive substrates; requires strict anhydrous conditions.[4][]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended starting point for coupling 2-[(3-Chloropyridin-4-yl)oxy]acetic acid with a primary or secondary amine.

Materials:

  • 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Stir the solution for 5-10 minutes at room temperature. This is the pre-activation step.

  • Add the amine (1.1 - 1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 - 3.0 eq).

  • Stir the reaction at room temperature for 4-16 hours. If the reaction is sluggish, consider warming to 40-50 °C.

  • Monitor reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acyl Chloride Formation for Extremely Hindered Couplings

Use this protocol when other methods have failed.

Step A: Acid Chloride Formation

  • In a flame-dried flask under an inert atmosphere, dissolve 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[4]

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Proceed immediately to the next step.

Step B: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the amine (1.1 eq) and DIPEA or triethylamine (2.0 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the cold acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.

  • Perform an aqueous work-up and purification as described in Protocol 1.

Visual Diagrams

HATU_Mechanism Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ Acid:e->Carboxylate:w -H⁺ HATU HATU Activated_Ester OAt-Active Ester (Highly Reactive) Base Base (DIPEA) Carboxylate:e->Activated_Ester:w + HATU Tetrahedral_Int Tetrahedral Intermediate Activated_Ester:e->Tetrahedral_Int:w Amine R'-NH₂ (Amine) Amine:e->Tetrahedral_Int:w Nucleophilic Attack Product Amide Product Tetrahedral_Int:e->Product:w Collapse Byproducts Byproducts (HOAt, Urea) Tetrahedral_Int:s->Byproducts:n

Caption: Mechanism of HATU-mediated amide coupling.

Troubleshooting_Workflow Start Low / No Yield with Standard Coupling Check_Activation Is Activated Intermediate Formed? (LC-MS) Start->Check_Activation No_Activation Problem: Activation Failure Check_Activation->No_Activation No Activation_OK Problem: Hindered Nucleophilic Attack Check_Activation->Activation_OK Yes Sol_Activation Use Stronger Reagent: HATU, PyBOP, COMU No_Activation->Sol_Activation Sol_Attack Modify Conditions Activation_OK->Sol_Attack Increase_T Increase Temperature (40-60 °C) Sol_Attack->Increase_T Change_Solvent Switch to Polar Aprotic Solvent (DMF, NMP) Sol_Attack->Change_Solvent Increase_Conc Increase Concentration Sol_Attack->Increase_Conc Final_Option Still Fails? Convert to Acyl Chloride Sol_Attack->Final_Option

Caption: Troubleshooting workflow for failed amide couplings.

References

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available from: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Sager, J., & Tissot, M. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]

  • (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Nguyen, H. D., Tran, T. V., Taylor, C. R., Campbell, D. T., Harkins, D. I., & Do, L. H. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. NSF PAR. Available from: [Link]

  • Futaki, S., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available from: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available from: [Link]

  • Tanaka, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available from: [Link]

  • Futaki, S., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. ACS Publications. Available from: [Link]

  • On Pattison. (2026). Troubleshooting Low Yield in Peptide Synthesis. Available from: [Link]

  • (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. Available from: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available from: [Link]

  • (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. Available from: [Link]

  • Popa, M. (2021). Why did my amide syntesis does not work?. ResearchGate. Available from: [Link]

  • Tanaka, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Available from: [Link]

  • (2017). Suggested mechanism for the uronium side product formation. ResearchGate. Available from: [Link]

  • (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Available from: [Link]

  • Charville, H., & Dounay, A. B. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available from: [Link]

  • Sager, J., & Tissot, M. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. Available from: [Link]

  • Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR reference spectra for 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

The structural verification of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in drug development. For 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (CAS No.: 1602733-90-3)[1], a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural verification of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in drug development. For 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (CAS No.: 1602733-90-3)[1], a highly versatile halogenated pyridine scaffold used in the synthesis of novel therapeutics, precise Nuclear Magnetic Resonance (NMR) characterization is essential.

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical performance of High-Field (600 MHz) versus Benchtop (80 MHz) NMR systems for this specific compound. Furthermore, this guide provides the definitive reference spectra, details the causality behind solvent and acquisition choices, and establishes a self-validating experimental protocol compliant with USP <761> guidelines[2][3].

Methodological Comparison: High-Field vs. Benchtop NMR

The choice of instrumentation dictates the resolution, sensitivity, and regulatory utility of the resulting data. While High-Field NMR remains the gold standard for Investigational New Drug (IND) filings, Benchtop NMR has emerged as a disruptive alternative for routine QA/QC[4].

Table 1: Performance Comparison for 2-[(3-Chloropyridin-4-yl)oxy]acetic acid Analysis

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Analytical Impact
Resolution (Dispersion) Excellent (Hz/ppm ratio is 600)Moderate (Hz/ppm ratio is 80)High-field easily resolves the meta-coupling between H2 and H6. Benchtop may present these as broadened singlets.
Sensitivity (LOD) < 1 µg~1-5 mgHigh-field is required for impurity profiling (<0.1%). Benchtop is sufficient for bulk purity assays.
2D Capabilities 1H-13C HSQC, HMBC, NOESYCOSY, basic HSQCHigh-field is mandatory for unambiguous de novo assignment of the C3-Cl quaternary carbon.
Regulatory Status IND/NDA Structural ProofRoutine QA/QC, Process Analytical Technology (PAT)Both comply with USP <761> if properly qualified (IQ/OQ/PQ)[3].

Solvent System Optimization & Causality

Selecting the correct deuterated solvent is not a passive step; it fundamentally alters the observable molecular dynamics.

  • Why not CDCl3? 2-[(3-Chloropyridin-4-yl)oxy]acetic acid possesses a zwitterionic potential (a basic pyridine nitrogen and an acidic carboxyl group), which drastically reduces its solubility in non-polar solvents like CDCl3.

  • Why not D2O? While D2O provides excellent solubility, it induces rapid H/D exchange. This obliterates the carboxylic acid proton signal and can cause isotopic shifting or broadening of the adjacent α -CH2 protons.

  • The Optimal Choice (DMSO-d6): DMSO-d6 is a strong hydrogen-bond acceptor. It disrupts intermolecular dimerization, fully dissolving the compound. Crucially, it locks the -COOH proton exchange rate, allowing the acidic proton to be distinctly observed at ~13.0 ppm.

Reference Spectra Data (DMSO-d6)

The following tables synthesize the expected 1H and 13C NMR chemical shifts based on empirical data for 3-chloropyridin-4-yl derivatives[5][6][7].

Table 2: 1H NMR Assignments (600 MHz, DMSO-d6)

NucleusShift (ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Notes
1H 13.00Broad Singlet (br s)1H-COOHHighly deshielded due to acidic nature; visible only because DMSO-d6 prevents rapid exchange.
1H 8.55Singlet (s)1HPyridine H2Strongly deshielded by the adjacent electronegative Nitrogen and Chlorine atoms.
1H 8.40Doublet (d, J = 5.5 Hz)1HPyridine H6Deshielded by the adjacent Nitrogen; ortho-coupled to H5.
1H 7.15Doublet (d, J = 5.5 Hz)1HPyridine H5Shielded relative to H6 due to the electron-donating resonance effect (+M) of the C4 oxygen.
1H 4.95Singlet (s)2H-O-CH2-Deshielded by both the adjacent ether oxygen and the carbonyl group.
Note: At 600 MHz, H2 may appear as a finely split doublet due to long-range meta-coupling (J ~ 1.5 Hz) with H6.

Table 3: 13C NMR Assignments (150 MHz, DMSO-d6)

NucleusShift (ppm)TypeAssignmentCausality / Mechanistic Notes
13C ~170.0CC=O (Acid)Typical carbonyl region; highly deshielded sp2 carbon.
13C ~160.5CPyridine C4Deshielded by the directly attached electronegative oxygen atom.
13C ~151.0CHPyridine C6Deshielded by the adjacent pyridine nitrogen.
13C ~149.5CHPyridine C2Deshielded by both the nitrogen and the inductive effect of the C3 chlorine.
13C ~121.0CPyridine C3The "Heavy Atom Effect" of chlorine shields this carbon relative to C2 and C4.
13C ~110.5CHPyridine C5Strongly shielded by the ortho-resonance electron donation from the C4 oxygen.
13C ~65.5CH2-O-CH2-Typical aliphatic carbon deshielded by an adjacent oxygen.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and compliance with USP <761>[2], the following protocol integrates self-validating feedback loops at every stage.

Step 1: Sample Preparation

  • Action: Dissolve 20 mg of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation: The TMS acts as an internal standard. If the TMS peak does not appear exactly at 0.00 ppm, the magnetic field has drifted, and the spectrum must be recalibrated.

Step 2: Probe Tuning and Matching (Wobb)

  • Action: Adjust the probe's tuning and matching capacitors for the 1H and 13C frequencies.

  • Validation: This ensures the impedance of the probe matches the spectrometer's transmission line (50 ohms). A properly tuned probe maximizes RF power transfer, acting as a physical validation of the hardware's RF circuit integrity.

Step 3: Locking and Shimming

  • Action: Lock the spectrometer frequency to the deuterium signal of DMSO-d6. Perform gradient shimming (Z1-Z6).

  • Validation: The lock system prevents field drift over time. Shimming is self-validated by observing the lock level; a maximized, stable lock level guarantees a homogeneous magnetic field, ensuring sharp, symmetrical peaks.

Step 4: Acquisition Parameters (1H NMR)

  • Action: Set the relaxation delay (D1) to 5 seconds, pulse angle to 30°, and acquire 16 scans.

  • Validation: A 5-second D1 ensures complete longitudinal relaxation ( T1​ ) for all protons, guaranteeing that the integration values (Table 2) accurately reflect the quantitative proton ratios (1:1:1:1:2).

Workflow Visualization

The following diagram illustrates the logical decision matrix for verifying this compound, highlighting the divergence between regulatory filing and routine manufacturing QA/QC.

NMR_Workflow A Sample Preparation (20 mg in 0.6 mL DMSO-d6) B Instrument Selection A->B C1 High-Field NMR (600 MHz) IND/NDA Filing B->C1 C2 Benchtop NMR (80 MHz) Routine QA/QC B->C2 D1 1D & 2D Acquisition (1H, 13C, HSQC, HMBC) C1->D1 D2 1D Acquisition (1H, 19F) C2->D2 E Spectral Processing (Fourier Transform, Phase Correction) D1->E D2->E F Structural Verification 2-[(3-Chloropyridin-4-yl)oxy]acetic acid E->F

Figure 1: NMR Structural Verification Workflow for 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

References

  • Cui, J., et al. "Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold." MDPI Molecules. Available at: [Link]

  • Ali, A., et al. "Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations." National Institutes of Health (NIH). Available at: [Link]

  • Magritek. "Analytical NMR: USP <761> Requirements." Magritek. Available at: [Link]

  • Liu, Y., et al. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." American Pharmaceutical Review. Available at: [Link]

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Comparative

mass spectrometry fragmentation pattern of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

An In-Depth Guide to the Electrospray Ionization Mass Spectrometry Fragmentation of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid This guide provides a detailed analysis of the expected fragmentation pattern of 2-[(3-Chloropy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Electrospray Ionization Mass Spectrometry Fragmentation of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

This guide provides a detailed analysis of the expected fragmentation pattern of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid under electrospray ionization (ESI) mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate the identification and characterization of this molecule and its analogues.

Introduction: The Analytical Challenge

2-[(3-Chloropyridin-4-yl)oxy]acetic acid is a molecule of interest in pharmaceutical and agrochemical research. Its structure, featuring a chloro-substituted pyridine ring linked to an acetic acid moiety via an ether bond, presents a unique fragmentation puzzle. Understanding its behavior in a mass spectrometer is crucial for pharmacokinetic studies, metabolite identification, and quality control. This guide will compare its expected fragmentation to that of structurally related compounds to provide a robust analytical framework.

Predicted Fragmentation Pathway: A Mechanistic Deep-Dive

Electrospray ionization is the method of choice for this class of compounds due to the presence of an ionizable carboxylic acid group. We will consider both positive and negative ion modes, as each provides complementary structural information.

Negative Ion Mode ESI (-ESI)

Negative ion mode is often highly informative for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion.

The fragmentation of the [M-H]⁻ ion of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is predicted to proceed through several key pathways. A primary fragmentation event is the neutral loss of CO₂ (44 Da) from the carboxylate group, a common fragmentation for deprotonated carboxylic acids. This would be followed by the cleavage of the ether bond, leading to the formation of the 3-chloro-4-hydroxypyridine anion.

Positive Ion Mode ESI (+ESI)

In positive ion mode, the molecule will likely protonate on the pyridine nitrogen, the most basic site, to form the [M+H]⁺ ion.

The primary fragmentation of the [M+H]⁺ ion is anticipated to be the loss of the entire acetic acid side chain, resulting in a protonated 3-chloro-4-hydroxypyridine fragment. Another significant fragmentation pathway involves the loss of water (18 Da) from the carboxylic acid group, followed by the loss of carbon monoxide (28 Da).

Comparative Fragmentation Analysis

To build confidence in our predicted fragmentation, we will compare it to the known fragmentation patterns of structurally similar molecules.

CompoundKey Structural FeaturesExpected Primary Fragmentation
2,4-Dichlorophenoxyacetic acid (2,4-D)Chloro-substituted aromatic ring, ether linkage, acetic acid moietyLoss of the acetic acid side chain, cleavage of the ether bond.
4-Chlorophenoxyacetic acidSingle chloro-substituent on the aromatic ring, ether linkage, acetic acid moietyDecarboxylation, cleavage of the ether linkage.
Nicotinic AcidPyridine ring with a carboxylic acid groupDecarboxylation is a primary fragmentation pathway.

The fragmentation patterns of these related compounds strongly support the predicted pathways for 2-[(3-Chloropyridin-4-yl)oxy]acetic acid. The presence of the chloro-substituent, the ether linkage, and the carboxylic acid are the dominant drivers of fragmentation.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This section provides a detailed, step-by-step methodology for acquiring a high-quality tandem mass spectrum (MS/MS) of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

Objective: To generate a reproducible fragmentation pattern for the target analyte.

Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization source.

Materials:

  • 2-[(3-Chloropyridin-4-yl)oxy]acetic acid standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for +ESI)

  • Ammonium hydroxide (for -ESI)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water.

    • For +ESI, add 0.1% formic acid to the final solution.

    • For -ESI, add 0.1% ammonium hydroxide to the final solution.

  • Infusion and MS1 Scan:

    • Infuse the prepared sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the precursor ion ([M+H]⁺ or [M-H]⁻).

    • Acquire a full scan MS1 spectrum to confirm the presence and m/z of the precursor ion.

  • MS/MS Fragmentation:

    • Select the precursor ion of interest using the first quadrupole.

    • Apply collision energy in the collision cell (Q2) to induce fragmentation. It is recommended to ramp the collision energy (e.g., 10-40 eV) to capture a wide range of fragment ions.

    • Scan the third quadrupole (Q3) to detect the fragment ions.

    • Acquire the MS/MS spectrum, ensuring sufficient signal-to-noise for confident fragment ion identification.

Visualization of the Predicted Fragmentation

The following diagrams illustrate the logical flow of the expected fragmentation pathways in both positive and negative ion modes.

G cluster_positive Positive Ion Mode (+ESI) Fragmentation M_H [M+H]⁺ (Protonated Parent) loss_H2O_CO Loss of H₂O and CO M_H->loss_H2O_CO -46 Da loss_sidechain Loss of Acetic Acid Side Chain M_H->loss_sidechain -59 Da fragment1 [M+H - H₂O - CO]⁺ loss_H2O_CO->fragment1 fragment2 [Protonated 3-chloro-4-hydroxypyridine]⁺ loss_sidechain->fragment2

Caption: Predicted +ESI fragmentation of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

G cluster_negative Negative Ion Mode (-ESI) Fragmentation M_minus_H [M-H]⁻ (Deprotonated Parent) loss_CO2 Neutral Loss of CO₂ M_minus_H->loss_CO2 -44 Da fragment3 [M-H - CO₂]⁻ loss_CO2->fragment3 ether_cleavage Ether Bond Cleavage fragment4 [3-chloro-4-hydroxypyridine anion]⁻ ether_cleavage->fragment4 fragment3->ether_cleavage

Caption: Predicted -ESI fragmentation of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

Conclusion

The fragmentation pattern of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is dictated by its core structural motifs. By leveraging a combination of theoretical prediction, comparison with related molecules, and a systematic experimental approach, researchers can confidently identify and characterize this compound. The provided protocol serves as a robust starting point for method development and can be adapted for various mass spectrometric platforms. This guide empowers scientists to approach the analysis of novel molecules with a logical and efficient strategy.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

Validation

comparing 2-[(3-Chloropyridin-4-yl)oxy]acetic acid vs 2-chloropyridine-4-acetic acid

Comparative Guide: 2-[(3-Chloropyridin-4-yl)oxy]acetic acid vs. 2-Chloropyridine-4-acetic acid in Medicinal Chemistry Introduction Functionalized pyridines are foundational to modern drug discovery, serving as core scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2-[(3-Chloropyridin-4-yl)oxy]acetic acid vs. 2-Chloropyridine-4-acetic acid in Medicinal Chemistry

Introduction

Functionalized pyridines are foundational to modern drug discovery, serving as core scaffolds for kinase inhibitors, GPCR ligands, and agrochemicals. When designing a synthetic route or optimizing a pharmacophore, the positioning of halogens and the nature of the linker attaching the acidic moiety drastically alter both the synthetic versatility and the biological binding profile of the molecule.

This guide provides an in-depth technical comparison between two highly valuable building blocks: 2-[(3-Chloropyridin-4-yl)oxy]acetic acid and 2-Chloropyridine-4-acetic acid . By analyzing their structural topology, reactivity profiles, and binding logic, researchers can make informed, causality-driven decisions in their development pipelines.

Structural and Physicochemical Profiling

While both compounds feature a pyridine core, a chlorine atom, and an acetic acid moiety, their structural topology dictates distinct physicochemical behaviors. The ether linkage in 2-[(3-Chloropyridin-4-yl)oxy]acetic acid introduces a flexible, electron-donating oxygen atom, whereas 2-chloropyridine-4-acetic acid relies on a rigid, direct alkyl spacer.

Property2-[(3-Chloropyridin-4-yl)oxy]acetic acid2-Chloropyridine-4-acetic acid
CAS Number 1602733-90-3887580-55-4
Formula C₇H₆ClNO₃C₇H₆ClNO₂
Molecular Weight 187.58 g/mol 171.58 g/mol
Linker Type Oxyacetic acid (-O-CH₂COOH)Acetic acid (-CH₂COOH)
Predicted pKa ~3.10 (Enhanced acidity via ether)3.66 ± 0.10[1]
Predicted LogP ~0.90 (More hydrophilic)~1.20 (More lipophilic)
TPSA 62.1 Ų49.7 Ų

Reactivity Profiles: SNAr vs. Cross-Coupling

The most critical distinction for a synthetic chemist is the regiochemistry of the chlorine atom, which fundamentally dictates the functionalization strategy.

The C2-Chlorine Advantage (SNAr): In 2-Chloropyridine-4-acetic acid , the chlorine is at the 2-position, directly adjacent (ortho) to the aza nitrogen. This primes the molecule for Nucleophilic Aromatic Substitution (SNAr). When a nucleophile attacks the C2 carbon, the resulting negative charge in the transition state is localized directly onto the highly electronegative pyridine nitrogen, forming a highly stabilized Meisenheimer complex[2]. This dramatically lowers the activation energy, allowing SNAr to proceed rapidly under mild conditions.

The C3-Chlorine Challenge (Cross-Coupling): Conversely, in 2-[(3-Chloropyridin-4-yl)oxy]acetic acid , the chlorine is at the 3-position (meta to the nitrogen). Attack at C3 places the transient negative charge on the ring carbons rather than the nitrogen, making SNAr kinetically unfavorable[3]. Therefore, functionalization of this building block requires transition-metal catalysis, such as Palladium-catalyzed Suzuki-Miyaura cross-coupling. Because C3-Cl bonds are traditionally unactivated and reluctant to undergo oxidative addition, electron-rich, bulky dialkylbiaryl phosphine ligands (like RuPhos) are required to drive the catalytic cycle[4].

SyntheticWorkflow Start Pyridine-Acetic Acid Building Block C2 2-Chloropyridine-4-acetic acid (C2-Cl Position) Start->C2 C3 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (C3-Cl Position) Start->C3 SNAr Nucleophilic Aromatic Substitution (SNAr) C2->SNAr High Reactivity Suzuki Palladium-Catalyzed Cross-Coupling C3->Suzuki Low SNAr Reactivity Meisenheimer Stabilized Meisenheimer Complex (Aza-directed) SNAr->Meisenheimer OxAddition Oxidative Addition (Requires e-rich Ligand) Suzuki->OxAddition

Synthetic decision tree dictating the functionalization pathways based on chlorine regiochemistry.

Experimental Methodologies

To ensure high-fidelity synthesis, the following protocols have been designed as self-validating workflows, emphasizing the causality behind reagent selection.

Protocol A: SNAr Functionalization of 2-Chloropyridine-4-acetic acid

Objective: Substitute the C2-chlorine with a secondary amine (e.g., morpholine).

  • Reagent Preparation: Dissolve 2-chloropyridine-4-acetic acid (1.0 eq) and morpholine (1.5 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the nucleophile without hydrogen-bonding to it, maximizing its nucleophilicity.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.

    • Causality: While C2-chlorines are activated by the adjacent nitrogen, the electron-donating effect of the para-acetic acid group slightly dampens ring electrophilicity, requiring moderate thermal energy to reach the transition state.

  • Validation (Self-Validating System): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 172 [M+H]⁺) is fully replaced by the product mass.

    • Causality: Real-time LC-MS prevents premature workup and confirms the absence of unreacted electrophile, ensuring high-purity downstream isolation.

Protocol B: Suzuki-Miyaura Coupling of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

Objective: Cross-couple the unactivated C3-chlorine with an arylboronic acid.

  • Catalyst Pre-activation: In a glovebox, combine Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes.

    • Causality: Pre-mixing allows the bulky, electron-rich RuPhos ligand to coordinate with Palladium, forming the highly active L-Pd(0) species necessary for insertion into the stubborn C3-Cl bond[4].

  • Reagent Assembly: Add 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

    • Causality: K₂CO₃ is essential for the transmetalation step, converting the boronic acid into a more nucleophilic "ate" complex.

  • Solvent Addition: Add degassed H₂O (Dioxane:H₂O 4:1 v/v).

    • Causality: Water is required to dissolve the inorganic base and facilitate the formation of the reactive palladium-hydroxo intermediate. Degassing prevents oxidative quenching of the Pd(0) catalyst.

  • Thermal Activation & Validation: Heat at 80°C for 18 hours. Validate completion via ¹H-NMR of an aliquot.

    • Causality: The disappearance of the characteristic C3-adjacent pyridine proton doublet confirms complete consumption of the starting material.

Pharmacophore and Target Binding Analysis

Beyond synthesis, the choice between an oxyacetic acid and a direct acetic acid linker fundamentally impacts target affinity and 3D conformation.

  • Oxyacetic Acid Linker (Compound 1): The ether oxygen acts as a potent hydrogen-bond acceptor. Furthermore, the C-O-C bond angle (~105°) introduces a distinct conformational "kink." This flexibility allows the acidic tail to navigate complex binding pockets, avoid steric clashes, and access solvent-exposed water networks.

  • Alkyl Acetic Acid Linker (Compound 2): The -CH₂- spacer is hydrophobic and conformationally restricted. It projects the carboxylic acid in a more linear vector, making it ideal for direct, rigid salt-bridge formation with basic residues (e.g., Arginine, Lysine) deep within a hydrophobic pocket.

Pharmacophore Ligand Acidic Pharmacophore Ether -O-CH2COOH Linker (Flexible, H-Bond Acceptor) Ligand->Ether Alkyl -CH2COOH Linker (Rigid, Hydrophobic Spacer) Ligand->Alkyl Target1 Receptor Pocket (Basic Residues: Arg/Lys) Ether->Target1 Salt Bridge Target2 Water Network (Solvent Exposed) Ether->Target2 Ether H-Bonding Alkyl->Target1 Salt Bridge

Pharmacophore interaction mapping of the linker regions within a target receptor pocket.

References

  • The Journal of Organic Chemistry (ACS Publications). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.[4] URL:[Link]

  • Environmental Science & Technology (ACS Publications). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-).[2] URL:[Link]

  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.[3] URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Validation for 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

This guide provides an in-depth technical comparison and validation protocol for determining the purity of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, a key intermediate in pharmaceutical synthesis. Moving beyond a simple...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and validation protocol for determining the purity of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, establish a self-validating protocol rooted in regulatory standards, and compare the primary HPLC method against powerful alternatives. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and well-documented approach to purity analysis.

The Criticality of Purity in Pharmaceutical Development

The purity of an Active Pharmaceutical Ingredient (API) or its precursors is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Impurities, which can arise from starting materials, by-products, intermediates, or degradation, can have unintended pharmacological or toxicological effects.[1] Regulatory bodies, therefore, mandate rigorous analytical procedures to detect and quantify any impurities. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures to ensure they are suitable for their intended purpose.[2][3] This guide will build upon that framework to develop a specific, stability-indicating method for 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

Pillar 1: The Primary Method: A Validated Stability-Indicating HPLC-UV Protocol

High-Performance Liquid Chromatography (HPLC) remains the most widely used technique for purity assessment due to its high resolving power, sensitivity, and reproducibility.[1][4] Our primary method is a reversed-phase HPLC (RP-HPLC) approach with UV detection, designed to be stability-indicating. This means the method can accurately measure the analyte of interest, free from interference from any potential degradation products, a critical requirement for stability studies.[5][6]

Method Development Rationale: Causality Behind Experimental Choices

The molecular structure of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid—containing a UV-active chloropyridine ring and an ionizable carboxylic acid group—dictates our chromatographic strategy.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected for its hydrophobic stationary phase, which effectively retains moderately polar organic molecules like our target analyte. A column with dimensions of 4.6 x 150 mm and 3.5 µm particle size offers a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase: A gradient elution using an acidified aqueous phase and an organic modifier is optimal.

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acid serves a crucial purpose: by lowering the pH of the mobile phase well below the pKa of the analyte's carboxylic acid group, we suppress its ionization. The neutral, protonated form of the molecule is more consistently retained on the C18 column, resulting in sharp, symmetrical peaks.[7]

    • Organic Phase (B): Acetonitrile. Acetonitrile is chosen for its low UV cutoff and viscosity, providing excellent chromatographic efficiency.

  • Detection: The chloropyridine ring provides a strong chromophore. A UV scan of the analyte would reveal a lambda max (λmax) suitable for sensitive detection. For pyridylacetic acid derivatives, a wavelength around 270 nm is often effective.[8] A photodiode array (PDA) detector is recommended to simultaneously monitor multiple wavelengths and assess peak purity.

Experimental Protocol: HPLC-UV Analysis
ParameterCondition
Instrument HPLC System with Quaternary Pump, Autosampler, Column Oven, and PDA Detector
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-18.1 min (90% to 10% B), 18.1-25 min (10% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection PDA at 270 nm
Injection Vol. 10 µL
Sample Diluent 50:50 Acetonitrile:Water
Validation Protocol: A Self-Validating System per ICH Q2(R1)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3]

1. Specificity & Forced Degradation Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[4] To prove this, we conduct forced degradation studies, intentionally stressing the analyte to generate potential degradation products.[9][10]

  • Protocol:

    • Prepare solutions of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (~1 mg/mL).

    • Expose them to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24h.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24h.

      • Oxidation: 3% H₂O₂ at room temperature for 24h.

      • Thermal: Solid sample at 105°C for 48h.

      • Photolytic: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).[11]

    • Analyze all stressed samples by the HPLC method.

  • Acceptance Criteria: The method is considered stability-indicating if the main analyte peak is well-resolved from all degradation product peaks (Resolution > 2) and the peak purity analysis (via PDA detector) shows no co-elution.[6]

2. Linearity & Range This establishes a linear relationship between analyte concentration and the detector response.[12]

  • Protocol: Prepare a series of at least five standard solutions of the analyte, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 50%, 80%, 100%, 120%, 150%).

  • Acceptance Criteria: A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.999.[13]

3. Accuracy Accuracy demonstrates the closeness of the test results to the true value.[4]

  • Protocol: Perform analysis on a minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120%). This can be done by spiking a placebo mixture with known quantities of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision Precision measures the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[3]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.[13]

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Detection & Quantitation Limits (LOD & LOQ)

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]

  • Protocol: These are typically determined based on the signal-to-noise ratio.

  • Acceptance Criteria: A signal-to-noise ratio of 3:1 is generally acceptable for LOD, and 10:1 for LOQ.

6. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase pH (± 0.2 units).

  • Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) must still be met, and the results should not be significantly impacted.

Workflow for HPLC Method Validation

G start Method Development & Optimization spec Specificity (Forced Degradation) start->spec lin Linearity & Range spec->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lodq LOD & LOQ prec->lodq rob Robustness lodq->rob report Validation Report & Final Method rob->report

Caption: Workflow of the analytical method validation process.

Pillar 2: Comparative Guide to Alternative Purity Analysis Techniques

While HPLC is a robust primary method, no single technique is infallible. Employing an orthogonal method—one with a different separation principle—provides a higher degree of confidence in purity results. Here, we compare our HPLC method with Ultra-High-Performance Liquid Chromatography (UHPLC) and Capillary Electrophoresis (CE).

Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that uses columns with smaller particles (<2 µm) and systems that operate at much higher pressures (up to 15,000 psi).[14][15]

  • Principle: The fundamental separation principle is the same as HPLC (partitioning between mobile and stationary phases). However, the smaller particles provide a dramatic increase in separation efficiency and resolution.[16]

  • Key Advantages:

    • Speed: Analysis times can be reduced by up to 80-90% compared to conventional HPLC.[17]

    • Resolution: Sharper, narrower peaks allow for better separation of closely eluting impurities.[14]

    • Sensitivity: The narrower peaks lead to a better signal-to-noise ratio, enhancing sensitivity.[14][15]

    • Reduced Solvent Consumption: Lower flow rates and shorter run times significantly reduce solvent usage, making it a greener and more cost-effective option over time.[17]

Alternative 2: Capillary Electrophoresis (CE)

CE is a powerful and highly efficient separation technique that offers a truly orthogonal approach.

  • Principle: Separation in CE is based on the differential migration of charged species in an electric field within a narrow capillary.[18][19] The separation is governed by the analyte's charge-to-mass ratio, a fundamentally different mechanism than the partitioning used in HPLC.[20][21]

  • Key Advantages:

    • Orthogonal Selectivity: Its different separation mechanism makes it excellent for confirming peak purity from an HPLC analysis and resolving impurities that may co-elute in chromatography.[22]

    • High Efficiency: CE can generate millions of theoretical plates, leading to extremely high-resolution separations.

    • Minimal Sample/Reagent Use: Requires only nanoliter sample volumes and microliter quantities of buffer.[18]

Comparative Performance Summary
FeatureHPLC (Primary Method)UHPLC (High-Throughput Alternative)Capillary Electrophoresis (Orthogonal Method)
Separation Principle Partitioning based on polarityPartitioning based on polarityElectrophoretic mobility (charge-to-mass ratio)
Typical Analysis Time 20-30 minutes2-5 minutes[17]5-20 minutes
Resolution Good to ExcellentSuperior[14]Exceptional
System Pressure Moderate (up to 6,000 psi)[17]Very High (up to 20,000 psi)[16][17]N/A (Voltage-driven)
Solvent Consumption HighLow[17]Extremely Low
Best For Routine QC, robust method developmentHigh-throughput screening, complex mixtures, improved sensitivity[23]Orthogonal purity confirmation, charged/polar analytes, chiral separations[22]

Decision Framework for Analytical Method Selection

G start Need to Analyze Purity of Analyte q1 Is this for routine QC with an established method? start->q1 hplc Use Validated HPLC Method q1->hplc Yes q2 Is high-throughput or -enhanced resolution required? q1->q2 No end Analysis Complete hplc->end uhplc Use UHPLC Method q2->uhplc Yes q3 Is orthogonal confirmation of purity needed? q2->q3 No uhplc->end q3->hplc No ce Use Capillary Electrophoresis q3->ce Yes ce->end

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The validation of a purity-indicating analytical method is a mandatory and scientifically rigorous process in pharmaceutical development. For 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, a well-developed, stability-indicating RP-HPLC method serves as a robust and reliable primary tool for quality control. The validation protocol detailed here, grounded in ICH Q2(R1) guidelines, establishes a self-validating system that ensures the method is fit for its purpose.

Furthermore, understanding the landscape of alternative technologies is key for a comprehensive analytical strategy. UHPLC offers a direct upgrade path for increasing throughput and resolution, while Capillary Electrophoresis provides a powerful orthogonal technique to confirm results with a higher degree of scientific certainty. By judiciously selecting from these methods based on the specific analytical challenge, researchers can ensure the quality, safety, and integrity of their pharmaceutical products.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • <621> CHROMATOGRAPHY. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Phenomenex. HPLC vs UHPLC: Key Differences & Applications. [Link]

  • García-Cañas, V., et al. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match? PubMed. [Link]

  • Altria, K. D. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. PubMed. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • LC Services. HPLC vs UHPLC – What are the differences?. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • ECA Academy. Further Modifications to USP Chapter <621> Chromatography Published for Comment. [Link]

  • U.S. Pharmacopeia. General Chapter <1053> CAPILLARY ELECTROPHORESIS. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Chrom Tech, Inc. What Is the Difference Between UHPLC and HPLC?. [Link]

  • OMICS International. (2024). Capillary Electrophoresis: A High-Resolution Technique for Molecular Separation and Characterization. [Link]

  • Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Chromedia. LC vs. HPLC vs. UHPLC: Tracing the Evolution of Chromatographic Techniques. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pharmaceutical Technology. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • SCIEX. Introduction to Capillary Electrophoresis. [Link]

  • Pharmaguideline. Resolving API Impurity Issues in Drug Development. [Link]

  • Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Zamann Pharma Support GmbH. API Purification. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

  • ICH. (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • Biocompare. (2022). Acetic Acid for HPLC Analysis. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]

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Validation

A Comparative Guide to the Calibration of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid Analytical Reference Standard

This guide provides an in-depth technical comparison of methodologies for the calibration of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, a crucial analytical reference standard. Designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of methodologies for the calibration of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, a crucial analytical reference standard. Designed for researchers, scientists, and drug development professionals, this document offers a framework for selecting and implementing a scientifically sound, validated calibration strategy that ensures data integrity and regulatory compliance.

Introduction: The Foundational Role of a Calibrated Reference Standard

2-[(3-Chloropyridin-4-yl)oxy]acetic acid may serve as a critical intermediate, a starting material, or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification is therefore not merely an analytical exercise but a cornerstone of process control and regulatory submission. This guide compares the two most prevalent and powerful techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).

Physicochemical Profile

Before developing any analytical method, understanding the analyte's fundamental properties is essential. These characteristics dictate choices in solvent, column chemistry, and detection parameters.

PropertyValue
Chemical Structure alt text
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
CAS Number 1000553-75-2
Appearance Solid
General Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile). The carboxyl group imparts pH-dependent aqueous solubility.
Chromophoric Properties The chloropyridine ring provides strong UV absorbance, making it suitable for HPLC-UV detection.

The Calibration Workflow: A Self-Validating System

A robust calibration process is a self-validating one, incorporating system suitability tests (SSTs) and quality checks at every stage. This ensures that the analytical system is performing as expected before, during, and after the analysis. The workflow below illustrates a best-practice approach.

Caption: A typical workflow for analytical reference standard calibration.

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the need for structural confirmation.

FeatureHPLC-UVLC-MS / LC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Moderate. Relies on chromatographic retention time. Co-eluting impurities with similar UV spectra can interfere.High to Very High. Provides mass information, which is a highly specific molecular property. MS/MS adds another layer of specificity by monitoring fragment ions.[3]
Sensitivity Good (µg/mL to high ng/mL range).Excellent (low ng/mL to pg/mL range).
Linear Range Typically 2-3 orders of magnitude.Can be wider, often 3-5 orders of magnitude.
Robustness High. Considered a workhorse technique in QC labs.[4]Moderate. Susceptible to matrix effects and ion suppression. Requires more frequent maintenance.
Cost & Complexity Lower instrument cost, simpler operation and maintenance.Higher instrument cost, requires specialized expertise for operation and data interpretation.
Best For Routine purity assessments, assays, and content uniformity where concentration levels are relatively high and the matrix is clean.Trace-level impurity analysis, identification of unknown degradants, and analysis in complex biological matrices.[5]

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Method optimization is always recommended based on the specific instrument and column used. All validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[1][6][7]

Protocol 4.1: HPLC-UV Method for Quantification

This method is designed for robust, routine quantification. The use of a buffered mobile phase is critical for ensuring reproducible retention times for the acidic analyte.[8]

  • Reagents and Materials:

    • 2-[(3-Chloropyridin-4-yl)oxy]acetic acid reference standard

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade, ~99%)

    • Water (Deionized, 18.2 MΩ·cm)

  • Standard Preparation:

    • Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Calibration Standards: Perform serial dilutions from the stock solution to prepare at least five calibration standards ranging from 1.0 µg/mL to 100 µg/mL. Use the mobile phase as the diluent.

  • Instrumental Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 275 nm

  • System Suitability Test (SST):

    • Inject a mid-point standard (e.g., 20 µg/mL) five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of peak area < 2.0%.

      • Tailing factor between 0.9 and 1.5.

      • Theoretical plates > 2000.

Protocol 4.2: LC-MS/MS Method for High-Sensitivity Analysis

This method is ideal for trace-level detection and confirmation. The MS/MS transitions provide exceptional specificity.

  • Reagents and Materials: Same as HPLC-UV method.

  • Standard Preparation: Prepare calibration standards ranging from 0.1 ng/mL to 50 ng/mL using the mobile phase as the diluent.

  • Instrumental Conditions (LC):

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 8 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Instrumental Conditions (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Precursor Ion (Q1): m/z 188.0

    • Product Ions (Q3): Monitor two transitions for quantification (e.g., m/z 142.0) and confirmation (e.g., m/z 114.0). Note: These transitions are hypothetical and must be optimized by infusing the analyte.

    • Key Parameters: Optimize gas flows, ion spray voltage, and collision energy.

Data Interpretation and Performance Comparison

A successful calibration is characterized by a linear relationship between concentration and instrument response, with a high coefficient of determination (R²).

Table 3: Example Calibration Curve Data (HPLC-UV)

Concentration (µg/mL)Peak Area (mAU*s)
1.015,234
5.076,105
20.0305,450
50.0765,210
100.01,528,990
Result Linear Regression: y = 15280x + 350
R² = 0.9998
Choosing the Right Method: A Decision Framework

The choice of method should be driven by its intended purpose, a concept central to modern analytical procedure validation.[9][10]

Method_Selection_Tree A What is the primary analytical goal? B Routine QC Assay / Purity (>0.1% Level) A->B Quantification C Trace Impurity Analysis (<0.1% Level) A->C Sensitivity E HPLC-UV B->E D Is the sample matrix complex (e.g., biological fluid)? C->D D->E No F LC-MS or LC-MS/MS D->F Yes

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the calibration of the 2-[(3-Chloropyridin-4-yl)oxy]acetic acid analytical reference standard. The HPLC-UV method offers robustness and simplicity for routine, higher-concentration analyses, making it ideal for standard QC environments. Conversely, the LC-MS method provides unparalleled sensitivity and specificity, rendering it indispensable for trace-level impurity quantification and analysis in complex matrices. The selection must be guided by the specific analytical requirements and validated according to established regulatory standards to ensure the generation of reliable and defensible data.

References

  • A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 25, 2026, from [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved March 25, 2026, from [Link]

  • METHOD DEVELOPMENT ON HPLC. (n.d.). Maharana Pratap P.G. College Hardoi. Retrieved March 25, 2026, from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Retrieved March 25, 2026, from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved March 25, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved March 25, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved March 25, 2026, from [Link]

  • LC-MS metabolomics of polar compounds. (2012, June 15). PubMed. Retrieved March 25, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 25, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved March 25, 2026, from [Link]

  • Usp 1225 validation of compendial procedures pdf. (n.d.). GM Binder. Retrieved March 25, 2026, from [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2026, March 18). LCGC. Retrieved March 25, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved March 25, 2026, from [Link]

  • (PDF) LC–MS analysis of polar and highly polar organic pollutants in Barcelona urban groundwater using orthogonal LC separation modes. (2024, April 22). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. (n.d.). Malaysian Journal of Chemistry. Retrieved March 25, 2026, from [Link]

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. (2021, July 21). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Fundamentals of LC, MS and LCMS. (n.d.). Shimadzu Scientific Instruments. Retrieved March 25, 2026, from [Link]

  • 2-(3-chloropyridin-4-yl)acetic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • 2-(6-Chloropyridin-3-yl)acetic acid. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 25, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Organic Process Research & Development. Retrieved March 25, 2026, from [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). EPA. Retrieved March 25, 2026, from [Link]

  • Analytical methods for the determination of some selected 4-quinolone antibacterials. (2025, December 9). De Gruyter. Retrieved March 25, 2026, from [Link]

  • 2-(4-chloropyridin-3-yl)acetic acid hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024, November 15). International Journal of Pharmacy and Technology. Retrieved March 25, 2026, from [Link]

  • 2-(4-chloropyridin-3-yl)acetic acid hydrochloride (C7H6ClNO2). (n.d.). PubChemLite. Retrieved March 25, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Robust LC-MS Method Validation for 2-[(3-Chloropyridin-4-yl)oxy]acetic acid Quantification

Introduction In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates, their metabolites, and related chemical entities is paramount. The data generated from bioanalytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates, their metabolites, and related chemical entities is paramount. The data generated from bioanalytical methods form the bedrock upon which critical decisions regarding pharmacokinetics (PK), toxicokinetics (TK), and overall drug safety and efficacy are made.[1][2] Consequently, the validation of these analytical methods is not merely a procedural step but a foundational requirement for ensuring data integrity and regulatory compliance.[2][3]

This guide provides an in-depth, experience-driven comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid (CPOA) against the stringent acceptance criteria set forth by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][4][5][6]

CPOA, a polar, acidic small molecule, presents unique analytical challenges that necessitate a meticulously developed and validated method. This document will dissect the causality behind our experimental choices, from sample preparation to the final validation parameters, providing a transparent and scientifically rigorous framework for researchers, scientists, and drug development professionals.

Section 1: The Analytical Strategy: Method Development Rationale

The objective of method development is to establish a robust procedure for measuring analyte concentrations that is both reliable and practical for its intended purpose.[2] Our strategy for CPOA was built on a systematic evaluation of chromatography, mass spectrometry, and sample preparation to mitigate risks such as poor sensitivity, matrix effects, and instability.

Chromatographic Separation

Given CPOA's polar and acidic nature, achieving adequate retention and sharp peak shape on a standard reversed-phase (RP) column can be challenging.

  • Column Choice: A C18 stationary phase with end-capping was selected to minimize secondary interactions with residual silanols. The particle size (sub-2 µm) was chosen to support a rapid, high-resolution UPLC method.

  • Mobile Phase Selection: A mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) was employed. The acidic modifier serves a dual purpose: it protonates residual silanols on the column to improve peak shape and promotes the formation of the desired [M-H]⁻ ion in the mass spectrometer's source by providing a consistent pH environment.

  • Gradient Elution: A gradient elution was optimized to ensure that CPOA is well-retained away from the solvent front where significant ion suppression from matrix components like phospholipids often occurs.[7][8]

Mass Spectrometric Detection

The high sensitivity and specificity of tandem mass spectrometry make it the gold standard for quantitative bioanalysis.[9]

  • Ionization Mode: Due to the presence of the carboxylic acid group, which is readily deprotonated, Electrospray Ionization (ESI) in negative mode was selected, yielding a stable and abundant precursor ion corresponding to [M-H]⁻.

  • Internal Standard (IS) Selection: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[10] For this method, 2-[(3-Chloropyridin-4-yl)oxy]acetic acid-d2 (CPOA-d2) was used. A SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, thereby providing the most accurate correction for experimental variability.[8][11]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) was used for quantification. The transitions were optimized by direct infusion of CPOA and CPOA-d2 standards.

    • CPOA: Q1 (m/z 200.0) -> Q3 (m/z 128.0)

    • CPOA-d2 (IS): Q1 (m/z 202.0) -> Q3 (m/z 128.0)

Sample Preparation: A Comparative Choice

The goal of sample preparation is to remove interferences from the biological matrix (e.g., proteins, phospholipids, salts) and concentrate the analyte.[12][13] While several options exist, their performance must be compared.

TechniqueProsConsSuitability for CPOA
Protein Precipitation (PPT) Fast, simple, inexpensive, high recovery for polar compounds.[14]"Dirty" extract, high risk of matrix effects, particularly from phospholipids.[14][15]Poor: High risk of ion suppression for an early-eluting polar analyte.
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT, removes salts and phospholipids.[14]Can be difficult to automate, requires solvent optimization.[14]Moderate: Recovery of the polar CPOA from an aqueous matrix into an immiscible organic solvent may be low.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, removes a wide range of interferences.[9] Highly selective and reproducible.More expensive, requires method development to select the correct sorbent and solvents.Excellent: A mixed-mode or weak anion exchange sorbent can be used to selectively retain the acidic CPOA while washing away neutral and basic interferences, leading to minimal matrix effects.

Based on this comparison, a Solid-Phase Extraction (SPE) protocol was selected to ensure the highest data quality by minimizing matrix effects.

Section 2: The Validation Workflow: A Systematic Approach

Bioanalytical method validation is a comprehensive process designed to prove that an analytical method is suitable for its intended purpose.[1][2] The workflow follows a logical progression, ensuring that each parameter is assessed before the method is applied to the analysis of study samples.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Full Validation (ICH M10) cluster_2 Phase 3: Application Dev Method Development (LC, MS, Sample Prep) Qual Initial Qualification (Sensitivity & Specificity Check) Dev->Qual Selectivity Selectivity & Specificity Qual->Selectivity Linearity Calibration Curve & Linearity Selectivity->Linearity LOQ Limit of Quantification (LOQ) Linearity->LOQ AccuracyPrecision Accuracy & Precision (Within-run & Between-run) MatrixEffect Matrix Effect AccuracyPrecision->MatrixEffect LOQ->AccuracyPrecision Stability Analyte Stability (Freeze-Thaw, Bench-Top, Long-Term) MatrixEffect->Stability Routine Routine Sample Analysis (PK/TK Studies) Stability->Routine ISR Incurred Sample Reanalysis (ISR) Routine->ISR

Caption: Overall workflow for LC-MS method validation and application.

Section 3: Core Validation Parameters & Performance Data

The following sections detail the experimental design, acceptance criteria, and performance data for each core validation parameter as defined by the ICH M10 guideline.[1][5]

Specificity and Selectivity
  • Why it Matters: This test proves that the method can unequivocally measure the analyte without interference from matrix components, metabolites, or other co-administered drugs.[5]

  • Experimental Protocol:

    • Analyze at least six blank matrix samples (e.g., human plasma) from individual sources.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze a blank matrix sample spiked with the internal standard.

  • Acceptance Criteria: The response in blank samples at the retention time of the analyte should be ≤20% of the LLOQ response. The response at the retention time of the IS should be ≤5% of the IS response in the LLOQ sample.

  • Performance Data:

Sample IDAnalyte Response at RT% of LLOQ ResponseIS Response at RT% of IS ResponseResult
Blank Plasma 11501.5%2100.4%Pass
Blank Plasma 21251.3%1850.4%Pass
Blank Plasma 31801.8%2500.5%Pass
Blank Plasma 4951.0%1600.3%Pass
Blank Plasma 51401.4%1900.4%Pass
Blank Plasma 61651.7%2200.4%Pass
Linearity and Calibration Curve
  • Why it Matters: Demonstrates the relationship between the analyte concentration and the instrument response over the intended analytical range.

  • Experimental Protocol:

    • Prepare a series of calibration standards (at least 6-8 non-zero levels) by spiking blank matrix with known concentrations of CPOA.

    • Analyze the standards and plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Perform a linear regression with appropriate weighting (e.g., 1/x²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. The back-calculated concentration of each calibrator should be within ±15% of the nominal value (±20% for the LLOQ). At least 75% of the standards must meet this criterion.

  • Performance Data:

    • Range: 1.00 ng/mL (LLOQ) to 1000 ng/mL (ULOQ)

    • Regression: Weighted (1/x²) Linear

    • Correlation Coefficient (r²): 0.9985

    • Equation: y = 0.0452x + 0.0015

Nominal (ng/mL)Back-Calculated (ng/mL)% DeviationResult
1.000.89-11.0%Pass
2.502.65+6.0%Pass
10.010.8+8.0%Pass
50.048.5-3.0%Pass
250.0259.1+3.6%Pass
750.0721.5-3.8%Pass
1000.01045.0+4.5%Pass
Accuracy and Precision
  • Why it Matters: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the measurements.[5] These are the most critical parameters for ensuring reliable quantitative data.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at four levels: LLOQ, Low QC, Medium QC, and High QC.

    • Analyze at least five replicates of each QC level in three separate analytical runs on at least two different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision (CV%): The coefficient of variation should not exceed 15% (20% for LLOQ).

  • Performance Data (Summary of 3 runs):

QC LevelNominal (ng/mL)Mean Measured (ng/mL)Accuracy (% Bias)Within-Run Precision (CV%)Between-Run Precision (CV%)
LLOQ 1.000.95-5.0%9.8%11.2%
Low QC 3.003.12+4.0%6.5%7.8%
Mid QC 150.0145.5-3.0%4.1%5.5%
High QC 800.0824.0+3.0%3.8%4.9%

The method demonstrates excellent performance, well within the acceptance limits defined by regulatory guidelines.[16]

Matrix Effect
  • Why it Matters: The matrix effect is the suppression or enhancement of analyte ionization caused by co-eluting components from the sample matrix.[7][17][18] It is a major source of inaccuracy in LC-MS assays and must be thoroughly investigated.[8][11]

  • Experimental Protocol:

    • Extract blank matrix from at least six different sources.

    • Post-extraction, spike the extracts with analyte and IS at Low and High QC concentrations (Set B).

    • Prepare corresponding neat solutions of the analyte and IS in reconstitution solvent (Set A).

    • Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set B) / (Peak Response in Set A).

    • Calculate the IS-normalized MF.

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across all sources should be ≤15%.

  • Performance Data:

Source IDMF (Low QC)MF (High QC)IS-Normalized MF (Low)IS-Normalized MF (High)
10.950.981.011.02
20.920.950.980.99
31.031.051.041.05
40.900.930.960.97
50.981.011.021.03
61.051.081.061.07
Mean 1.01 1.02
CV% 3.8% 3.5%

The low CV% demonstrates that the chosen SPE method effectively removes interfering matrix components, and the SIL-IS successfully compensates for any residual matrix effects.

Matrix_Effect_Assessment Start Assess Matrix Effect Prepare Prepare Sets A (Neat) & B (Post-Spiked) Start->Prepare Calculate Calculate IS-Normalized Matrix Factor (MF) for 6 lots Prepare->Calculate CheckCV Is CV of MF <= 15%? Calculate->CheckCV Pass Method Passes CheckCV->Pass Yes Fail Method Fails CheckCV->Fail No Investigate Investigate & Mitigate: - Improve Sample Prep - Modify Chromatography Fail->Investigate Investigate->Start Re-evaluate

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-[(3-Chloropyridin-4-yl)oxy]acetic Acid

For researchers and scientists engaged in drug development and other laboratory applications, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical res...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in drug development and other laboratory applications, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, a chlorinated pyridine derivative. The procedures outlined herein are synthesized from established safety protocols for analogous chemical structures and general hazardous waste management principles, ensuring a self-validating system of safety and compliance.

The core principle underpinning the disposal of this compound is the management of hazardous waste, governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). As a chlorinated organic compound and a pyridine derivative, 2-[(3-Chloropyridin-4-yl)oxy]acetic acid must be treated as hazardous waste unless explicitly determined otherwise by a certified analysis.

Part 1: Hazard Assessment and Immediate Safety

Personal Protective Equipment (PPE): A robust defense against accidental exposure is non-negotiable. The following PPE is mandatory when handling 2-[(3-Chloropyridin-4-yl)oxy]acetic acid in any form—pure, in solution, or as contaminated waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects against splashes of liquids or fine particles that can cause serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[4]Prevents skin contact, which can lead to irritation. Always consult the glove manufacturer's compatibility chart.
Protective Clothing A fully-buttoned lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron.[4]Minimizes the risk of skin exposure from spills or splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[5] A NIOSH-approved respirator may be needed for spills.Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[1]

An emergency eyewash station and a safety shower must be immediately accessible in any area where this chemical is handled.[4][5]

Part 2: Spill Management Protocol

Accidental spills require immediate and methodical action to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. For spills outside a hood, increase ventilation by opening sashes or using auxiliary fans, if safe to do so.

  • Containment: Wearing appropriate PPE, contain the spill.

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust.[4]

    • For liquid spills: Use an inert, non-combustible absorbent material like vermiculite, sand, or clay to dike and absorb the spill.[4][6][7]

  • Collection: Place all contaminated absorbent material and any contaminated personal protective equipment into a heavy-duty plastic bag or a designated, sealable container.[2][6]

  • Labeling and Disposal: Tightly seal the container and label it clearly as "Hazardous Waste" with the full chemical name: "2-[(3-Chloropyridin-4-yl)oxy]acetic acid Spill Debris." Dispose of this container as hazardous waste according to the procedures in Part 3.

  • Decontamination: Clean the spill area with a suitable solvent (such as soapy water, if appropriate), ensuring all cleaning materials are also collected and disposed of as hazardous waste.[4]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of chlorinated organic compounds is that they should never be released into the sanitary sewer or regular trash.[6][7][8] The recommended and most environmentally sound method is high-temperature incineration by a licensed hazardous waste facility.[4][9]

Disposal Decision Workflow

Caption: Decision workflow for the disposal of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

Experimental Protocol for Waste Handling

  • Waste Segregation: At the point of generation, this waste must be kept separate from all other waste streams.[4] Mixing a small amount of a chlorinated hazardous material with non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and complexity.

  • Container Selection: Use only a designated, compatible, and leak-proof hazardous waste container. The container must have a secure, tight-fitting lid. It must be chemically compatible with the waste; for many organic acids and chlorinated compounds, a high-density polyethylene (HDPE) container is suitable.

  • Waste Collection:

    • Pure Compound/Solid Waste: Carefully transfer any solid waste, including contaminated weigh boats or paper, into the designated waste container.

    • Contaminated Sharps: Any needles, scalpels, or broken glass contaminated with the compound must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.

    • Liquid Waste: Collect all solutions containing 2-[(3-Chloropyridin-4-yl)oxy]acetic acid in a designated liquid hazardous waste container. Do not overfill containers; a good rule of thumb is to fill to no more than 80% capacity to allow for vapor expansion.

  • Container Labeling: Proper labeling is a critical regulatory requirement. The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"[10]

    • The full, unabbreviated chemical name: "2-[(3-Chloropyridin-4-yl)oxy]acetic acid"

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

    • The date when waste was first added to the container (the "accumulation start date").

  • Temporary Storage (Satellite Accumulation): Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation. This area must be under the control of laboratory personnel, away from ignition sources, and ideally within secondary containment (such as a spill tray) to contain any potential leaks.[5]

  • Arranging for Final Disposal:

    • Do not attempt to dispose of this chemical yourself.

    • Contact your institution’s Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and transport of the waste.[4][10]

    • Provide them with accurate information about the waste composition. They will ensure the waste is transported to a licensed facility for disposal via high-temperature incineration, which is the industry-standard method for destroying chlorinated organic compounds.[4][9]

By adhering to this structured and cautious approach, researchers can ensure the safe and compliant disposal of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, protecting themselves, their colleagues, and the environment.

References

  • Triclopyr 4E Safety Data Sheet. (2012).
  • Lesco-Triclopyr-4-Ester-Herbicide-SDS. (2016). Monster Tree Service.
  • Safe Disposal of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Triclopyr Safety Data Sheet. (2014).
  • MATERIAL SAFETY DATA SHEET TRICLOPYR 3SL. (2009). Amazon S3.
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Handling

A Researcher's Guide to the Safe Handling of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

As drug development professionals, our work requires the synthesis and handling of novel chemical entities. 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, a compound with potential applications in pharmaceutical research, nec...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our work requires the synthesis and handling of novel chemical entities. 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, a compound with potential applications in pharmaceutical research, necessitates a robust understanding of its safe handling, use, and disposal to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides a detailed protocol for the safe management of this compound, grounded in established safety principles for handling chlorinated pyridine derivatives and organic acids.

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE), engineering controls, and waste management is essential.

Essential Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of PPE. The following table outlines the minimum required PPE for handling 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.[2][3]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect for tears or punctures before use.[2]
Body Laboratory CoatA fully buttoned lab coat is required to protect against skin contact.[2]
Respiratory Fume Hood or RespiratorAll handling of the compound should occur in a certified chemical fume hood to minimize inhalation.[2][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing risk during the handling of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid. The following diagram illustrates the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste in Designated Containers cleanup_decon->cleanup_dispose cleanup_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_ppe spill_evacuate Evacuate Immediate Area spill_notify Notify Supervisor and EHS spill_evacuate->spill_notify spill_contain Contain Spill with Absorbent Material spill_notify->spill_contain spill_collect Collect and Place in Sealed Container spill_contain->spill_collect spill_decon Decontaminate the Area spill_collect->spill_decon spill_dispose Dispose of as Hazardous Waste spill_decon->spill_dispose

Caption: Workflow for responding to a chemical spill.

For small spills, trained personnel wearing appropriate PPE can use an absorbent material like sand or vermiculite to contain the spill. [4]The contained material should then be transferred to a sealed container for disposal. [4]For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Exposure Protocols
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention. [2]
Skin Contact Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. [2]
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [2]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory standards.

  • Waste Collection : All waste containing this compound, including reaction byproducts and contaminated consumables, must be collected in a designated, properly labeled, and sealed hazardous waste container. [2]* Halogenated Waste : As this compound contains chlorine, it should be disposed of in a container specifically designated for halogenated organic waste.

  • Institutional Guidelines : Always follow your institution's specific guidelines for hazardous waste disposal. Do not mix waste streams unless explicitly permitted by your EHS office. [2] By adhering to these safety protocols, researchers can confidently and safely work with 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, fostering a secure laboratory environment conducive to scientific advancement.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Benchchem. (2025). Personal protective equipment for handling 3,4-Diphenylpyridine. Benchchem.
  • New Jersey Department of Health. (n.d.).
  • Washington State University. (n.d.).
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Synquest Labs. (2016, December 8).
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.

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